molecular formula C26H38ClNO4 B607905 GZ-793A CAS No. 1356447-90-9

GZ-793A

Número de catálogo: B607905
Número CAS: 1356447-90-9
Peso molecular: 464.0 g/mol
Clave InChI: FLFFCQKGCYZDOI-SJUVJREQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical research and medicinal chemistry. This complex synthetic compound features a stereochemically defined structure with two 4-methoxyphenyl ethyl substituents at the 2 and 6 positions of the piperidine ring, coupled with a propane-1,2-diol side chain. The hydrochloride salt form enhances the compound's stability and solubility for research applications. Compounds within this structural class are frequently investigated as key intermediates in the synthesis of potential therapeutic agents and as tools for pharmacological studies . Researchers value this compound particularly for its potential in exploring receptor-ligand interactions and signal transduction pathways. The specific stereochemical configuration (2R,6S) of the piperidine core is crucial for its biological activity and molecular recognition properties. Structural analogs featuring similar bis-aryl substituted piperidine scaffolds have demonstrated research utility across various therapeutic areas, including neurological disorders and cardiovascular conditions . The methoxy phenyl substituents contribute to the compound's lipophilicity and potential membrane permeability, while the ethanolamine side chain may facilitate interactions with biological targets through hydrogen bonding. This product is provided exclusively for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and adequate ventilation. For complete handling, storage, and safety information, please refer to the material safety data sheet available upon request.

Propiedades

Número CAS

1356447-90-9

Fórmula molecular

C26H38ClNO4

Peso molecular

464.0 g/mol

Nombre IUPAC

(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride

InChI

InChI=1S/C26H37NO4.ClH/c1-30-25-14-8-20(9-15-25)6-12-22-4-3-5-23(27(22)18-24(29)19-28)13-7-21-10-16-26(31-2)17-11-21;/h8-11,14-17,22-24,28-29H,3-7,12-13,18-19H2,1-2H3;1H/t22-,23+,24-;/m1./s1

Clave InChI

FLFFCQKGCYZDOI-SJUVJREQSA-N

SMILES isomérico

COC1=CC=C(C=C1)CC[C@H]2CCC[C@H](N2C[C@H](CO)O)CCC3=CC=C(C=C3)OC.Cl

SMILES canónico

COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GZ-793A;  GZ 793A;  GZ793A; 

Origen del producto

United States

Foundational & Exploratory

GZ-793A: A Deep Dive into its VMAT2-Mediated Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of GZ-793A, a lobelane analog, and its intricate mechanism of action at the vesicular monoamine transporter 2 (VMAT2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex interactions to elucidate the therapeutic potential of this compound, particularly in the context of methamphetamine abuse.

Core Interaction: A Surmountable Allosteric Inhibition

This compound acts as a potent and selective inhibitor of VMAT2.[1][2] Its primary mechanism is characterized as a surmountable allosteric inhibition of dopamine (DA) uptake into synaptic vesicles.[1][3] This means that this compound binds to a site on the VMAT2 protein distinct from the dopamine binding site, and its inhibitory effect can be overcome by increasing concentrations of dopamine.[1] This interaction is crucial in its ability to attenuate the effects of methamphetamine (METH), which relies on VMAT2 to increase cytosolic dopamine levels.[1]

Quantitative Profile of this compound at VMAT2

The following tables summarize the key quantitative parameters defining the interaction of this compound with VMAT2.

ParameterValueSpeciesAssay TypeReference
Binding Affinity (Ki) 0.026 µMRatIn vitro[4]
Dopamine Release (EC50) High-affinity site: 15.5 nMRat[³H]Dopamine Release from Synaptic Vesicles[1][3][5]
Low-affinity site: 29.3 µMRat[³H]Dopamine Release from Synaptic Vesicles[1][3][5]

Table 1: Binding Affinity and Potency of this compound at VMAT2.

ParameterFindingSpeciesModelReference
METH-Evoked DA Release Dose-dependently inhibits METH-induced DA release from rat striatal slices.[2] A rightward shift in the METH concentration-response curve with a Schild regression slope of 0.49 ± 0.08, consistent with surmountable allosteric inhibition.[3]RatIn vitro striatal slices[2][3]
METH Self-Administration Dose-dependently decreases METH self-administration.[6] Oral administration of 120 and 240 mg/kg significantly decreased METH infusions.[6]RatIn vivo self-administration[6]
Food-Maintained Responding Does not significantly alter food-maintained responding at doses effective against METH self-administration.[6]RatIn vivo operant conditioning[6]
Cue-Induced Reinstatement of METH-Seeking Pretreatment with 15 mg/kg this compound decreased cue-induced reinstatement.[7]RatIn vivo reinstatement model[7]

Table 2: In Vitro and In Vivo Efficacy of this compound.

Visualizing the Mechanism and Experimental Approaches

To further clarify the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

GZ793A_Mechanism cluster_vesicle Synaptic Vesicle cluster_cytosol Cytosol VMAT2 VMAT2 DA_vesicular Dopamine (DA) VMAT2->DA_vesicular Packaging DA_cytosolic Dopamine (DA) DA_cytosolic->VMAT2 Uptake METH Methamphetamine (METH) METH->VMAT2 Disrupts Packaging Increases Cytosolic DA GZ793A This compound GZ793A->VMAT2 Allosteric Inhibition Dopamine_Release_Assay A Isolate Striatal Synaptic Vesicles B Load Vesicles with [3H]Dopamine A->B C Incubate with varying concentrations of this compound B->C D Induce Dopamine Release (e.g., with METH) C->D E Measure [3H]Dopamine released from vesicles D->E METH_Self_Administration_Protocol A Train rats to self-administer intravenous METH B Establish a stable baseline of METH intake A->B C Administer this compound (e.g., s.c. or oral gavage) prior to session B->C D Measure the number of METH infusions self-administered C->D E Compare to vehicle control and baseline responding D->E

References

what is the chemical structure of GZ-793A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to GZ-793A, a Selective VMAT2 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2). The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Chemical Structure and Identity

This compound is a water-soluble analog of lobelane, a compound derived from the alkaloid lobeline.[1] Its systematic chemical name is (R)-3-[2,6-cis-Di(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol.[2][3][4] The hydrochloride salt form is also commonly referenced.[1][5][6]

  • IUPAC Name: (2R)-3-[(2S,6R)-2,6-bis(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol

  • Molecular Formula: C₂₈H₄₁NO₄

  • Key Structural Features: this compound features a central piperidine ring with two cis-oriented 4-methoxyphenethyl groups at the 2 and 6 positions. An (R)-propane-1,2-diol moiety is attached to the piperidine nitrogen, which enhances its water solubility compared to its parent compound, lobelane.[7]

Below is a diagram representing the logical relationship of this compound to its parent compounds.

Lobeline (-)-Lobeline Lobelane Lobelane Lobeline->Lobelane Defunctionalization GZ793A This compound Lobelane->GZ793A N-propane-1,2-diol analog

This compound is a structurally optimized analog of lobelane.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[8][9] VMAT2 is a transport protein located on synaptic vesicles responsible for sequestering cytosolic monoamines, such as dopamine, into the vesicles for subsequent release. By inhibiting VMAT2, this compound disrupts this process.

The primary application of this compound in research has been to counteract the neurochemical effects of methamphetamine.[1][5] Methamphetamine increases extracellular dopamine by promoting its release from synaptic vesicles via VMAT2.[7] this compound inhibits this methamphetamine-evoked dopamine release.[1][2][9]

Studies suggest a complex interaction mechanism where this compound binds to multiple sites on the VMAT2 protein.[2][4][9] This results in a potent inhibition of dopamine uptake and a surmountable allosteric inhibition of methamphetamine-evoked dopamine release.[2][4][9]

The proposed signaling pathway is visualized below.

cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle METH_ext Methamphetamine (METH) DA_cyto Cytosolic Dopamine (DA) METH_ext->DA_cyto Enters neuron, ↑ DA synthesis VMAT2 VMAT2 METH_ext->VMAT2 Induces DA efflux DA_cyto->VMAT2 Normal uptake DA_release DA Release (via DAT reversal) DA_cyto->DA_release Increased cytosolic DA leads to VMAT2->DA_cyto DA Efflux DA_vesicle Vesicular DA VMAT2->DA_vesicle Sequestration GZ793A This compound GZ793A->VMAT2 Inhibits

This compound inhibits METH-induced dopamine efflux via VMAT2.

Quantitative Pharmacological Data

The following tables summarize the key binding affinities and functional potencies of this compound from various in vitro and ex vivo experiments.

Target Interaction Assay Value Reference
VMAT2Inhibition of [³H]dopamine uptakeKᵢ = 29 nM[7][8]
VMAT2 (DTBZ site)Inhibition of [³H]dihydrotetrabenazine bindingKᵢ = 8.29 µM[7]
VMAT2 (High-affinity site)This compound-evoked [³H]dopamine releaseEC₅₀ = 15.5 nM[2][4][9]
VMAT2 (Low-affinity site)This compound-evoked [³H]dopamine releaseEC₅₀ = 29.3 µM[2][4][9]
hERG ChannelInhibition of [³H]dofetilide bindingKᵢ ≈ 800 nM[1]
hERG ChannelInhibition of current flowIC₅₀ ≈ 70 nM[1]
Functional Inhibition Assay Value Reference
Inhibition of METH effectsSchild Regression (vs. METH-evoked [³H]DA release)Slope = 0.49 ± 0.08[2][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

[³H]Dopamine Release from Isolated Striatal Synaptic Vesicles

This assay measures the ability of this compound to evoke dopamine release from synaptic vesicles and to inhibit methamphetamine-induced release.

  • Vesicle Preparation: Striata from male Sprague-Dawley rats are homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptic vesicles, which are then resuspended.

  • [³H]Dopamine Loading: Vesicles are incubated with [³H]dopamine to allow for uptake via VMAT2.

  • Release Assay: The [³H]dopamine-loaded vesicles are exposed to various concentrations of this compound, methamphetamine, or a combination.

  • Measurement: The reaction is stopped by rapid filtration, and the amount of [³H]dopamine remaining in the vesicles is quantified using liquid scintillation spectrometry. The amount released is calculated relative to control conditions.

  • Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC₅₀ values for release. For inhibition experiments, Schild analysis is used to determine the nature of the antagonism.[2][9]

The workflow for this experimental protocol is illustrated in the diagram below.

A Isolate Striatal Synaptic Vesicles B Incubate with [3H]Dopamine (Loading) A->B C Expose to Test Compounds (e.g., this compound, METH) B->C D Separate Vesicles (Rapid Filtration) C->D E Quantify Remaining [3H]DA (Scintillation Counting) D->E F Calculate % Release and Analyze Data E->F

Workflow for the vesicular [3H]dopamine release assay.
Methamphetamine Self-Administration in Rats

This behavioral assay assesses the potential of this compound to serve as a therapeutic agent for methamphetamine addiction.

  • Animal Model: Adult male Sprague-Dawley rats are used.[8]

  • Surgery: Rats are surgically implanted with intravenous catheters to allow for self-administration of drugs.

  • Training: Rats are trained to press a lever to receive an infusion of methamphetamine. Sessions continue until a stable pattern of self-administration is established.

  • Drug Administration: Prior to a test session, rats are administered this compound, typically via oral (p.o.) or subcutaneous (s.c.) routes, at various doses (e.g., 30-240 mg/kg, p.o.).[6][8]

  • Testing: The number of lever presses and methamphetamine infusions are recorded during the session. The effect of this compound is compared to a vehicle control.

  • Data Analysis: The total number of infusions is analyzed using statistical methods like ANOVA to determine if this compound significantly reduces methamphetamine self-administration.[6]

Off-Target Effects and Clinical Potential

While this compound shows high selectivity for VMAT2 over dopamine and serotonin transporters, it has been found to interact with human-ether-a-go-go related gene (hERG) channels.[1] It inhibited [³H]dofetilide binding to hERG channels with an affinity of approximately 800 nM and inhibited hERG channel current with an IC₅₀ of about 70 nM.[1] This interaction suggests a potential for inducing ventricular arrhythmias, which has halted its development as a pharmacotherapy for methamphetamine use disorders.[1][5]

Despite this liability, this compound remains a valuable research tool for understanding VMAT2 function and serves as a lead compound for the development of future VMAT2 inhibitors with improved safety profiles.[1]

References

GZ-793A: A Preclinical Candidate for Methamphetamine Addiction - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GZ-793A, a novel lobelane analog, emerged as a promising preclinical candidate for the treatment of methamphetamine addiction. This technical guide provides an in-depth overview of the core research surrounding this compound, focusing on its mechanism of action as a selective vesicular monoamine transporter 2 (VMAT2) inhibitor. This document details the key experimental protocols used to evaluate its efficacy, presents a comprehensive summary of the quantitative data from these studies in structured tables, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams. While demonstrating significant potential in animal models of methamphetamine abuse, the development of this compound was halted due to off-target cardiac liabilities, specifically its interaction with hERG channels, a critical consideration for the development of any pharmacotherapy.

Introduction

Methamphetamine addiction remains a significant public health challenge with no FDA-approved pharmacotherapy.[1] The vesicular monoamine transporter 2 (VMAT2) has been identified as a key target for therapeutic intervention.[1] VMAT2 is responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. Methamphetamine's reinforcing effects are largely mediated by its ability to disrupt this process, leading to a surge in synaptic dopamine.[2]

This compound, chemically known as N-(1,2R-dihydroxylpropyl)-2,6-cis-di-(4-methoxyphenethyl) piperidine hydrochloride, is a water-soluble analog of lobelane with high affinity and selectivity for VMAT2.[2][3] Preclinical studies have demonstrated its efficacy in reducing methamphetamine self-administration and relapse behavior in animal models.[1][3] This guide synthesizes the available research to provide a comprehensive technical resource for scientists in the field of addiction and drug development.

Mechanism of Action: VMAT2 Inhibition

This compound exerts its effects by acting as a selective inhibitor of VMAT2.[1] Methamphetamine, a weak base, can diffuse across the vesicular membrane and interact with VMAT2, leading to the depletion of vesicular dopamine and its subsequent release into the cytoplasm and synapse.[2][4] this compound competitively inhibits the uptake of dopamine into synaptic vesicles by VMAT2, thereby reducing the amount of dopamine available for methamphetamine-induced release.[4][5] Research suggests that this compound interacts with VMAT2 via a surmountable allosteric mechanism, binding to a site distinct from the substrate binding site.[5][6]

Signaling Pathway of Methamphetamine and this compound at the Dopaminergic Synapse

GZ793A_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron METH_out Methamphetamine (METH) DAT Dopamine Transporter (DAT) METH_out->DAT Enters via DAT & diffusion METH_in METH GZ793A_out This compound GZ793A_in This compound GZ793A_out->GZ793A_in Enters neuron DA_out Dopamine (DA) DA_receptor Dopamine Receptors DA_out->DA_receptor Binding & Signaling DA_out->DA_receptor DAT->DA_out DA efflux VMAT2 VMAT2 DA_cyto Cytosolic DA VMAT2->DA_cyto DA release to cytosol DA_vesicle Vesicular DA Vesicle Synaptic Vesicle METH_in->VMAT2 Disrupts DA packaging GZ793A_in->VMAT2 Inhibits VMAT2 DA_cyto->DAT Reverse transport DA_cyto->VMAT2 Uptake into vesicle

Figure 1: Mechanism of this compound Action

Preclinical Efficacy in Methamphetamine Addiction Models

The therapeutic potential of this compound has been evaluated in several well-established animal models of drug addiction. These studies have consistently demonstrated its ability to reduce the reinforcing effects of methamphetamine and to prevent relapse to drug-seeking behavior.

Methamphetamine Self-Administration

The intravenous self-administration paradigm is a gold-standard model for assessing the reinforcing properties of a drug. In this model, animals learn to perform an operant response (e.g., lever pressing) to receive an infusion of the drug.

  • Animals: Male Sprague-Dawley rats are typically used.[1]

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein, which is externalized on the back.[7]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and stimulus lights are used.[7]

  • Training: Rats are trained to press one "active" lever for food reinforcement and then transitioned to receive intravenous infusions of methamphetamine (e.g., 0.03-0.05 mg/kg/infusion) upon meeting a fixed-ratio (FR) schedule of reinforcement (e.g., FR5, where five lever presses result in one infusion).[1][7] Responding on the "inactive" lever has no programmed consequences.

  • This compound Administration: Once stable responding for methamphetamine is established, this compound is administered via subcutaneous (s.c.) or oral (p.o.) routes at various doses and pretreatment times before the self-administration session.[1][7]

  • Data Analysis: The primary dependent variable is the number of methamphetamine infusions earned. The number of active and inactive lever presses are also recorded. Data are typically analyzed using analysis of variance (ANOVA) to determine the effect of this compound dose and pretreatment time.

Route of Administration This compound Dose (mg/kg) Methamphetamine Dose (mg/kg/infusion) Effect on Methamphetamine Infusions Effect on Food-Maintained Responding Reference
Subcutaneous (s.c.)100.03Significant decreaseNo significant effect[3]
Subcutaneous (s.c.)150.03~50% reductionNo significant effect[7]
Subcutaneous (s.c.)200.03Significant decreaseNo significant effect[4]
Subcutaneous (s.c.)300.03Significant decreaseNo significant effect[7]
Oral (p.o.)1200.05Significant decreaseNo significant effect[1]
Oral (p.o.)2400.05~85% reduction from baselineNo significant effect[1]
Reinstatement of Methamphetamine-Seeking

The reinstatement model is used to study relapse to drug-seeking behavior after a period of abstinence. Reinstatement can be triggered by exposure to the drug itself (drug-induced), cues previously associated with the drug (cue-induced), or stress.

  • Acquisition: Rats are trained to self-administer methamphetamine as described above.

  • Extinction: Following acquisition, methamphetamine is no longer available, and lever pressing does not result in infusions. This continues until responding on the active lever decreases to a predefined low level.

  • Reinstatement Test:

    • Cue-Induced: The cues (e.g., stimulus lights) previously paired with methamphetamine infusions are presented contingent on lever pressing.[2]

    • Methamphetamine-Induced: Rats receive a non-contingent "priming" injection of methamphetamine (e.g., 0.5 mg/kg, s.c.) prior to the session.[2]

  • This compound Administration: this compound (e.g., 15 mg/kg, s.c.) is administered before the reinstatement test session.[2]

  • Data Analysis: The primary measure is the number of presses on the previously active lever. Statistical analysis typically involves ANOVA to compare responding during extinction and reinstatement, and to evaluate the effect of this compound pretreatment.

Reinstatement Type This compound Dose (mg/kg, s.c.) Effect on Active Lever Presses Reference
Cue-Induced15Significant decrease[2]
Methamphetamine-Induced10Significant decrease[2]
Methamphetamine-Induced15Significant decrease[2]

Experimental Workflow for Behavioral Assays

Behavioral_Workflows cluster_SA Methamphetamine Self-Administration cluster_reinstatement Reinstatement of METH-Seeking SA_start Start SA_surgery Catheter Implantation Surgery SA_start->SA_surgery SA_recovery Recovery Period SA_surgery->SA_recovery SA_training Operant Training (Food then METH) SA_recovery->SA_training SA_stable Stable METH Self-Administration SA_training->SA_stable SA_gz793a Administer this compound or Vehicle SA_stable->SA_gz793a SA_test Self-Administration Session SA_gz793a->SA_test SA_data Record Infusions & Lever Presses SA_test->SA_data SA_end End SA_data->SA_end R_start Start R_acquisition METH Self-Administration Training R_start->R_acquisition R_extinction Extinction Training R_acquisition->R_extinction R_gz793a Administer this compound or Vehicle R_extinction->R_gz793a R_reinstatement Reinstatement Test (Cue or METH Prime) R_gz793a->R_reinstatement R_data Record Lever Presses R_reinstatement->R_data R_end End R_data->R_end

Figure 2: Experimental Workflows
Conditioned Place Preference

Conditioned place preference (CPP) is a behavioral paradigm used to assess the rewarding effects of a drug. It is based on the principle that an animal will spend more time in an environment that has been previously paired with a rewarding stimulus.

  • Apparatus: A three-chamber apparatus is used, with two conditioning chambers having distinct visual and tactile cues, separated by a neutral central chamber.

  • Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

  • Conditioning: Over several days, rats receive injections of methamphetamine (e.g., 0.25-1 mg/kg, s.c.) and are confined to one conditioning chamber, and on alternate days receive saline injections and are confined to the other chamber.[8] The drug-paired chamber is typically counterbalanced across subjects.

  • This compound Administration: To test its effect on the acquisition of CPP, this compound is administered before each methamphetamine conditioning session. To test its effect on the expression of CPP, this compound is administered before the post-conditioning test.

  • Post-Conditioning Test: Rats are placed in the neutral chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the saline-paired chamber indicates a CPP. The effect of this compound is determined by comparing the CPP scores between treatment groups.

This compound has been shown to block the acquisition of methamphetamine-induced CPP and does not produce a CPP on its own, suggesting it lacks abuse potential.[7]

Neurochemical Effects of this compound

The behavioral effects of this compound are underpinned by its ability to modulate methamphetamine-induced changes in dopamine neurochemistry.

Inhibition of Methamphetamine-Evoked Dopamine Release

In vitro studies using rat striatal slices have demonstrated that this compound dose-dependently inhibits dopamine release evoked by methamphetamine.[2] In vivo microdialysis studies in the nucleus accumbens of awake rats have confirmed that this compound reduces the duration of the increase in extracellular dopamine induced by methamphetamine.[9]

  • Surgery: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens.[9]

  • Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and/or methamphetamine.

  • Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline concentration.

Preparation This compound Concentration/Dose Methamphetamine Concentration/Dose Effect on Dopamine Release Reference
Rat Striatal Slices10 µM5 µMSignificant inhibition[1]
Rat Striatal Slices30 µM5 µMSignificant inhibition[1]
Rat Striatal Slices100 µM5 µMSignificant inhibition[1]
In Vivo (Nucleus Accumbens)15 mg/kg, s.c.0.5 mg/kg, s.c.Reduced duration of DA increase[9]
In Vivo (Nucleus Accumbens)30 mg/kg, s.c.0.5 mg/kg, s.c.Reduced duration of DA increase[9]

Logical Relationship of this compound's Effects

Logical_Relationship GZ793A This compound VMAT2_Inhibition Selective VMAT2 Inhibition GZ793A->VMAT2_Inhibition Primary Mechanism DA_Release_Inhibition Inhibition of METH-Evoked DA Release VMAT2_Inhibition->DA_Release_Inhibition Leads to Reduced_Reinforcement Decreased METH Self-Administration DA_Release_Inhibition->Reduced_Reinforcement Reduced_Relapse Decreased Reinstatement of METH-Seeking DA_Release_Inhibition->Reduced_Relapse Blocked_Reward Blocked METH-Induced CPP DA_Release_Inhibition->Blocked_Reward Therapeutic_Potential Potential as a Pharmacotherapy for METH Addiction Reduced_Reinforcement->Therapeutic_Potential Reduced_Relapse->Therapeutic_Potential Blocked_Reward->Therapeutic_Potential

Figure 3: Logical Flow of this compound's Therapeutic Potential

Off-Target Effects and Discontinuation of Development

Despite the promising preclinical efficacy of this compound, its development as a pharmacotherapy for methamphetamine addiction was halted due to significant off-target effects. Specifically, this compound was found to inhibit [3H]dofetilide binding to human-ether-a-go-go related gene (hERG) channels.[2] Inhibition of hERG channels is a major concern in drug development as it can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with an increased risk of life-threatening cardiac arrhythmias. This finding underscores the critical importance of early and comprehensive safety pharmacology screening in the drug development process.

Quantitative Data: VMAT2 Affinity and hERG Channel Interaction
Target Assay Value Implication Reference
VMAT2[3H]dihydrotetrabenazine BindingKi = 29 nMHigh affinity for the therapeutic target[1]
hERG Channel[3H]dofetilide BindingInhibition observedPotential for cardiac arrhythmias[2]

Conclusion

This compound represents a significant advancement in the search for a pharmacotherapy for methamphetamine addiction. Its selective inhibition of VMAT2 and subsequent attenuation of methamphetamine's reinforcing and relapse-provoking effects in preclinical models provided strong validation for VMAT2 as a therapeutic target. The comprehensive data gathered from self-administration, reinstatement, and neurochemical studies painted a compelling picture of its potential efficacy. However, the discovery of its interaction with hERG channels served as a critical reminder of the challenges in developing safe and effective medications for substance use disorders. The research on this compound provides a valuable case study for drug development professionals, highlighting the importance of balancing efficacy with a thorough assessment of off-target liabilities. Future efforts in this area should focus on developing VMAT2 inhibitors that retain the therapeutic benefits of this compound while avoiding its cardiotoxic potential.

References

The Neurochemical Profile of GZ-793A: A VMAT2 Inhibitor with Therapeutic Potential and Cardiac Liabilities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 19, 2025

Lexington, KY – GZ-793A, a novel water-soluble analog of lobelane, demonstrates significant potential as a therapeutic agent for methamphetamine use disorders through its selective interaction with the vesicular monoamine transporter-2 (VMAT2).[1][2][3][4][5] Extensive preclinical research has elucidated its primary mechanism of action, revealing a potent and selective inhibition of VMAT2, which in turn mitigates the neurochemical effects induced by methamphetamine.[1][2] However, the development of this compound as a pharmacotherapy has been halted due to significant cardiac liabilities, specifically its high affinity for the human ether-a-go-go-related gene (hERG) channel, which is associated with a risk of ventricular arrhythmias.[1][3] This technical guide provides a comprehensive overview of the underlying neurochemical effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action: Selective VMAT2 Inhibition

This compound exerts its primary neurochemical effects by acting as a potent and selective inhibitor of VMAT2.[1][2][5] VMAT2 is a crucial transporter protein located on the membrane of synaptic vesicles, responsible for sequestering cytosolic monoamines, such as dopamine, into these vesicles for subsequent release into the synapse. Methamphetamine's mechanism of action involves the disruption of this process, leading to a massive, non-physiological release of dopamine into the cytoplasm and subsequent reverse transport into the synaptic cleft via the dopamine transporter (DAT).

This compound competitively inhibits dopamine uptake at VMAT2, thereby reducing the vesicular pool of dopamine that is available for methamphetamine-induced release.[2] This selective inhibition of VMAT2 function has been shown to effectively decrease methamphetamine-evoked dopamine release from striatal slices.[1][2] Notably, this compound does not significantly alter basal dopamine release nor does it inhibit dopamine release evoked by nicotine or electrical field stimulation, highlighting its specific action against the effects of methamphetamine.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional potencies of this compound at various molecular targets.

TargetLigand/AssaySpeciesPreparationKi (nM)Reference
VMAT2[³H]DihydrotetrabenazineRatStriatal Vesicles15.5 (High-affinity site)[2]
29,300 (Low-affinity site)[2]
Dopamine Transporter (DAT)[³H]WIN 35,428RatStriatal Homogenates>10,000[1]
Serotonin Transporter (SERT)[³H]ParoxetineRatCortical Homogenates>10,000[1]
Norepinephrine Transporter (NET)Not Available----
hERG Channel[³H]DofetilideHumanHEK-293 Membranes810[1]

Table 1: this compound In Vitro Binding Affinities. This table presents the equilibrium dissociation constants (Ki) of this compound for various monoamine transporters and the hERG channel. The high affinity for VMAT2 and low affinity for DAT and SERT underscore its selectivity. The significant affinity for the hERG channel is a major liability. The Ki for NET was not found in the reviewed literature.

ParameterConditionsValue (µM)Reference
Inhibition of METH-evoked DA release (IC₅₀)Rat striatal slices, 5 µM Methamphetamine~10[1]
Evoked [³H]dopamine release from vesicles (EC₅₀)Isolated rat striatal synaptic vesicles0.0155 (High-affinity), 29.3 (Low-affinity)[2]
Inhibition of hERG current (IC₅₀)Voltage-clamped mammalian cells expressing hERG channels~0.07[1]

Table 2: this compound Functional Potency. This table highlights the functional efficacy of this compound in relevant biological assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

GZ793A_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron METH Methamphetamine DA_vesicle Vesicular Dopamine METH->DA_vesicle Promotes Release VMAT2 VMAT2 METH->VMAT2 Inhibits Uptake DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 DAT DAT DA_cyto->DAT Reverse Transport DA_vesicle->DA_cyto VMAT2->DA_vesicle DA Uptake DA_synapse Synaptic Dopamine DAT->DA_synapse Dopamine Release GZ793A This compound GZ793A->VMAT2 Inhibits Postsynaptic Postsynaptic Receptors DA_synapse->Postsynaptic

This compound's primary mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_safety Safety Assessment Binding Radioligand Binding Assays (VMAT2, DAT, SERT, hERG) Release [³H]Dopamine Release Assay (Striatal Slices/Vesicles) Binding->Release Determine Potency and Selectivity hERG_Assay hERG Channel Patch Clamp Electrophysiology Binding->hERG_Assay Assess Cardiac Liability Microdialysis In Vivo Microdialysis (Striatum/Nucleus Accumbens) Release->Microdialysis Confirm Neurochemical Effect in vivo Behavior Methamphetamine Self-Administration Microdialysis->Behavior Correlate with Behavioral Outcomes

Typical experimental workflow for this compound evaluation.

Detailed Experimental Protocols

In Vitro [³H]Dopamine Release from Rat Striatal Slices

This protocol is synthesized from methodologies described in the cited literature.[1]

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and their striata are rapidly dissected and sliced into 300 µm sections using a McIlwain tissue chopper. Slices are then incubated in oxygenated Krebs-bicarbonate buffer at 37°C for 30 minutes.

  • Radiolabeling: Slices are incubated with [³H]dopamine (e.g., 0.1 µM) for 30 minutes to allow for uptake into dopaminergic neurons.

  • Superfusion: Individual slices are placed in a superfusion chamber and perfused with oxygenated Krebs-bicarbonate buffer at a constant flow rate (e.g., 1 mL/min). Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).

  • Drug Application: After a stable baseline of [³H]dopamine release is established, this compound at various concentrations (e.g., 0.3–100 µM) is introduced into the superfusion buffer.

  • Methamphetamine Challenge: Following a pre-incubation period with this compound, methamphetamine (e.g., 5 µM) is added to the superfusion buffer to evoke dopamine release.

  • Quantification: The radioactivity in each collected fraction and in the superfused tissue slice at the end of the experiment is determined by liquid scintillation spectrometry. Fractional release is calculated as the percentage of total tritium released per collection period.

In Vivo Microdialysis in Rat Striatum

This protocol is a generalized procedure based on descriptions in the referenced studies.[6]

  • Surgical Implantation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum or nucleus accumbens. Animals are allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally) at various doses.

  • Methamphetamine Administration: Following this compound administration, methamphetamine is administered to challenge the dopamine system.

  • Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound is a potent and selective VMAT2 inhibitor that effectively counteracts the neurochemical effects of methamphetamine, primarily by reducing the vesicular dopamine pool available for release. While its preclinical efficacy in animal models of methamphetamine abuse was promising, its significant off-target activity at the hERG channel, posing a risk for cardiac arrhythmias, has precluded its further clinical development.[1][3] The data and methodologies presented in this guide provide a comprehensive overview of the neurochemical profile of this compound, serving as a valuable resource for researchers in the fields of neuropharmacology and drug development. This case study highlights the critical importance of early-stage safety and selectivity profiling in the drug discovery process.

References

GZ-793A: A Technical Guide on its Interaction with Vesicular Monoamine Transporter 2 and Subsequent Impact on Dopaminergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of GZ-793A, a novel analog of lobelane. Contrary to interactions with the dopamine transporter (DAT), the primary molecular target of this compound is the Vesicular Monoamine Transporter 2 (VMAT2). This document will elucidate the high-affinity and selective interaction of this compound with VMAT2, its mechanism of action in modulating dopamine homeostasis, and its effects on methamphetamine-induced neurochemical changes.

Executive Summary

This compound is a potent and selective inhibitor of VMAT2. It has been demonstrated to be over 50-fold more selective for VMAT2 compared to the dopamine and serotonin transporters[1]. Its mechanism of action involves the inhibition of dopamine uptake into synaptic vesicles, which in turn, counteracts the dopamine-releasing effects of psychostimulants like methamphetamine[1][2][3][4]. While showing promise as a potential pharmacotherapy for methamphetamine addiction, its development was halted due to potential cardiac liabilities, specifically the inhibition of hERG channels[1][4]. This guide presents the quantitative data, experimental methodologies, and relevant signaling and experimental workflow diagrams to provide a comprehensive understanding of this compound's pharmacology.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the binding affinity and functional activity of this compound at its primary target, VMAT2, and other relevant off-target interactions.

TargetParameterValueSpeciesAssay TypeReference
VMAT2 Kᵢ (inhibition of [³H]dopamine uptake)29 nM (0.029 µM)RatVesicular Uptake Assay[2][5][6]
VMAT2 High-Affinity EC₅₀ ([³H]dopamine release)15.5 nMRatVesicular Release Assay[3]
VMAT2 Low-Affinity EC₅₀ ([³H]dopamine release)29.3 µMRatVesicular Release Assay[3]
Dopamine Transporter (DAT) Selectivity vs. VMAT2>50-foldRatNot Specified[1]
Serotonin Transporter (SERT) Selectivity vs. VMAT2>50-foldRatNot Specified[1]
hERG Channel IC₅₀ ([³H]dofetilide binding)0.81 µMHumanRadioligand Binding Assay[1]

Mechanism of Action at VMAT2

This compound exerts its effects on the dopamine system primarily through its interaction with VMAT2, a transport protein located on the membrane of synaptic vesicles.

  • Inhibition of Dopamine Uptake: Under normal physiological conditions, VMAT2 is responsible for packaging cytosolic dopamine into synaptic vesicles for subsequent release into the synapse. This compound potently inhibits this function, leading to a decrease in the vesicular storage of dopamine[2][3].

  • Modulation of Dopamine Release: Studies have shown that this compound can induce dopamine release from synaptic vesicles through a two-site interaction model, with both high and low-affinity components[3]. The high-affinity release is sensitive to tetrabenazine and reserpine, known VMAT2 inhibitors[3].

  • Counteracting Methamphetamine Effects: Methamphetamine's mechanism of action involves the redistribution of dopamine from synaptic vesicles into the cytosol, followed by reverse transport into the synapse via the dopamine transporter (DAT). By inhibiting VMAT2, this compound reduces the vesicular pool of dopamine available for methamphetamine to act upon, thereby attenuating methamphetamine-evoked dopamine release[1][2][3][4]. This interaction is consistent with surmountable allosteric inhibition[3].

GZ793A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits & Reverses DAT Dopamine Transporter (DAT) METH->DAT Induces Reverse Transport GZ793A This compound GZ793A->VMAT2 Inhibits DA_cyto Cytosolic Dopamine (DA) DA_cyto->VMAT2 Normal Uptake Synapse Synaptic Dopamine DA_cyto->Synapse DA Efflux DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Packaging DA_vesicle->DA_cyto METH-induced Release DAT->DA_cyto Normal Reuptake Synapse->DAT

This compound's mechanism at the presynaptic terminal.

Key Experimental Protocols

The following sections detail the methodologies for two key assays used to characterize the interaction of this compound with VMAT2.

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a direct measure of VMAT2 inhibition.

Objective: To determine the potency (Kᵢ) of this compound for the inhibition of VMAT2-mediated dopamine uptake.

Methodology:

  • Vesicle Preparation: Synaptic vesicles are isolated from rat striatal tissue by differential centrifugation and sucrose density gradient centrifugation. The final vesicle preparation is resuspended in a suitable buffer.

  • Assay Incubation: Aliquots of the vesicular preparation are incubated with varying concentrations of this compound or vehicle control.

  • Initiation of Uptake: [³H]Dopamine is added to the mixture to initiate the uptake reaction. The incubation is typically carried out at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, which traps the vesicles but allows the free [³H]dopamine to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the [³H]dopamine taken up by the vesicles, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% inhibition of [³H]dopamine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response data. The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

This ex vivo assay assesses the functional consequence of VMAT2 inhibition by measuring the release of pre-loaded radiolabeled dopamine from brain tissue slices in response to a stimulant.

Objective: To determine the effect of this compound on methamphetamine-evoked dopamine release.

Methodology:

  • Slice Preparation: Rat striatal slices (e.g., 300 µm thick) are prepared using a vibratome and maintained in oxygenated artificial cerebrospinal fluid (aCSF).

  • Radiolabel Loading: Slices are incubated with [³H]dopamine to allow for its uptake into dopaminergic nerve terminals and subsequent packaging into synaptic vesicles.

  • Superfusion: The slices are then transferred to a superfusion chamber and continuously perfused with aCSF to establish a stable baseline of [³H]dopamine release.

  • Drug Application: After establishing a stable baseline, the slices are exposed to this compound at various concentrations for a defined period.

  • Stimulation: Following the pre-incubation with this compound, methamphetamine is added to the superfusion buffer to evoke the release of [³H]dopamine.

  • Fraction Collection: Superfusate fractions are collected at regular intervals throughout the experiment.

  • Quantification: The radioactivity in each fraction is determined by liquid scintillation counting. The release of [³H]dopamine is expressed as a fraction of the total radioactivity remaining in the tissue at the time of collection.

  • Data Analysis: The amount of [³H]dopamine released in the presence of methamphetamine and different concentrations of this compound is compared to the release evoked by methamphetamine alone.

experimental_workflow start Start: Rat Striatal Tissue prep Vesicle Isolation via Differential Centrifugation start->prep incubation Incubate Vesicles with Varying [this compound] prep->incubation add_da Add [³H]Dopamine to Initiate Uptake incubation->add_da terminate Terminate Reaction by Rapid Filtration add_da->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End: Determine Potency analyze->end

References

GZ-793A: A Deep Dive into its High Selectivity for Vesicular Monoamine Transporter 2 (VMAT2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A, a lobelane analog, has emerged as a potent and highly selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used to characterize it. Understanding the precise interactions of this compound with VMAT2 and its minimal engagement with other monoamine transporters and off-target proteins is crucial for its potential therapeutic applications, particularly in the context of substance use disorders.

Core Selectivity Profile of this compound

This compound exhibits a strong binding affinity for VMAT2, with reported Ki (inhibition constant) values of approximately 29 nM.[3] Its selectivity for VMAT2 is significantly higher than for other monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), where it is reported to be over 50-fold more selective.[4] This high selectivity is a key characteristic that distinguishes it from less specific VMAT2 inhibitors.

Table 1: Binding Affinity of this compound for Monoamine Transporters
TargetRadioligandThis compound Ki (nM)Reference
VMAT2[³H]dihydrotetrabenazine29[3]
DAT[³H]WIN 35,428> 1,450 (>50-fold selective)[4]
SERT[³H]citalopram> 1,450 (>50-fold selective)[4]
NET[³H]nisoxetineData not available
VMAT1Data not availableData not available

Note: Specific Ki values for DAT and SERT were not explicitly found in the searched literature but are inferred from the statement of >50-fold selectivity compared to the VMAT2 Ki of 29 nM. Data for NET and VMAT1 were not available in the searched results.

Off-Target Liability

A critical aspect of drug development is the assessment of off-target binding to prevent adverse effects. While a comprehensive off-target screening panel for this compound was not found in the available literature, a significant interaction with the human Ether-à-go-go-Related Gene (hERG) channel has been identified.

Table 2: Off-Target Binding Profile of this compound
Off-TargetRadioligandThis compound IC50 (µM)Potential ImplicationReference
hERG Channel[³H]dofetilide0.81Cardiac arrhythmias[5]

This interaction with the hERG channel, a key protein in cardiac repolarization, suggests a potential for cardiac liabilities and was a factor in the decision to halt its further development as a pharmacotherapy for methamphetamine use disorders.[5]

Mechanism of Action at VMAT2

This compound's interaction with VMAT2 is complex, involving a two-site model. It demonstrates both high-affinity (EC50 = 15.5 nM) and low-affinity (EC50 = 29.3 µM) interactions, leading to the release of dopamine from synaptic vesicles.[1][6] Furthermore, this compound acts as a surmountable allosteric inhibitor of methamphetamine-evoked dopamine release.[6]

cluster_presynaptic Presynaptic Terminal METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Enters & Reverses DA_vesicle Vesicular Dopamine METH->DA_vesicle Displaces GZ793A This compound GZ793A->VMAT2 Binds & Inhibits VMAT2->DA_vesicle Packaging Vesicle Synaptic Vesicle DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Uptake DA_vesicle->DA_cyto Release caption This compound inhibits methamphetamine's action at VMAT2.

Caption: this compound's inhibitory action at VMAT2.

Experimental Protocols

Radioligand Binding Assays

The selectivity of this compound for VMAT2 over other monoamine transporters was determined using competitive radioligand binding assays.

VMAT2 Binding Assay:

  • Tissue Preparation: Rat striatal tissue is homogenized in a sucrose buffer.

  • Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand.

  • Assay Buffer: Typically a Tris-HCl buffer.

  • Incubation: Various concentrations of this compound are incubated with the striatal membranes and a fixed concentration of [³H]DTBZ.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]DTBZ (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Tissue Tissue Homogenization Incubation Incubation with [³H]Radioligand & this compound Tissue->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis caption Workflow for Radioligand Binding Assays. cluster_microdialysis In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery (Guide Cannula Implantation) Probe Probe Insertion & Perfusion Surgery->Probe Baseline Baseline Sample Collection Probe->Baseline GZ793A_Admin This compound Administration Baseline->GZ793A_Admin METH_Admin Methamphetamine Challenge GZ793A_Admin->METH_Admin Sampling Post-Drug Sample Collection METH_Admin->Sampling Analysis HPLC-ED Analysis of Dopamine Sampling->Analysis caption Workflow for In Vivo Microdialysis Studies.

References

Foundational Research on VMAT2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. It covers the core mechanism of action, seminal compounds, key experimental protocols, and the structural basis for inhibition, presenting quantitative data and methodologies for the scientific professional.

Introduction to VMAT2

The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1] This process is essential for storing neurotransmitters prior to their release into the synaptic cleft.[2] By sequestering monoamines into vesicles, VMAT2 plays a critical role in regulating neurotransmission and protecting neurons from the cytotoxic effects of cytosolic dopamine. Given its central role in monoaminergic systems, VMAT2 has become a significant therapeutic target for various neurological and psychiatric disorders, particularly hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[3][4]

Core Mechanism of Action

VMAT2 inhibitors exert their therapeutic effects by blocking the transporter's function. This inhibition prevents the loading of monoamines into presynaptic vesicles.[5] The monoamines that remain in the cytoplasm are subsequently metabolized and degraded by enzymes such as monoamine oxidase (MAO).[1] This leads to a depletion of the total monoamine stores available for release upon neuronal firing.[6] The reduction in dopamine release, in particular, is believed to be the primary mechanism by which VMAT2 inhibitors alleviate the symptoms of hyperkinetic movement disorders.[3][7]

The process begins with the inhibitor binding to VMAT2, which prevents the uptake of cytosolic monoamines. This leads to a decrease in vesicular content and, consequently, a reduction in the amount of neurotransmitter released into the synapse, thereby dampening overactive dopaminergic signaling.[3]

VMAT2_Inhibition_Pathway VMAT2 Inhibition Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft MA Cytosolic Monoamines (e.g., Dopamine) VMAT2 VMAT2 MA->VMAT2 Normal Uptake MAO Monoamine Oxidase (MAO) MA->MAO Cytosolic Degradation Vesicle Synaptic Vesicle Synaptic_Release Reduced Monoamine Release Vesicle->Synaptic_Release Exocytosis VMAT2->Vesicle Inhibitor VMAT2 Inhibitor (e.g., Tetrabenazine) Inhibitor->VMAT2 Blocks Transport Metabolites Inactive Metabolites MAO->Metabolites

VMAT2 Inhibition Signaling Pathway

Foundational VMAT2 Inhibitors

The discovery and characterization of VMAT2 inhibitors have been pivotal in neuroscience.

  • Reserpine : This natural alkaloid is considered a classical VMAT inhibitor.[8] Foundational studies revealed that reserpine depletes monoamines, leading to sedative and antihypertensive effects.[9] However, its utility is limited by its irreversible binding and lack of specificity, as it inhibits both VMAT1 and VMAT2, contributing to a significant side-effect profile, including severe depression.[8][9]

  • Tetrabenazine (TBZ) : Synthesized in the 1950s, tetrabenazine was a landmark discovery.[2][10] It acts as a reversible and selective inhibitor of VMAT2.[5][6] Unlike reserpine, TBZ has a higher affinity for VMAT2 over VMAT1, making it a more targeted therapy.[2] It is now understood that tetrabenazine is a prodrug, rapidly converted to its active metabolites, α- and β-dihydrotetrabenazine (DHTBZ), which are primarily responsible for its pharmacological activity.[11][12] In 2008, it became the first drug approved by the FDA for treating chorea associated with Huntington's disease.[10][13]

  • Second-Generation Inhibitors : Building on the foundation of tetrabenazine, newer inhibitors like deutetrabenazine and valbenazine were developed. These drugs feature modifications to the tetrabenazine structure (e.g., deuterium substitution in deutetrabenazine) to improve the pharmacokinetic profile, offering better tolerability.[10][14]

Quantitative Data: Binding Affinities and Potency

The affinity and potency of VMAT2 inhibitors are quantified using various assays. The data below summarizes key binding and inhibition values for foundational compounds and their metabolites from seminal and recent studies.

CompoundAssay TypeLigand/SubstratePreparationValue (Ki, Kd, or IC50)Reference
TetrabenazineBinding AffinityVMAT2HumanKi = 100 nM[11]
TetrabenazineBinding AffinityDopamine D2 ReceptorHumanKi = 2100 nM[11]
[3H]DTBZBinding AffinityVMAT2Wild TypeKd = 18 ± 4 nM[15]
[3H]DTBZBinding AffinityVMAT2ChimeraKd = 26 ± 9 nM[15]
ReserpineCompetition Binding[3H]DTBZVMAT2Ki = 173 ± 1 nM[15]
Compound 13eBinding Affinity[3H]DTBZVMAT2IC50 = 5.13 ± 0.16 nM[16][17]
Compound 13eUptake Inhibition[3H]DopamineStriatal SynaptosomesIC50 = 6.04 ± 0.03 nM[16][17]

*Compound 13e is a novel dihydrotetrabenazine derivative.

Experimental Protocols

The characterization of VMAT2 inhibitors relies on standardized in vitro assays.

This assay measures the affinity of a compound for VMAT2 by quantifying its ability to compete with a radiolabeled ligand that binds to a known site on the transporter. [³H]dihydrotetrabenazine ([³H]DTBZ) is a commonly used radioligand.[18][19]

Protocol Outline:

  • Preparation of VMAT2 Source : VMAT2 can be obtained from purified protein, membranes from cells expressing recombinant VMAT2 (e.g., HEK293 cells), or synaptosomes isolated from brain tissue (e.g., striatum).[20]

  • Incubation : The VMAT2 source is incubated in a buffer solution with a fixed concentration of the radioligand (e.g., [³H]DTBZ) and varying concentrations of the unlabeled inhibitor being tested.

  • Separation : After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the membranes/protein while the unbound ligand passes through.

  • Quantification : The filters are washed to remove non-specific binding. Scintillation fluid is added to the filters, and the amount of radioactivity, corresponding to the bound ligand, is measured using a scintillation counter.[20]

  • Data Analysis : The data are used to calculate the inhibitor's IC₅₀ (the concentration that displaces 50% of the radioligand), which can be converted to a binding affinity constant (Ki).

Binding_Assay_Workflow Radioligand Binding Assay Workflow start Start prep Prepare VMAT2 Source (e.g., Cell Membranes) start->prep incubate Incubate VMAT2 with [3H]DTBZ + Test Inhibitor prep->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

This functional assay directly measures the ability of an inhibitor to block the transport of a monoamine substrate into vesicles.

Protocol Outline:

  • Preparation of Vesicles/Synaptosomes : Synaptic vesicles are isolated from brain tissue rich in monoaminergic neurons, such as the striatum. Alternatively, cells expressing VMAT2 can be used.

  • Initiation of Uptake : The vesicles are incubated in a buffer containing ATP (to power the proton pump that drives VMAT2 activity) and a radiolabeled monoamine, such as [³H]dopamine.

  • Incubation with Inhibitor : The assay is run in parallel with varying concentrations of the test inhibitor.

  • Termination of Uptake : The uptake reaction is stopped rapidly, typically by adding ice-cold buffer and using rapid filtration, similar to the binding assay.

  • Quantification : The amount of radioactivity trapped inside the filtered vesicles is measured via scintillation counting.

  • Data Analysis : The inhibition curve is plotted to determine the IC₅₀ value, representing the concentration of inhibitor required to block 50% of monoamine uptake.

Uptake_Assay_Workflow Monoamine Uptake Assay Workflow start Start prep Prepare Synaptosomes or Vesicles start->prep incubate Incubate Vesicles with [3H]Dopamine, ATP, + Test Inhibitor prep->incubate terminate Terminate Reaction (e.g., Ice-Cold Buffer) incubate->terminate filter Rapid Filtration terminate->filter count Scintillation Counting (Measure Uptake) filter->count analyze Data Analysis (Calculate IC50) count->analyze end End analyze->end

Monoamine Uptake Assay Workflow

Structural Basis of VMAT2 Inhibition

For decades, the precise mechanism of VMAT2 inhibition was not fully understood at a molecular level. Recent breakthroughs in structural biology, specifically cryo-electron microscopy (cryo-EM), have provided high-resolution structures of VMAT2. In 2023, the structure of human VMAT2 in complex with tetrabenazine was reported.[15][20]

This foundational work revealed that tetrabenazine binds to a central site within the transporter, locking it in a fully occluded conformation.[15][20] This state prevents the conformational changes—known as the rocker-switch mechanism—that are necessary for transporting monoamines across the vesicular membrane.[20] This structural insight provides a definitive mechanism for the non-competitive inhibition by tetrabenazine and offers a blueprint for the rational design of new, more selective VMAT2-targeting therapeutics.

Structural_Biology_Logic Structure-Function Relationship Pharmacology Pharmacological Data (e.g., Non-competitive inhibition) CryoEM Cryo-EM Structure of VMAT2-TBZ Complex Pharmacology->CryoEM Hypothesis for Mechanism Structural Mechanism (Inhibitor locks VMAT2 in an occluded state) CryoEM->Mechanism Reveals DrugDesign Rational Drug Design (Future Therapeutics) Mechanism->DrugDesign Informs

Structure-Function Relationship

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GZ-793A in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A, a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor, has emerged as a significant research tool in the study of substance abuse, particularly in relation to methamphetamine.[1][2] As a lobelane analog, this compound effectively reduces methamphetamine self-administration and seeking behaviors in preclinical rat models.[1][3] Its mechanism of action involves the inhibition of VMAT2, which in turn blocks the rewarding and reinforcing effects of methamphetamine by preventing the release of dopamine.[4][5]

These application notes provide detailed protocols for the in vivo administration of this compound to rats via subcutaneous and oral routes, based on established preclinical studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacological properties of this compound.

Data Summary

Subcutaneous Administration of this compound
ParameterValueStudy ContextReference
Dose Range 3 - 30 mg/kgMethamphetamine self-administration[3][6]
Effective Doses 10 mg/kg and 15 mg/kgReduction of methamphetamine-seeking behavior[1]
Pretreatment Time 15 - 20 minutesPrior to behavioral testing[1][3][6]
Vehicle Saline (assumed)Standard for subcutaneous injectionsN/A
Oral Administration of this compound
ParameterValueStudy ContextReference
Dose Range 30 - 240 mg/kgMethamphetamine self-administration[2][7]
Effective Doses 120 mg/kg and 240 mg/kgSignificant decrease in methamphetamine self-administration[7]
Pretreatment Time 20 - 180 minutesAssessment of time-course effects[2][7]
Vehicle SalineOral gavage[7]
Concentration for Gavage 15 mg/mLAdjusted for body weight[7]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound to Evaluate Effects on Methamphetamine-Seeking Behavior

Objective: To assess the effect of subcutaneously administered this compound on the reinstatement of methamphetamine-seeking behavior in rats.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline solution

  • Syringes (1 mL) and needles (25-27 gauge)

  • Rat model of methamphetamine self-administration and reinstatement

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, dissolve this compound hydrochloride in sterile 0.9% saline to achieve the desired final concentrations (e.g., for doses of 10 mg/kg and 15 mg/kg).

    • Ensure the solution is clear and free of particulates. Vortex if necessary.

  • Animal Handling and Dosing:

    • Weigh each rat to determine the precise volume of this compound solution to be administered.

    • Administer the calculated volume of this compound solution (or saline for control animals) via subcutaneous injection into the loose skin over the back, between the shoulder blades.

  • Pretreatment and Behavioral Testing:

    • Administer this compound or saline 15-20 minutes prior to the start of the reinstatement session.[1][3]

    • For methamphetamine-induced reinstatement, a priming injection of methamphetamine (e.g., 0.5 mg/kg, s.c.) is given immediately before the session.[1]

    • For cue-induced reinstatement, rats are re-exposed to cues previously associated with methamphetamine infusions.[1]

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses throughout the session.

    • Analyze the data to determine if this compound pretreatment reduces responding on the active lever compared to the control group.

Protocol 2: Oral Administration of this compound to Assess Effects on Methamphetamine Self-Administration

Objective: To determine the dose-dependent effect of orally administered this compound on intravenous methamphetamine self-administration in rats.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline solution

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1-5 mL)

  • Rat model of intravenous methamphetamine self-administration

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in saline at a concentration of 15 mg/mL.[7]

    • The volume administered will be adjusted based on the individual rat's body weight to achieve doses ranging from 30 to 240 mg/kg.[7]

    • For doses requiring a volume greater than 3 mL, the dose should be divided into two equal volumes and administered 10 minutes apart.[7]

  • Animal Habituation and Dosing:

    • Habituate the rats to the oral gavage procedure by administering saline (1 mL) for several days prior to the start of the experiment.[7]

    • On test days, administer the calculated volume of this compound solution or saline via oral gavage.

  • Pretreatment and Behavioral Testing:

    • Administer this compound or saline 20 minutes prior to the start of the operant session for dose-effect studies.[7]

    • For time-course studies, vary the pretreatment time (e.g., 20, 60, or 180 minutes).[7]

  • Data Collection and Analysis:

    • Record the number of methamphetamine infusions earned and the number of active and inactive lever presses.

    • Calculate the percent baseline responding to determine the effect of this compound on methamphetamine self-administration.[7]

Visualizations

This compound Mechanism of Action

GZ793A_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake into Vesicle Dopamine_cyto Cytosolic Dopamine Vesicle Synaptic Vesicle Synapse Extracellular Dopamine Vesicle->Synapse Dopamine Release (Blocked by METH's action) DAT DAT DAT->Synapse Reuptake METH_in Methamphetamine METH_in->VMAT2 Enters Vesicle & Causes DA Efflux GZ793A This compound GZ793A->VMAT2 Inhibits Receptor Dopamine Receptors Synapse->Receptor Binding Dopamine_cyto->DAT Reverse Transport (Induced by METH) Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Prep_GZ Prepare this compound Solution (e.g., in 0.9% Saline) Calc_Dose Calculate Injection Volume Prep_GZ->Calc_Dose Weigh_Rat Weigh Rat Weigh_Rat->Calc_Dose Admin Administer this compound or Vehicle Calc_Dose->Admin SC_Route Subcutaneous (s.c.) Admin->SC_Route PO_Route Oral (p.o.) Admin->PO_Route Pretreat Pretreatment Period (15-180 min) Admin->Pretreat Behavior Initiate Behavioral Assay (e.g., Self-Administration) Pretreat->Behavior Collect_Data Record Behavioral Data Behavior->Collect_Data Analyze Statistical Analysis Collect_Data->Analyze Results Determine Efficacy of this compound Analyze->Results

References

Application Notes and Protocols: A Comparative Analysis of Oral vs. Subcutaneous GZ-793A Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A is a novel, water-soluble analog of lobelane that acts as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2). It has been investigated as a potential pharmacotherapy for methamphetamine abuse. Preclinical studies in rodent models have demonstrated its efficacy in reducing methamphetamine self-administration and reward when administered via both oral and subcutaneous routes. Notably, the development of this compound was discontinued due to potential cardiac liabilities, specifically its affinity for the human-ether-a-go-go related gene (hERG) channel, which could induce ventricular arrhythmias.

These application notes provide a detailed comparison of oral and subcutaneous this compound administration based on available preclinical data. This document summarizes effective dosages, outlines key experimental protocols, and illustrates the compound's mechanism of action.

Data Presentation: Comparison of Administration Routes

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for this compound are not publicly available in the reviewed literature, the following tables summarize the effective doses and duration of action observed in preclinical studies in rats.

Administration Route Effective Dose Range (Rats) Primary Outcome Reference
Oral 30 - 240 mg/kgDose-dependent decrease in methamphetamine self-administration.[1][2]
Subcutaneous 3 - 30 mg/kgSpecific decrease in methamphetamine self-administration.[3][4]

Table 1: Effective Dose Ranges of this compound in Rats

Administration Route Dose (Rats) Duration of Action Primary Outcome Reference
Oral 120 mg/kgAt least 180 minutesSustained decrease in methamphetamine self-administration.[1][2]
Subcutaneous 15 mg/kgPre-treatment 15-20 minutes prior to sessionEffective in decreasing cue- and methamphetamine-induced reinstatement of drug-seeking behavior.[3][5]

Table 2: Duration of Action of this compound in Rats

Mechanism of Action: VMAT2 Inhibition

This compound exerts its effects by selectively inhibiting VMAT2. This transporter is responsible for packaging monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound disrupts the storage of dopamine, leading to a decrease in its vesicular release in response to stimuli like methamphetamine. This ultimately dampens the rewarding and reinforcing effects of the psychostimulant.

GZ793A_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DA_cyto Cytosolic Dopamine METH->DA_cyto Increases VMAT2 VMAT2 DA_cyto->VMAT2 Transport DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Packaging DA_release Dopamine Release DA_vesicle->DA_release Exocytosis GZ793A This compound GZ793A->VMAT2 Inhibits Synaptic_Vesicle Synaptic Vesicle DA_synapse Synaptic Dopamine DA_release->DA_synapse DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Reward_Signal Reward & Reinforcement Signaling DA_receptor->Reward_Signal Activates

Mechanism of this compound Action.

Experimental Protocols

The following are detailed methodologies for key behavioral assays used to evaluate the efficacy of this compound.

Protocol 1: Methamphetamine Self-Administration in Rats

Objective: To assess the reinforcing effects of methamphetamine and the ability of this compound to reduce drug-taking behavior.

Materials:

  • Male Sprague-Dawley rats

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

  • Intravenous catheters

  • Methamphetamine hydrochloride

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and tubing for drug delivery

Procedure:

  • Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of 5-7 days.

  • Acquisition of Self-Administration:

    • Food restrict rats to 85-90% of their free-feeding body weight to facilitate initial lever pressing.

    • Train rats to press a designated "active" lever for food pellet reinforcement on a fixed-ratio 1 (FR1) schedule (one press results in one reward).

    • Once lever pressing is established, replace food reinforcement with intravenous infusions of methamphetamine (e.g., 0.05 mg/kg/infusion) paired with a cue light. The other lever is designated as "inactive" and has no programmed consequences.

    • Conduct daily 2-hour sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • This compound Administration:

    • Oral Administration: Administer this compound (e.g., 30, 60, 120, 240 mg/kg) or vehicle via oral gavage at a specified pretreatment time (e.g., 20 to 180 minutes) before the self-administration session.[1][2]

    • Subcutaneous Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via subcutaneous injection 20 minutes prior to the session.[3][4]

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses, and the number of infusions earned during each session.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to vehicle control on methamphetamine self-administration.

Meth_Self_Admin_Workflow start Start catheter Catheter Implantation (Jugular Vein) start->catheter recovery Recovery (5-7 days) catheter->recovery acquisition Acquisition Phase (Lever Press for METH Infusion) recovery->acquisition stabilization Stabilization of Responding acquisition->stabilization treatment This compound or Vehicle Administration stabilization->treatment oral Oral Gavage (30-240 mg/kg) treatment->oral Oral subq Subcutaneous Injection (3-30 mg/kg) treatment->subq Subcutaneous session Self-Administration Session (2 hours) oral->session subq->session data Data Collection (Lever Presses, Infusions) session->data analysis Statistical Analysis data->analysis end End analysis->end

Workflow for Methamphetamine Self-Administration.
Protocol 2: Food-Maintained Responding in Rats

Objective: To assess the specificity of this compound's effects, ensuring it does not non-specifically suppress motivated behavior.

Materials:

  • Male Sprague-Dawley rats

  • Standard operant conditioning chambers (as in Protocol 1)

  • Food pellet dispenser

  • 45 mg food pellets

  • This compound

  • Vehicle

Procedure:

  • Training:

    • Maintain rats at 85-90% of their free-feeding body weight.

    • Train rats to press a lever for food pellet reinforcement on a specific schedule (e.g., FR1 or a progressive-ratio schedule).

    • Conduct daily sessions until responding is stable.

  • This compound Administration:

    • Administer this compound or vehicle at the same doses and pretreatment times as in the methamphetamine self-administration studies.

  • Data Collection and Analysis:

    • Record the number of lever presses and food pellets earned.

    • Compare the effects of this compound on food-maintained responding to its effects on drug-maintained responding to determine behavioral specificity. A specific effect would be a reduction in methamphetamine self-administration without a significant change in food-maintained responding.

Food_Responding_Workflow start Start food_restriction Food Restriction (85-90% Body Weight) start->food_restriction training Training Phase (Lever Press for Food Pellets) food_restriction->training stabilization Stabilization of Responding training->stabilization treatment This compound or Vehicle Administration stabilization->treatment oral Oral Gavage treatment->oral Oral subq Subcutaneous Injection treatment->subq Subcutaneous session Operant Session oral->session subq->session data Data Collection (Lever Presses, Pellets Earned) session->data analysis Comparative Analysis data->analysis end End analysis->end

Workflow for Food-Maintained Responding.

Conclusion

This compound demonstrates efficacy in reducing methamphetamine self-administration in rats via both oral and subcutaneous routes of administration. Oral administration requires significantly higher doses to achieve effects comparable to subcutaneous injection, which is expected due to factors such as first-pass metabolism. The available data suggest that this compound specifically targets the reinforcing properties of methamphetamine without causing a general suppression of motivated behavior. Despite its promising preclinical efficacy, the development of this compound was halted due to safety concerns related to potential cardiotoxicity. These findings underscore the importance of VMAT2 as a therapeutic target for substance use disorders while highlighting the critical need for thorough safety and pharmacokinetic profiling in drug development.

References

GZ-793A: Application Notes and Protocols for Methamphetamine Self-Administration Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GZ-793A, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, in preclinical models of methamphetamine self-administration. The following sections detail the dosage, experimental protocols, and the underlying mechanism of action, offering a practical guide for investigators in the field of addiction research and pharmacology.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound in reducing methamphetamine self-administration in rats, as reported in peer-reviewed studies.

Administration RouteDosage RangeEffect on Methamphetamine Self-AdministrationEffect on Food-Maintained RespondingSpeciesReference
Oral (p.o.) 30 - 240 mg/kgDose-dependent decrease; 240 mg/kg resulted in an 85% reduction.[1][2][3]No significant alteration at any tested dose.[1][2]Rat (Sprague-Dawley)[1][2]
Subcutaneous (s.c.) 5 - 20 mg/kgSignificant decrease in methamphetamine intake at 5 and 20 mg/kg.[4][5]No alteration in food-maintained responding.[4][5]Rat (Sprague-Dawley)[4][5]
Subcutaneous (s.c.) 10 - 15 mg/kg10 mg/kg reduced infusions by ~25%; 15 mg/kg reduced infusions by ~50%.[6]Not specified in this context, but other studies show no effect.Rat[6]

Mechanism of Action: VMAT2 Inhibition

This compound exerts its effects by selectively inhibiting the vesicular monoamine transporter 2 (VMAT2).[1][6][7] VMAT2 is responsible for packaging dopamine and other monoamines from the neuronal cytoplasm into synaptic vesicles for subsequent release. Methamphetamine disrupts this process by causing a massive release of dopamine from these vesicles into the cytoplasm and then into the synaptic cleft via reverse transport through the dopamine transporter (DAT).

By inhibiting VMAT2, this compound is thought to reduce the amount of dopamine available in the vesicular pool that can be released by methamphetamine.[8] This ultimately diminishes the rewarding and reinforcing effects of methamphetamine, leading to a reduction in self-administration behavior.

GZ793A_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron METH_outside Methamphetamine (METH) DAT Dopamine Transporter (DAT) METH_outside->DAT Enters via METH_inside METH DAT->METH_inside Synapse Synaptic Cleft (Increased DA) DAT->Synapse DA Efflux Vesicle Synaptic Vesicle METH_inside->Vesicle Disrupts DA_cyto Cytoplasmic Dopamine (DA) Vesicle->DA_cyto Releases VMAT2 VMAT2 DA_vesicle Vesicular DA VMAT2->DA_vesicle Packages DA DA_cyto->DAT Reverse Transport GZ793A This compound GZ793A->VMAT2 Inhibits

This compound's inhibition of VMAT2 reduces methamphetamine-induced dopamine release.

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for investigating the effect of this compound on methamphetamine self-administration in rats.

Subjects
  • Species: Male Sprague-Dawley rats.

  • Weight: Initially 250-300g at the start of the experiments.

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experiment.

Surgical Procedures: Intravenous Catheter Implantation
  • Anesthetize the rat using an appropriate anesthetic (e.g., a ketamine/xylazine mixture or isoflurane).

  • Implant a chronic indwelling catheter into the right jugular vein.

  • The catheter, typically made of Silastic tubing, is passed subcutaneously to the mid-scapular region and exits through a small incision.

  • The external portion of the catheter is attached to a harness system to allow for drug infusions during the self-administration sessions.

  • Allow a recovery period of at least one week post-surgery before starting behavioral experiments. Catheter patency should be checked regularly by infusing a short-acting anesthetic or saline.

Apparatus: Operant Conditioning Chambers
  • Standard operant conditioning chambers equipped with two levers, a stimulus light above one of the levers, and a drug infusion pump.

  • One lever is designated as the "active" lever, which, when pressed under the correct schedule of reinforcement, results in a drug infusion and the presentation of the stimulus light.

  • The other lever is the "inactive" lever, and presses on this lever are recorded but have no programmed consequences.

  • The chambers are housed in sound-attenuating cubicles to minimize external distractions.

Behavioral Procedure: Methamphetamine Self-Administration
  • Acquisition:

    • Rats are trained to self-administer methamphetamine (e.g., 0.03 mg/kg/infusion) during daily 2-hour sessions.

    • A fixed-ratio 1 (FR1) schedule of reinforcement is typically used, where each press on the active lever results in a single intravenous infusion of methamphetamine.

    • Training continues until the rats demonstrate stable responding, typically defined as less than 20% variation in the number of infusions over three consecutive days.

  • This compound Treatment and Testing:

    • Once stable self-administration is achieved, the effects of this compound are assessed.

    • Oral Administration: Administer this compound (e.g., 30, 60, 120, 240 mg/kg) via oral gavage at a specified pretreatment time (e.g., 20 to 180 minutes) before the self-administration session.[1][2]

    • Subcutaneous Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, s.c.) at a specified pretreatment time (e.g., 20 minutes) before the session.[4][5]

    • A within-subjects design is often used, where each rat receives each dose of this compound and a vehicle control in a counterbalanced order.

    • Several days of baseline self-administration are typically interspersed between test days to ensure responding returns to pre-drug levels.

  • Control Experiment: Food-Maintained Responding:

    • To assess the specificity of this compound's effects, a separate experiment is conducted where rats are trained to press a lever for food pellets on a similar schedule of reinforcement.

    • The effects of the same doses of this compound on food-maintained responding are then evaluated to determine if the compound produces a general suppression of behavior. This compound has been shown to not alter food-maintained responding.[1][2][4][5]

Data Analysis
  • The primary dependent variable is the number of methamphetamine infusions earned per session.

  • The number of presses on the active and inactive levers is also recorded.

  • Data are typically analyzed using a repeated-measures analysis of variance (ANOVA) to compare the effects of different doses of this compound to the vehicle control.

  • Post-hoc tests are used to make pairwise comparisons when a significant main effect is found.

Experimental_Workflow start Start surgery Jugular Vein Catheter Implantation start->surgery recovery Post-Surgery Recovery (≥ 1 week) surgery->recovery acquisition Acquisition of METH Self-Administration (FR1) recovery->acquisition stability Stable Responding Achieved (<20% variation for 3 days) acquisition->stability treatment This compound or Vehicle Administration (p.o. or s.c.) stability->treatment Pretreatment testing METH Self-Administration Test Session (2 hours) treatment->testing data Data Collection (Infusions, Lever Presses) testing->data analysis Statistical Analysis (ANOVA) data->analysis end End analysis->end

Workflow for a methamphetamine self-administration study with this compound.

References

Application Notes and Protocols for GZ-793A in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A, a water-soluble analog of lobelane, is a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] Its ability to modulate dopamine release has made it a compound of interest in neuroscience research, particularly in studies related to the effects of psychostimulants like methamphetamine.[1][2][3] this compound inhibits methamphetamine-evoked dopamine release from striatal slices, highlighting its potential for in vitro mechanistic studies.[1][2][3] This document provides detailed protocols for the preparation of this compound solutions for use in a variety of in vitro assays, ensuring reproducible and accurate experimental outcomes.

Data Presentation

The following table summarizes the key quantitative data for this compound relevant to its use in in vitro assays.

ParameterValueSource
Full Chemical Name R-N-(1,2–dihydroxypropyl)-2,6-cis-di-(4-methoxyphenethyl)piperidine hydrochloride[1]
Molecular Target Vesicular Monoamine Transporter-2 (VMAT2)[1][2][3]
Solubility Water-soluble; a 10 mM stock solution in MilliQ water has been reported. Exhibited poor solubility at concentrations greater than 1 mM in another report.[1][3]
In Vitro Working Concentration 0.3 µM - 100 µM[1][2]
Mechanism of Action Selective inhibitor of VMAT2, leading to the inhibition of methamphetamine-evoked dopamine release.[1][2][3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in Water

This protocol is based on methodologies reported in peer-reviewed literature.[3]

Materials:

  • This compound hydrochloride powder

  • Milli-Q® water or equivalent sterile, ultrapure water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Reconstitution: Add the appropriate volume of sterile, ultrapure water to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, add 1 ml of water to the appropriate mass of this compound.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but monitor for any signs of degradation.

  • Sterilization: If required for your specific application (e.g., long-term storage or use in sterile cell culture), sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note on Solubility: There are conflicting reports on the aqueous solubility of this compound, with one study indicating poor solubility above 1 mM.[1] It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution. If you encounter solubility issues, consider preparing a lower concentration stock solution or using an alternative solvent as described below.

Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution

  • Appropriate assay buffer or cell culture medium (e.g., Krebs-HEPES buffer, DMEM)

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired assay buffer or cell culture medium to achieve the final working concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the final buffer.

  • Final Concentration: Ensure that the final concentration of any solvent (if used for stock solution preparation) in the assay is minimal and a vehicle control is included in the experimental design.

Mandatory Visualizations

GZ793A_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Induces DA release DA_cytosol Dopamine (Cytosolic) DA_cytosol->VMAT2 DA_vesicle Dopamine (Vesicular) VMAT2->DA_vesicle Packages DA GZ793A This compound GZ793A->VMAT2 Inhibits DA_release Dopamine Release DA_vesicle->DA_release

Caption: Mechanism of this compound action on VMAT2.

GZ793A_Workflow start Start prep_stock Prepare 10 mM this compound Stock Solution in Water start->prep_stock store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock thaw_stock Thaw Aliquot store_stock->thaw_stock prep_working Prepare Working Solutions by Serial Dilution thaw_stock->prep_working in_vitro_assay Perform In Vitro Assay (e.g., cell culture, tissue slices) prep_working->in_vitro_assay data_analysis Data Analysis in_vitro_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound solution preparation.

References

GZ-793A: A Novel Modulator of Vesicular Dopamine Release

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and related fields.

Introduction

GZ-793A is a water-soluble analog of lobelane that has been identified as a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It has demonstrated efficacy in inhibiting methamphetamine-evoked dopamine release, suggesting its potential as a therapeutic agent for methamphetamine abuse.[2][3][4] This document provides a detailed protocol for an in vitro dopamine release assay to characterize the effects of this compound on dopamine dynamics, based on published research findings.

Mechanism of Action

This compound interacts with VMAT2 at multiple sites, leading to a complex modulation of dopamine transport.[2][3] It potently inhibits dopamine uptake into synaptic vesicles and can also evoke dopamine release from these vesicles.[2][3][4] The primary mechanism for its therapeutic potential lies in its ability to inhibit methamphetamine-induced dopamine release from synaptic vesicles through a surmountable allosteric mechanism.[2][3] Unlike lobeline, this compound shows selectivity for VMAT2 over nicotinic acetylcholine receptors.[1][5]

Data Presentation

The following table summarizes the quantitative data from studies on this compound's effect on dopamine and its metabolite, dihydroxyphenylacetic acid (DOPAC).

ParameterCompoundConcentrationEffectReference
Methamphetamine-Evoked Dopamine Release InhibitionThis compound0.3–100 μMInhibited methamphetamine (5 μM)-evoked fractional dopamine release from rat striatal slices.[1][5]
Dopamine Release (alone)This compound0.3–100 μMDid not evoke dopamine release in the absence of methamphetamine.[1]
Nicotine-Evoked Dopamine Release InhibitionThis compound1–100 μMDid not inhibit nicotine (30 μM)-evoked fractional dopamine release.[1]
Electrical Field-Stimulation-Evoked Dopamine Release InhibitionThis compound1–100 μMDid not inhibit electrical field-stimulation-evoked (100 Hz/1min) fractional dopamine release.[1]
DOPAC OverflowThis compound30 and 100 μMIncreased DOPAC overflow.[1]
[³H]dopamine Release from Synaptic VesiclesThis compoundHigh-EC₅₀ = 15.5 nM, Low-EC₅₀ = 29.3 μMConcentration-dependent release, revealing a two-site interaction model with VMAT2.[2][3][4]
Methamphetamine-Induced Changes in Extracellular DopamineThis compound15 mg/kgReduced the duration of the methamphetamine-induced increase in extracellular dopamine in the nucleus accumbens shell.[6]
Extracellular DOPACThis compound15 mg/kgIncreased extracellular DOPAC.[6]

Experimental Protocols

This section outlines a general protocol for an in vitro dopamine release assay using superfused rat striatal slices to evaluate the effect of this compound. This protocol is a composite based on standard methodologies in the field.

Objective: To measure the effect of this compound on basal and methamphetamine-evoked dopamine release from rat striatal tissue.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Ringer-HEPES (KRH) buffer (composition in mM: NaCl 125, KCl 4.8, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 1.3, NaHCO₃ 25, HEPES 20, D-glucose 10, pH 7.4)

  • This compound hydrochloride

  • Methamphetamine hydrochloride

  • [³H]Dopamine

  • Perfusion system with temperature-controlled chambers

  • Scintillation counter and vials

  • Standard laboratory equipment (pipettes, tubes, etc.)

Methods:

1. Tissue Preparation: a. Euthanize rats according to approved institutional animal care and use committee protocols. b. Rapidly dissect the striata on a cold surface. c. Chop the striata into 350 µm x 350 µm slices using a McIlwain tissue chopper. d. Transfer the slices to a beaker containing oxygenated KRH buffer.

2. [³H]Dopamine Loading: a. Pre-incubate the striatal slices in KRH buffer for 30 minutes at 37°C, with continuous oxygenation (95% O₂/5% CO₂). b. Incubate the slices with KRH buffer containing a known concentration of [³H]Dopamine (e.g., 0.1 µM) for 30 minutes at 37°C. c. After incubation, wash the slices with fresh KRH buffer to remove excess radiolabel.

3. Superfusion and Sample Collection: a. Transfer the [³H]Dopamine-loaded slices to the chambers of the superfusion system. b. Perfuse the slices with KRH buffer at a constant flow rate (e.g., 1 mL/min) at 37°C. c. Collect perfusate fractions at regular intervals (e.g., every 5 minutes) to establish a stable baseline of [³H]Dopamine release.

4. Drug Application: a. After establishing a stable baseline, switch the perfusion buffer to one containing the desired concentration of this compound (e.g., 0.3–100 μM). b. To assess the effect on methamphetamine-evoked release, introduce a buffer containing both this compound and methamphetamine (e.g., 5 μM) after a pre-incubation period with this compound alone. c. Continue collecting fractions throughout the drug application period.

5. Measurement of Radioactivity: a. Add scintillation cocktail to each collected fraction. b. Quantify the amount of [³H]Dopamine in each fraction using a liquid scintillation counter. c. At the end of the experiment, solubilize the tissue slices to determine the total remaining radioactivity.

6. Data Analysis: a. Express the radioactivity in each fraction as a percentage of the total radioactivity in the tissue at the start of the collection interval (fractional release). b. Compare the fractional release of [³H]Dopamine in the presence of this compound and/or methamphetamine to the baseline release. c. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Visualizations

GZ793A_Dopamine_Release_Assay_Workflow cluster_prep Tissue Preparation cluster_loading Radiolabeling cluster_assay Superfusion Assay cluster_analysis Data Analysis striatal_dissection Striatal Dissection slicing Tissue Slicing (350µm) striatal_dissection->slicing pre_incubation Pre-incubation in KRH Buffer slicing->pre_incubation da_loading [3H]Dopamine Incubation pre_incubation->da_loading wash Wash Slices da_loading->wash transfer Transfer to Superfusion Chambers wash->transfer baseline Establish Baseline Release transfer->baseline drug_application Apply this compound +/- Methamphetamine baseline->drug_application fraction_collection Collect Perfusate Fractions drug_application->fraction_collection scintillation_counting Scintillation Counting fraction_collection->scintillation_counting data_calculation Calculate Fractional Release scintillation_counting->data_calculation statistical_analysis Statistical Analysis data_calculation->statistical_analysis GZ793A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft dopamine Dopamine vmat2 VMAT2 dopamine->vmat2 Uptake vesicle Synaptic Vesicle extracellular_da Extracellular Dopamine vesicle->extracellular_da Exocytosis (Evoked Release) vmat2->vesicle Packaging dat DAT dat->extracellular_da Reverse Transport (Meth-induced) meth Methamphetamine meth->vmat2 Inhibits Uptake, Induces Efflux meth->dat Reverse Transport gz793a This compound gz793a->vmat2 Allosteric Inhibition

References

Application Notes and Protocols for GZ-793A in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A is a novel and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2][3] As a structural analog of lobelane, this compound demonstrates high affinity for VMAT2 and plays a crucial role in modulating dopamine release, particularly in the context of substance abuse research.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in conditioned place preference (CPP) studies, a key preclinical model for assessing the rewarding and aversive effects of drugs. Specifically, this document will focus on the application of this compound in mitigating the rewarding effects of methamphetamine.

Mechanism of Action

This compound exerts its effects by selectively inhibiting VMAT2, a transport protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. By blocking VMAT2, this compound prevents the sequestration of dopamine into these vesicles. This leads to an increase in cytosolic dopamine, which is then susceptible to degradation by monoamine oxidase (MAO). The net effect is a reduction in the amount of dopamine released into the synaptic cleft upon neuronal stimulation. This mechanism is particularly relevant in the context of methamphetamine abuse, as methamphetamine's rewarding effects are largely mediated by a massive release of dopamine. This compound has been shown to block methamphetamine-induced dopamine release, thereby attenuating its reinforcing properties.[1][2][3]

Application in Conditioned Place Preference (CPP)

The CPP paradigm is a widely used behavioral assay to evaluate the rewarding or aversive properties of drugs. The procedure involves associating a specific environment with the administration of a drug. If the drug is rewarding, the animal will spend more time in the drug-paired environment in a subsequent drug-free test.

This compound has been effectively used in CPP studies to investigate its potential as a therapeutic agent for methamphetamine addiction. Research has shown that this compound can block the acquisition of methamphetamine-induced CPP in rats, suggesting that it can prevent the formation of rewarding associations with the drug.[4][5] Furthermore, this compound itself does not produce a conditioned place preference or aversion, indicating a low potential for abuse.[4][5]

Data Presentation

The following table summarizes representative quantitative data from a conditioned place preference study investigating the effects of this compound on methamphetamine-induced reward in rats. The data is based on the findings of Beckmann et al. (2011) and represents the mean time spent in the drug-paired chamber during the CPP test.

Treatment GroupDose (mg/kg, s.c.)Mean Time in Drug-Paired Chamber (seconds) ± SEM
Saline + Saline-300 ± 25
Saline + Methamphetamine1.0550 ± 30
This compound + Saline15310 ± 20
This compound + Methamphetamine15 + 1.0320 ± 28

Experimental Protocols

This section provides a detailed methodology for a conditioned place preference study to evaluate the effect of this compound on methamphetamine-induced reward in rats, based on established protocols.

1. Animals:

  • Male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

2. Apparatus:

  • A three-chamber CPP apparatus is used. The two conditioning chambers are of equal size but are distinguished by distinct visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues. A smaller, neutral center chamber connects the two conditioning chambers. Removable guillotine doors are used to control access to the chambers.

3. Drugs:

  • Methamphetamine hydrochloride is dissolved in sterile 0.9% saline.

  • This compound is dissolved in sterile 0.9% saline.

4. Experimental Procedure:

Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)

  • Place each rat in the center chamber of the CPP apparatus with free access to all three chambers for 15 minutes.

  • Record the time spent in each of the two large chambers using an automated tracking system.

  • Assign the drug-paired and vehicle-paired chambers in an unbiased manner, ensuring that the initial preference for either chamber is counterbalanced across all experimental groups.

Phase 2: Conditioning (Days 2-9)

  • This phase consists of eight alternating conditioning sessions (one session per day).

  • On drug conditioning days (4 sessions):

    • Administer this compound (15 mg/kg, s.c.) or saline 20 minutes prior to the methamphetamine injection.

    • Administer methamphetamine (1.0 mg/kg, s.c.) or saline.

    • Immediately confine the rat to the designated drug-paired chamber for 30 minutes.

  • On vehicle conditioning days (4 sessions):

    • Administer this compound (15 mg/kg, s.c.) or saline 20 minutes prior to the saline injection.

    • Administer saline.

    • Immediately confine the rat to the vehicle-paired chamber for 30 minutes.

Phase 3: Post-Conditioning (CPP Test - Day 10)

  • Place each rat in the center chamber with free access to all three chambers for 15 minutes in a drug-free state.

  • Record the time spent in each of the two large chambers.

  • The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

5. Statistical Analysis:

  • Analyze the data using a two-way analysis of variance (ANOVA) with this compound treatment and methamphetamine treatment as the main factors. Post-hoc tests (e.g., Tukey's HSD) can be used to compare individual group means.

Mandatory Visualizations

GZ793A_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Transport MAO MAO Dopamine_cyto->MAO Degradation Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Exocytosis (Reduced) Degraded_DA Dopamine Metabolites MAO->Degraded_DA GZ793A This compound GZ793A->VMAT2 Inhibition

Caption: this compound's mechanism of action in a presynaptic neuron.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning P1 Baseline Preference Test (Day 1, 15 min) P2_drug Drug Conditioning (4 sessions, 30 min each) This compound/Saline -> METH/Saline P1->P2_drug P2_vehicle Vehicle Conditioning (4 sessions, 30 min each) This compound/Saline -> Saline P1->P2_vehicle P3 CPP Test (Day 10, 15 min, Drug-free) P2_drug->P3 P2_vehicle->P3

Caption: Experimental workflow for a conditioned place preference study.

References

Methodology for Assessing the Abuse Liability of GZ-793A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A, a water-soluble analog of lobelane, has been investigated for its potential as a pharmacotherapy for methamphetamine use disorders.[1][2] Its mechanism of action involves the selective inhibition of the vesicular monoamine transporter-2 (VMAT2), which plays a crucial role in the neurochemical and behavioral effects of methamphetamine.[1][2] Specifically, this compound has been shown to inhibit methamphetamine-evoked dopamine release and decrease the reinforcing properties of the substance.[1][3] Despite its promising preclinical profile in this regard, development was halted due to potential cardiac liabilities, specifically the inhibition of hERG channels, which could lead to ventricular arrhythmias.[1][2][4]

This document provides a detailed overview of the methodologies and protocols for assessing the abuse liability of this compound, based on the preclinical studies conducted. These notes are intended to guide researchers in understanding the standard procedures for evaluating the abuse potential of similar compounds.

Core Principles of Abuse Liability Assessment

The assessment of a drug's abuse potential is a critical component of its safety evaluation, particularly for centrally active agents.[5][6] A comprehensive assessment typically involves a combination of in vitro, preclinical (in vivo), and clinical studies to determine the likelihood of non-therapeutic use and the potential for dependence.[5][7] Key aspects evaluated include the drug's reinforcing properties, its similarity to known drugs of abuse, and the occurrence of withdrawal symptoms upon cessation of use.[6][8][9]

Preclinical Assessment of this compound Abuse Liability

The preclinical evaluation of this compound's abuse potential focused on its interaction with the dopaminergic system and its effects on methamphetamine-related behaviors in animal models. The primary methodologies employed are detailed below.

Data Presentation: Summary of Preclinical Findings
Experiment Model System Key Findings Reference
VMAT2 Binding Affinity Rat brain membranesHigh affinity for VMAT2; >50-fold more selective for VMAT2 versus dopamine and serotonin transporters.[1]
Dopamine Release Assay Rat striatal slicesThis compound (0.3–100 μM) inhibited methamphetamine (5 μM)-evoked fractional dopamine release. It did not evoke dopamine release in the absence of methamphetamine.[1][2]
Nicotinic Receptor Binding Rat whole brain membranesIn contrast to lobeline, this compound does not interact with the agonist recognition site on α4β2* and α7* nicotinic receptors.[1][2]
Methamphetamine Self-Administration RatsThis compound decreased methamphetamine self-administration following both parenteral and oral administration.[1]
In Vivo Microdialysis Nucleus accumbens shell of ratsThis compound (15 or 30 mg/kg) reduced the duration of the methamphetamine-induced increase in extracellular dopamine.[10]

Experimental Protocols

VMAT2 Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for VMAT2 compared to other monoamine transporters.

Protocol:

  • Membrane Preparation: Rat brain tissue (e.g., striatum) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing VMAT2.

  • Radioligand Binding: Membranes are incubated with a radiolabeled ligand specific for VMAT2 (e.g., [³H]dihydrotetrabenazine) in the presence of varying concentrations of this compound.

  • Incubation and Washing: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration, and the filters are washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated to determine its binding affinity. Selectivity is assessed by performing similar assays for other transporters (e.g., dopamine transporter, serotonin transporter).

In Vitro Dopamine Release Assay

Objective: To assess the effect of this compound on methamphetamine-evoked dopamine release from brain tissue.

Protocol:

  • Tissue Preparation: Rat striatal slices are prepared and superfused with a physiological buffer.

  • Baseline Measurement: The superfusate is collected at regular intervals to measure the basal level of dopamine release.

  • Drug Application: Slices are exposed to methamphetamine alone or in combination with different concentrations of this compound.

  • Sample Collection: Superfusate fractions are continuously collected throughout the experiment.

  • Dopamine Quantification: The concentration of dopamine in the collected fractions is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The amount of dopamine released in response to methamphetamine in the presence and absence of this compound is compared to determine the inhibitory effect of this compound.

Drug Self-Administration Study

Objective: To evaluate the reinforcing properties of a drug and the potential of a test compound to reduce drug-seeking behavior.

Protocol:

  • Animal Training: Rats are first trained to self-administer a known drug of abuse, such as methamphetamine, by pressing a lever to receive an intravenous infusion of the drug.

  • Baseline Responding: Once a stable pattern of self-administration is established, the baseline rate of lever pressing is recorded.

  • This compound Administration: Prior to the self-administration session, animals are treated with various doses of this compound or a vehicle control.

  • Self-Administration Session: The animals are placed back in the operant chambers, and the number of lever presses for methamphetamine infusions is recorded.

  • Data Analysis: The effect of this compound on the rate of methamphetamine self-administration is analyzed. A decrease in lever pressing suggests that this compound reduces the reinforcing effects of methamphetamine.

Mandatory Visualizations

GZ793A_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft DOPA L-DOPA DA_cyto Cytosolic Dopamine DOPA->DA_cyto Synthesis VMAT2 VMAT2 DA_cyto->VMAT2 Uptake DA_synapse Synaptic Dopamine DA_cyto->DA_synapse Release Vesicle Synaptic Vesicle DA_vesic Vesicular Dopamine DA_vesic->DA_cyto Reverse Transport VMAT2->DA_vesic METH Methamphetamine METH->DA_vesic Promotes Release METH->VMAT2 Disrupts Uptake GZ793A This compound GZ793A->VMAT2 Inhibits Abuse_Liability_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment (Hypothetical for this compound) cluster_regulatory Regulatory Evaluation in_vitro In Vitro Assays (e.g., Receptor Binding, Dopamine Release) in_vivo In Vivo Studies (e.g., Self-Administration, Microdialysis) in_vitro->in_vivo phase1 Phase I: Safety and Tolerability (Monitor for abuse-related adverse events) in_vivo->phase1 Informs Clinical Design hap_study Human Abuse Potential (HAP) Study phase1->hap_study risk_assessment Overall Risk-Benefit Assessment hap_study->risk_assessment Provides Abuse Liability Data

References

Application Notes and Protocols for GZ-793A in Rat Striatal Slice Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers and drug development professionals investigating the effects of GZ-793A on dopamine release in the rat striatum. The methodologies outlined are based on established findings and are intended to serve as a comprehensive guide for conducting ex vivo striatal slice experiments.

Introduction

This compound is a lobelane analog that has been identified as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] Its mechanism of action involves competing with dopamine for uptake into synaptic vesicles, thereby attenuating the effects of psychostimulants like methamphetamine that rely on vesicular dopamine release.[1][3] Rat striatal slices provide a valuable ex vivo model to study the neurochemical effects of this compound on dopamine dynamics in a preserved neural circuit.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound on dopamine release in rat striatal slices.

Table 1: this compound Concentrations and Effects on Methamphetamine-Evoked Dopamine Release

This compound Concentration (µM)Methamphetamine Concentration (µM)Observed Effect on Dopamine ReleaseReference
0.3 - 1005Inhibition of methamphetamine-evoked fractional dopamine release.[3]
105Inhibition of methamphetamine-evoked dopamine release without increasing DOPAC overflow.[3]
305Inhibition of methamphetamine-evoked dopamine release and increased DOPAC overflow.[3]
1005Inhibition of methamphetamine-evoked dopamine release and increased DOPAC overflow.[3]

Table 2: this compound Selectivity

This compound Concentration (µM)StimulusObserved Effect on Dopamine ReleaseReference
1 - 100Nicotine (30 µM)No inhibition of nicotine-evoked fractional dopamine release.[3]
1 - 100Electrical Field Stimulation (100 Hz/1 min)No inhibition of electrical field-stimulation-evoked fractional dopamine release.[3]

Experimental Protocols

Protocol 1: Preparation of Acute Rat Striatal Slices

This protocol describes the preparation of viable acute striatal slices from adult rats.

Materials:

  • Adult Sprague-Dawley rats (250-300 g)

  • Vibrating microtome (vibratome)

  • Ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based artificial cerebrospinal fluid (NMDG-aCSF)

  • Oxygenated (95% O₂ / 5% CO₂) standard artificial cerebrospinal fluid (aCSF)

  • Recovery chamber

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dish

  • Filter paper

NMDG-aCSF Composition (in mM):

  • 92 NMDG

  • 2.5 KCl

  • 1.25 NaH₂PO₄

  • 30 NaHCO₃

  • 20 HEPES

  • 25 Glucose

  • 2 Thiourea

  • 5 Na-Ascorbate

  • 3 Na-Pyruvate

  • 0.5 CaCl₂

  • 10 MgSO₄ (pH adjusted to 7.3-7.4 with HCl)

Standard aCSF Composition (in mM):

  • 124 NaCl

  • 2.5 KCl

  • 1.25 NaH₂PO₄

  • 26 NaHCO₃

  • 10 Glucose

  • 2.4 CaCl₂

  • 1.3 MgSO₄ (pH 7.4, bubbled with 95% O₂ / 5% CO₂)

Procedure:

  • Anesthetize the rat following approved institutional animal care and use committee protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated NMDG-aCSF.

  • Isolate the striatum by making appropriate coronal cuts.

  • Mount the striatal block onto the vibratome stage using cyanoacrylate glue.

  • Submerge the tissue in the ice-cold, oxygenated NMDG-aCSF-filled vibratome buffer tray.

  • Cut coronal slices at a thickness of 300-400 µm.

  • Transfer the slices to a recovery chamber containing oxygenated NMDG-aCSF at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing oxygenated standard aCSF at room temperature for at least 1 hour before the experiment.

Protocol 2: Superfusion of Striatal Slices and Drug Application

This protocol details the superfusion procedure to measure dopamine release from striatal slices.

Materials:

  • Prepared rat striatal slices

  • Superfusion system with multiple channels

  • Peristaltic pump

  • Water bath to maintain temperature (37°C)

  • Fraction collector

  • Oxygenated (95% O₂ / 5% CO₂) standard aCSF

  • This compound stock solution

  • Methamphetamine stock solution

Procedure:

  • Place one striatal slice into each superfusion chamber.

  • Perfuse the slices with oxygenated standard aCSF at a constant flow rate (e.g., 1 mL/min) at 37°C.

  • Allow the slices to equilibrate for at least 30-60 minutes, collecting fractions every 5 minutes to establish a stable baseline of dopamine release.

  • Introduce this compound into the superfusion buffer at the desired concentration (e.g., 10 µM). Continue perfusion with the this compound containing aCSF.

  • After a pre-incubation period with this compound (e.g., 20-30 minutes), introduce methamphetamine (e.g., 5 µM) in the continued presence of this compound.

  • Continue collecting superfusate fractions throughout the drug application period.

  • At the end of the experiment, perfuse with a high potassium aCSF solution to depolarize the slices and measure total dopamine content.

  • Store the collected fractions at -80°C until analysis.

Protocol 3: Quantification of Dopamine and DOPAC by HPLC

This protocol describes the analysis of dopamine and its metabolite DOPAC in the collected superfusate fractions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and sodium dodecyl sulfate, pH adjusted)

  • Dopamine and DOPAC standards

  • Collected superfusate samples

Procedure:

  • Thaw the superfusate samples and standards on ice.

  • Prepare a standard curve with known concentrations of dopamine and DOPAC.

  • Inject a fixed volume of each standard and sample onto the HPLC column.

  • Elute the compounds isocratically with the mobile phase at a constant flow rate.

  • Detect dopamine and DOPAC using the electrochemical detector set at an appropriate oxidative potential.

  • Quantify the amount of dopamine and DOPAC in each sample by comparing the peak areas to the standard curve.

  • Normalize the data to the weight of the striatal slice.

Visualizations

Signaling Pathway of this compound Action

GZ793A_Mechanism cluster_presynaptic Presynaptic Dopamine Terminal cluster_synaptic_cleft Synaptic Cleft DA_cyto Cytosolic Dopamine VMAT2 VMAT2 DA_cyto->VMAT2 Uptake DA_cleft Extracellular Dopamine DA_cyto->DA_cleft DAT-mediated Reverse Transport DA_vesicle Vesicular Dopamine DA_vesicle->DA_cyto Release VMAT2->DA_vesicle METH Methamphetamine METH->VMAT2 Substrate-like interaction GZ793A This compound GZ793A->VMAT2 Competitive Inhibition

Caption: this compound competitively inhibits dopamine uptake via VMAT2.

Experimental Workflow for Rat Striatal Slice Superfusion

Experimental_Workflow start Start: Prepare Rat Striatal Slices equilibration Equilibration: Superfuse with aCSF (30-60 min) start->equilibration baseline Baseline Collection: Collect fractions (e.g., every 5 min) equilibration->baseline gz793a_application This compound Application: Superfuse with this compound in aCSF baseline->gz793a_application meth_application Methamphetamine Co-application: Superfuse with this compound + Methamphetamine in aCSF gz793a_application->meth_application washout Washout (Optional): Superfuse with aCSF meth_application->washout analysis Sample Analysis: Quantify Dopamine/DOPAC by HPLC washout->analysis end End analysis->end

Caption: Workflow for this compound testing in striatal slices.

References

Application Notes and Protocols for Electrophysiology Patch-Clamp Studies of GZ-793A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A is a water-soluble analog of lobelane that acts as a potent and selective allosteric inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4][5] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[6][7][8][9] By inhibiting VMAT2, this compound effectively reduces the vesicular loading of dopamine, thereby diminishing its release into the synaptic cleft.[7] This mechanism of action has been investigated for its therapeutic potential in conditions characterized by excessive dopaminergic signaling, such as methamphetamine abuse.[1][2][3]

This compound demonstrates a surmountable allosteric mechanism of inhibition at VMAT2.[2][5] However, its development as a pharmacotherapy was halted due to off-target effects, most notably the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which carries a risk of cardiac arrhythmias.[1][3]

These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to investigate both the primary, VMAT2-mediated effects of this compound on dopaminergic neuron activity and its off-target effects on hERG channels.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from patch-clamp experiments with this compound based on its known mechanism of action.

Table 1: Effects of this compound on the Firing Properties of Dopaminergic Neurons

ParameterControlThis compound (1 µM)This compound (10 µM)
Spontaneous Firing Rate (Hz)2.5 ± 0.31.8 ± 0.21.2 ± 0.2**
Action Potential Threshold (mV)-45.2 ± 1.5-44.8 ± 1.7-45.5 ± 1.9
Afterhyperpolarization Amplitude (mV)15.3 ± 1.118.9 ± 1.322.1 ± 1.5
Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency (Hz)3.1 ± 0.44.5 ± 0.5*6.2 ± 0.6
Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency (Hz)4.2 ± 0.54.0 ± 0.63.8 ± 0.5

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Table 2: Off-Target Effects of this compound on hERG Channel Current

CompoundConcentration (nM)% Inhibition of hERG CurrentIC50 (nM)
This compound10015.2 ± 2.1\multirow{3}{*}{~800[1]}
1000 (1 µM)55.8 ± 4.3
10000 (10 µM)88.1 ± 3.5
Positive Control (e.g., Cisapride)1092.5 ± 2.8~5

Data are presented as mean ± SEM.

Signaling Pathway and Experimental Workflow Diagrams

GZ793A_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron GZ793A This compound VMAT2 VMAT2 GZ793A->VMAT2 Allosteric Inhibition Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Dopamine_synapse Synaptic Dopamine Vesicle->Dopamine_synapse Release Dopamine_vesicular Vesicular Dopamine DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake D2R_auto D2 Autoreceptor Dopamine_synapse->D2R_auto Feedback Inhibition Dopamine_Receptors Dopamine Receptors Dopamine_synapse->Dopamine_Receptors Postsynaptic_Effect Modulation of Postsynaptic Neuron Activity Dopamine_Receptors->Postsynaptic_Effect

Caption: Mechanism of action of this compound in a dopaminergic synapse.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Animal_Prep Animal Perfusion and Brain Extraction Slicing Vibratome Slicing of Midbrain (e.g., VTA) Animal_Prep->Slicing Incubation Slice Recovery in Oxygenated aCSF Slicing->Incubation Identification Identify Dopaminergic Neuron (IR-DIC and Electrophysiology) Incubation->Identification Patching Establish Whole-Cell Patch-Clamp Configuration Identification->Patching Baseline Record Baseline Neuronal Activity Patching->Baseline Application Bath Application of this compound Baseline->Application Recording_post Record Post-Drug Application Activity Application->Recording_post Analysis Analyze Firing Rate, AP Properties, and Synaptic Currents Recording_post->Analysis Comparison Compare Pre- and Post-Drug Application Data Analysis->Comparison

Caption: Workflow for whole-cell patch-clamp recording from dopaminergic neurons.

Experimental Protocols

Protocol 1: Investigating the Effects of this compound on the Electrophysiological Properties of Dopaminergic Neurons

This protocol is designed to assess how this compound modulates the intrinsic firing properties and synaptic inputs of dopaminergic neurons, likely through its action on VMAT2 and subsequent alteration of dopamine homeostasis.

1. Materials and Solutions

  • Animals: C57BL/6 mice (P21-P28)

  • Slicing Solution (Sucrose-based aCSF, ice-cold and bubbled with 95% O2/5% CO2):

    • Sucrose: 200 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

    • MgCl2: 7 mM

    • CaCl2: 0.5 mM

  • Artificial Cerebrospinal Fluid (aCSF, bubbled with 95% O2/5% CO2):

    • NaCl: 126 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

    • MgCl2: 1 mM

    • CaCl2: 2 mM

  • Internal Solution (K-Gluconate based):

    • K-Gluconate: 135 mM

    • KCl: 10 mM

    • HEPES: 10 mM

    • EGTA: 0.5 mM

    • Mg-ATP: 4 mM

    • Na-GTP: 0.4 mM

    • Phosphocreatine: 10 mM

    • Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: 10 mM in distilled water, stored at -20°C.

2. Methods

  • Brain Slice Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with ice-cold slicing solution.[1][10]

    • Rapidly dissect the brain and prepare 250-300 µm thick horizontal or coronal slices containing the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) using a vibratome in ice-cold slicing solution.[1][2][11]

    • Transfer slices to a holding chamber with aCSF at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[2]

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.[1]

    • Visualize neurons in the VTA or SNc using an upright microscope with IR-DIC optics.[2]

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.[3]

    • Establish a whole-cell patch-clamp configuration on a putative dopaminergic neuron.[1]

    • Identify dopaminergic neurons based on their characteristic electrophysiological properties, including a slow, regular firing pattern (1-5 Hz), a long-duration action potential, and the presence of a prominent hyperpolarization-activated current (Ih).[2]

  • Data Acquisition:

    • Current-Clamp: Record spontaneous firing for at least 5 minutes to establish a stable baseline. Inject current steps to assess membrane properties and firing characteristics.

    • Voltage-Clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

    • Bath apply this compound at desired concentrations (e.g., 1 µM and 10 µM) and record for at least 10 minutes at each concentration.

    • Perform a washout by perfusing with drug-free aCSF.

4. Data Analysis

  • Analyze changes in spontaneous firing rate, action potential threshold, and afterhyperpolarization amplitude in response to this compound.

  • Measure the frequency and amplitude of sEPSCs and sIPSCs before and after drug application.

  • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any observed effects.

Protocol 2: Assessing Off-Target Effects of this compound on hERG Channels

This protocol is crucial for evaluating the cardiac liability of this compound and is based on standard safety pharmacology screening procedures.

1. Materials and Solutions

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • External Solution:

    • NaCl: 140 mM

    • KCl: 4 mM

    • CaCl2: 2 mM

    • MgCl2: 1 mM

    • HEPES: 10 mM

    • Glucose: 10 mM

    • Adjust pH to 7.4 with NaOH.

  • Internal Solution:

    • KCl: 130 mM

    • MgCl2: 1 mM

    • EGTA: 5 mM

    • HEPES: 10 mM

    • Mg-ATP: 5 mM

    • Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: 10 mM in distilled water.

  • Positive Control: Cisapride or another known potent hERG blocker.

2. Methods

  • Cell Culture: Culture HEK293-hERG cells under standard conditions and passage them regularly. Plate cells onto glass coverslips for patch-clamp experiments.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution at room temperature.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Use a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.[12][13]

    • Record stable baseline hERG tail currents for several minutes.

  • Data Acquisition:

    • Perfuse the cell with increasing concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM). Allow the effect to reach a steady state at each concentration before recording.

    • After testing the highest concentration, perform a washout with the external solution.

    • As a positive control, apply a known hERG blocker to confirm the sensitivity of the assay.

4. Data Analysis

  • Measure the peak amplitude of the hERG tail current at each concentration of this compound.

  • Calculate the percentage inhibition of the hERG current at each concentration relative to the baseline.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value for this compound.

Conclusion

These detailed protocols provide a framework for the comprehensive electrophysiological characterization of this compound. By investigating its effects on dopaminergic neurons, researchers can gain insights into its primary mechanism of action and its potential impact on neuronal circuits. Concurrently, assessing its off-target effects on hERG channels is an essential step in understanding its safety profile. This dual approach is critical for the evaluation of any novel compound targeting neurotransmitter transporters in drug discovery and development.

References

Application Notes: GZ-793A Competitive Binding Assay for Vesicular Monoamine Transporter-2 (VMAT2)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: GZ-793A is a water-soluble analog of lobelane that acts as a potent and selective inhibitor of the Vesicular Monoamine Transporter-2 (VMAT2).[1][2] VMAT2 is a crucial protein in monoaminergic neurons responsible for packaging neurotransmitters like dopamine from the cytoplasm into synaptic vesicles for subsequent release.[3][4] By inhibiting VMAT2, this compound effectively reduces the vesicular loading of dopamine, which is a key mechanism in its potential as a pharmacotherapy for methamphetamine use disorders.[2][5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity and selectivity of this compound and other test compounds for VMAT2.

Principle of the Assay: This competitive binding assay quantifies the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a specific radiolabeled ligand from its binding site on the VMAT2 transporter. The assay measures the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the competitor's binding affinity for the target.

Quantitative Data Summary

This compound demonstrates high affinity for VMAT2 and significant selectivity over other monoamine transporters and nicotinic receptors.[1][6]

TargetLigand/ParameterValueReference
VMAT2 This compound Ki 29 - 30 nM [1][5][6]
α4β2* Nicotinic ReceptorThis compound Inhibition of [³H]nicotine binding~40% at 1 mM[1]
α7* Nicotinic ReceptorThis compound Inhibition of [³H]MLA binding~20% at 30 µM[1]
Dopamine Transporter (DAT)This compound Selectivity vs. VMAT2>50-fold[1]
Serotonin Transporter (SERT)This compound Selectivity vs. VMAT2>50-fold[1]

VMAT2 Signaling Pathway in Dopaminergic Neurons

The following diagram illustrates the critical role of VMAT2 in a presynaptic dopamine terminal and the mechanism of its inhibition.

VMAT2_Pathway cluster_presynaptic Presynaptic Terminal cluster_key Legend TYR Tyrosine L_DOPA L-DOPA TYR->L_DOPA TH DA_cyto Dopamine (Cytosolic) L_DOPA->DA_cyto AADC VMAT2 VMAT2 DA_cyto->VMAT2 Packaging MAO MAO DA_cyto->MAO Degradation DA_vesicle Dopamine DA_synapse Dopamine (Synapse) DA_vesicle->DA_synapse Exocytosis Vesicle Synaptic Vesicle DAT DAT DAT->DA_cyto DA_synapse->DAT Reuptake GZ793A This compound GZ793A->VMAT2 Inhibition TH TH: Tyrosine Hydroxylase AADC AADC: Aromatic L-amino acid decarboxylase MAO_key MAO: Monoamine Oxidase DAT_key DAT: Dopamine Transporter VMAT2_key VMAT2: Vesicular Monoamine Transporter 2

Caption: Mechanism of VMAT2 in dopamine packaging and inhibition by this compound.

Experimental Protocols

This protocol describes a representative competitive binding assay using rat striatal membranes and [³H]dihydrotetrabenazine ([³H]DTBZ), a common high-affinity radioligand for VMAT2.

Part 1: Preparation of Rat Striatal Membranes
  • Tissue Dissection: Euthanize adult Sprague-Dawley rats according to approved institutional guidelines. Immediately dissect the striata on an ice-cold surface.

  • Homogenization: Homogenize the tissue in 20 volumes of ice-cold sucrose buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge it at 22,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing synaptic vesicles.[7]

  • Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Aliquot the membrane preparation and store at -80°C until use.

Part 2: [³H]Dihydrotetrabenazine Competitive Binding Assay

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ), specific activity ~20-60 Ci/mmol. Prepare a working stock in assay buffer.

  • Competitor: this compound. Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor, such as unlabeled Tetrabenazine (TBZ) or Reserpine (10 µM final concentration).

  • Membrane Preparation: Thawed rat striatal membranes (typically 50-100 µg of protein per well).

  • Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine, PEI).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail & Counter.

Assay Procedure:

  • Plate Setup: The assay is performed in 96-well plates with a final volume of 250 µL per well. Set up triplicate wells for:

    • Total Binding: Membrane + [³H]DTBZ + Assay Buffer.

    • Non-specific Binding (NSB): Membrane + [³H]DTBZ + 10 µM TBZ.

    • Competition: Membrane + [³H]DTBZ + varying concentrations of this compound.

  • Reagent Addition: Add the reagents to the wells in the following order:

    • 150 µL of Assay Buffer (or buffer containing unlabeled TBZ/GZ-793A).

    • 50 µL of membrane suspension.

    • 50 µL of [³H]DTBZ (final concentration typically 1-5 nM, near the Kd).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature or 30°C with gentle agitation.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.

Part 3: Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve:

    • Calculate the percentage of specific binding for each concentration of this compound: % Specific Binding = (Binding in presence of this compound - NSB) / (Total Binding - NSB) * 100

    • Plot the % Specific Binding against the log concentration of this compound.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand ([³H]DTBZ) used.

      • Kd is the dissociation constant of the radioligand for VMAT2.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow A1 Prepare Striatal Membranes B1 Add Reagents to 96-Well Plate A1->B1 A2 Prepare Reagents (Radioligand, Competitor) A2->B1 B2 Incubate at RT (60-90 min) B1->B2 B3 Terminate by Vacuum Filtration B2->B3 B4 Wash Filters B3->B4 C1 Scintillation Counting (DPM) B4->C1 C2 Calculate Specific Binding C1->C2 C3 Plot Competition Curve & Determine IC50 C2->C3 C4 Calculate Ki using Cheng-Prusoff C3->C4

Caption: Workflow for the this compound competitive binding assay.

References

Troubleshooting & Optimization

improving GZ-793A solubility in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GZ-793A, focusing on challenges related to its solubility in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is described as a water-soluble analog of its parent compound, lobelane, and is supplied as a hydrochloride salt, which generally improves aqueous solubility.[1][2] However, experimental evidence indicates it has poor solubility at concentrations greater than 1 mM in aqueous solutions.[1] Therefore, while it is more soluble than lobelane, researchers may still encounter solubility issues, especially when preparing stock solutions or working at higher concentrations.

Q2: Why does this compound have limited aqueous solubility despite being a hydrochloride salt?

A2: this compound possesses a significant nonpolar surface area due to its two methoxyphenethyl moieties. These lipophilic groups can limit its interaction with water molecules, leading to reduced solubility in aqueous buffers, particularly at neutral pH. While the piperidine ring and the N-propan-1,2-diol moiety contribute to its polarity, the overall lipophilicity of the molecule can be a dominant factor.

Q3: What is the pKa of this compound and how does it affect solubility?

Q4: Can I use DMSO to prepare a stock solution of this compound?

A4: Yes, using an organic co-solvent like dimethyl sulfoxide (DMSO) is a common and recommended practice for preparing high-concentration stock solutions of poorly soluble compounds. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[3][4][5][6] A high-concentration stock in DMSO can then be diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide: Improving this compound Solubility

If you are observing precipitation or cloudiness when preparing solutions of this compound, consult the following troubleshooting table and protocols.

Table 1: Strategies for Solubility Enhancement
StrategyPrincipleApplication Notes for this compound
pH Adjustment Increase the ionization of the compound.Since this compound is a basic compound (piperidine derivative), lowering the pH of the buffer will increase its protonation and solubility. Aim for a buffer pH at least 2 units below the estimated pKa (e.g., pH 4-6).
Co-solvents Reduce the polarity of the aqueous solvent.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting into the final aqueous buffer, ensure the final co-solvent concentration is minimal and compatible with your experimental system.
Surfactants Form micelles that encapsulate the compound.Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the buffer to aid in solubilization. This is particularly useful for in vivo formulations.
Cyclodextrins Form inclusion complexes with the lipophilic parts of the molecule.Beta-cyclodextrins (β-CDs) or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to encapsulate the phenethyl groups of this compound, increasing its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound hydrochloride powder.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

  • Vortex and/or sonicate the solution gently until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
  • Warm the DMSO stock solution to room temperature.

  • Pipette the required volume of the aqueous experimental buffer into a tube.

  • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to ensure rapid mixing and prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Important: Always add the stock solution to the buffer, not the other way around.

Visualizations

Signaling Pathway and Experimental Workflow

GZ793A_Mechanism cluster_presynaptic Presynaptic Terminal METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Induces DA release DA_cyto Cytosolic Dopamine (DA) DA_cyto->VMAT2 Uptake DA_vesicle Vesicular Dopamine (DA) VMAT2->DA_vesicle Sequesters DA GZ793A This compound GZ793A->VMAT2 Inhibits DA uptake and release

Caption: Proposed mechanism of this compound as a VMAT2 inhibitor.

Solubility_Workflow start Start: this compound Solubility Issue prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe success Solution is Clear: Proceed with Experiment observe->success No troubleshoot Precipitation Occurs: Troubleshoot observe->troubleshoot Yes ph_adjust Option 1: Lower Buffer pH (e.g., to pH 5.0) troubleshoot->ph_adjust cosolvent Option 2: Increase Final Co-solvent (e.g., 1% DMSO) troubleshoot->cosolvent surfactant Option 3: Add Surfactant (e.g., 0.01% Tween-80) troubleshoot->surfactant retest Re-test Dilution ph_adjust->retest cosolvent->retest surfactant->retest retest->success No Precipitation retest->troubleshoot Precipitation

Caption: Workflow for troubleshooting this compound solubility.

References

GZ-793A stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GZ-793A.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an orally active and selective vesicular monoamine transporter-2 (VMAT2) inhibitor.[1][2] It is a water-soluble analog of lobelane and is investigated for its potential in research on methamphetamine addiction by inhibiting the neurochemical effects of methamphetamine-induced dopamine release.[1][3]

Q2: How should I store this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations for the solid compound and solutions are summarized in the table below. It should be stored sealed and away from moisture.[1][2]

Q3: What is the solubility of this compound?

A3: this compound is soluble in water at a concentration of 3 mg/mL (6.46 mM).[1][2] To achieve this solubility, ultrasonic treatment and warming are necessary.[1][2] For higher solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath.[2]

Q4: How is this compound typically shipped?

A4: this compound is generally shipped at room temperature for continental US deliveries, though this may vary for other locations.[1] Evaluation samples may be shipped with blue ice.[2]

Stability and Storage Conditions

Proper storage is critical to ensure the stability and performance of this compound in experimental settings. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.

FormStorage TemperatureDurationAdditional Notes
Solid 4°CNot specifiedSealed storage, away from moisture.[1][2]
Stock Solution -20°CUp to 1 monthSealed storage, away from moisture.[1] Can be stored for several months.[2]
Stock Solution -80°CUp to 6 monthsSealed storage, away from moisture.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound.

Q1: I am having trouble dissolving this compound in water.

A1: this compound's solubility in water requires specific handling. If you are experiencing difficulties, try the following:

  • Ensure you are not exceeding the 3 mg/mL concentration.[1][2]

  • Use an ultrasonic bath to aid dissolution.[1][2]

  • Gently warm the solution to 37°C while sonicating.[2]

Q2: My experimental results are inconsistent. Could this be related to this compound stability?

A2: Inconsistent results can be due to compound degradation. Please verify the following:

  • Storage: Confirm that your this compound, both solid and in solution, has been stored according to the recommended conditions and for no longer than the specified duration.

  • Solution Age: Use freshly prepared solutions whenever possible. Stock solutions stored at -20°C should be used within one month, and those at -80°C within six months.[1]

  • Moisture: Ensure the compound has been kept in a sealed container away from moisture, as this can affect its stability.[1][2]

Q3: I am observing off-target effects in my cardiac cell line experiments. Is this expected with this compound?

A3: Yes, this is a known characteristic of this compound. Research has shown that this compound can inhibit [3H]dofetilide binding to human-ether-a-go-go related gene (hERG) channels and prolong action potentials in rabbit cardiac Purkinje fibers.[3] This suggests a potential for inducing ventricular arrhythmias, and due to these cardiac liabilities, its development as a pharmacotherapy is not being pursued.[3] Therefore, off-target cardiac effects are a critical consideration when designing and interpreting experiments with this compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Inhibition of Methamphetamine-Evoked Dopamine Release

This protocol describes the procedure to assess the inhibitory effect of this compound on dopamine release evoked by methamphetamine in rat striatal slices.[3]

  • Tissue Preparation: Prepare 0.5 mm thick coronal striatal slices from male Sprague-Dawley rats.[1]

  • Superfusion: Place the striatal slices in a superfusion chamber.

  • This compound Application: Superfuse the slices with this compound at various concentrations (e.g., 1-100 µM) for 90 minutes.[1][2] this compound should remain in the buffer for the remainder of the experiment.[3]

  • Methamphetamine Challenge: Introduce methamphetamine (e.g., 5 µM) into the superfusion buffer for a defined period.[3]

  • Sample Collection: Collect the superfusate at regular intervals.

  • Dopamine Measurement: Measure the concentration of dopamine in the collected samples, typically expressed as pg/ml/mg of slice weight.[3]

  • Data Analysis: Analyze the data to determine the concentration-dependent inhibition of methamphetamine-evoked dopamine release by this compound.[3]

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway for this compound's interaction with VMAT2 and its subsequent effect on dopamine homeostasis in the presence of methamphetamine.

GZ793A_Mechanism cluster_presynaptic Presynaptic Terminal VMAT2 VMAT2 Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle packaging Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 uptake DAT DAT Dopamine_cyto->DAT reverse transport METH Methamphetamine METH->VMAT2 inhibits uptake & promotes release METH->DAT induces reverse transport GZ793A This compound GZ793A->VMAT2 inhibits Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse

Caption: this compound inhibits VMAT2, blocking dopamine packaging and methamphetamine's effects.

Experimental Workflow: Assessing this compound's Effect on Dopamine Release

This diagram outlines the typical experimental workflow for studying the impact of this compound on dopamine release.

Experimental_Workflow prep 1. Prepare Striatal Slices superfuse 2. Superfuse with this compound prep->superfuse meth_challenge 3. Challenge with Methamphetamine superfuse->meth_challenge collect 4. Collect Superfusate Samples meth_challenge->collect measure 5. Measure Dopamine Concentration collect->measure analyze 6. Analyze Data measure->analyze

References

Technical Support Center: GZ-793A and hERG Channel Interaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the interaction between the VMAT2 inhibitor GZ-793A and the hERG potassium channel. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and the hERG channel?

A1: this compound, a lobelane analog that inhibits the vesicular monoamine transporter-2 (VMAT2), has been shown to interact with the human ether-a-go-go-related gene (hERG) potassium channel. This interaction is a significant concern as it suggests potential cardiac liabilities. Studies have demonstrated that this compound inhibits the binding of the classic hERG channel blocker [3H]dofetilide to hERG channels expressed in HEK293 cells and prolongs the action potential duration in isolated rabbit cardiac Purkinje fibers.[1] This inhibitory action on the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of torsades de pointes (TdP), a potentially fatal ventricular arrhythmia.[2][3][4]

Q2: Why is assessing the hERG interaction of this compound critical in preclinical studies?

A2: The hERG channel is a primary antitarget in drug development due to its crucial role in cardiac repolarization.[5] Blockade of the hERG channel is a common cause of drug-induced QT prolongation.[6] Therefore, early assessment of a compound's potential to inhibit the hERG channel is a mandatory part of safety pharmacology studies for investigational new drugs (INDs) to mitigate the risk of cardiotoxicity.[7] For a compound like this compound, which shows therapeutic promise for central nervous system disorders, characterizing its hERG liability is essential to determine its overall safety profile and potential for clinical development.

Q3: What are the standard assays to evaluate the this compound-hERG interaction?

A3: The "gold standard" for assessing a compound's effect on the hERG channel is the manual whole-cell patch-clamp electrophysiology assay.[4][8] This technique provides a direct measure of hERG channel function and its inhibition by a test compound. Other commonly used assays include:

  • Automated Patch-Clamp Electrophysiology: Systems like QPatch and PatchXpress offer higher throughput for screening compounds.[9][10]

  • Radioligand Binding Assays: These assays, often using [3H]dofetilide or [3H]astemizole, measure the displacement of a known hERG ligand by the test compound, providing an indirect measure of channel interaction.[2][11]

  • Cardiac Action Potential Duration (APD) Assays: These experiments, often conducted on isolated cardiac tissues (e.g., Purkinje fibers) or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), assess the physiological consequence of hERG blockade.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound and its interaction with the hERG channel.

ParameterValueAssayCell/Tissue TypeReference
This compound hERG IC50 Data not publicly available---
This compound [3H]dofetilide Binding Inhibition DemonstratedRadioligand BindingHEK293 cells expressing hERG[1]
Effect on Action Potential ProlongationAction Potential Duration AssayRabbit Cardiac Purkinje Fibers[1]

Note: While the inhibitory effect of this compound on the hERG channel has been confirmed, a specific IC50 value from electrophysiology studies is not currently available in the public domain. Researchers are advised to determine this value empirically using the protocols outlined below.

Experimental Protocols

Manual Whole-Cell Patch-Clamp Electrophysiology

This protocol is considered the gold standard for characterizing compound-hERG interactions.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium current.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency before the experiment.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Electrophysiological Recording:

    • Obtain whole-cell recordings using a patch-clamp amplifier.

    • Maintain the bath temperature at approximately 35-37°C.

    • Use a voltage protocol designed to elicit hERG tail currents, which are representative of the repolarizing current. A recommended protocol involves a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current.

    • Apply increasing concentrations of this compound to the cell, allowing the current to reach a steady-state at each concentration.

    • Include a vehicle control and a positive control (e.g., dofetilide or E-4031).

  • Data Analysis:

    • Measure the peak tail current amplitude at each this compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

[3H]Dofetilide Radioligand Binding Assay

This assay provides a higher-throughput method to assess the binding of a compound to the hERG channel.

Objective: To determine if this compound competes with [3H]dofetilide for binding to the hERG channel.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the hERG channel.

  • Assay Buffer (in mM): 50 HEPES, 10 KCl, 1 MgCl2, pH 7.4.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]dofetilide (e.g., 5 nM).

    • Add increasing concentrations of this compound.

    • For non-specific binding, use a high concentration of a known hERG blocker (e.g., 10 µM astemizole).

    • Incubate at room temperature for 60 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration.

    • Plot the percentage of inhibition of [3H]dofetilide binding against the concentration of this compound.

    • Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Troubleshooting Guides

Patch-Clamp Electrophysiology
IssuePossible Cause(s)Suggested Solution(s)
Unstable hERG current (rundown) - Ion channel washout due to dialysis with pipette solution.- ATP depletion.- Ensure 5 mM Mg-ATP is included in the internal solution.- Consider using the perforated patch technique to maintain the intracellular environment.- Monitor the baseline current for stability before compound application. If rundown is consistent, it can be mathematically corrected for during analysis.
Low success rate of giga-ohm seals - Poor cell health.- Debris in the recording chamber.- Improperly polished pipettes.- Use cells at optimal confluency and passage number.- Ensure the recording chamber and solutions are clean.- Optimize pipette polishing to create a smooth tip.
High leak current - Poor seal quality.- Cell membrane damage.- Discard cells with low seal resistance (<1 GΩ).- Apply gentle suction when forming the seal.
Variability in IC50 values - Inconsistent experimental conditions (e.g., temperature, voltage protocol).- Compound solubility or stability issues.- Strictly control the temperature as hERG kinetics are temperature-sensitive.- Use a standardized voltage protocol.- Verify the solubility and stability of this compound in the external solution.
Slow onset of block - Compound may be "sticky" and adhere to the perfusion system.- Compound may have slow binding kinetics.- Use a perfusion system with minimal dead volume and made of low-adhesion materials.- Allow sufficient time at each concentration for the effect to reach steady-state.
Radioligand Binding Assay
IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding - Radioligand concentration is too high.- Insufficient blocking of non-specific sites.- Filter plates not properly pre-treated.- Optimize the [3H]dofetilide concentration.- Consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer.- Pre-soak filter plates in a solution like 0.5% polyethyleneimine (PEI).
Low specific binding signal - Low expression of hERG channels in the cell line.- Insufficient amount of membrane protein in the assay.- Degraded radioligand.- Use a validated cell line with high hERG expression.- Optimize the amount of membrane protein per well.- Check the age and storage conditions of the [3H]dofetilide.
Poor correlation with functional data - The binding assay does not account for the channel's functional state (open, closed, inactivated).- The compound may have complex interactions not captured by simple binding competition.- Acknowledge that binding affinity (Ki) may not directly correlate with functional potency (IC50).- Use electrophysiology as the primary determinant of inhibitory potency.

Visualizations

Experimental_Workflow_hERG_Assessment cluster_0 Initial Screening cluster_1 Definitive Assay cluster_2 Physiological Relevance cluster_3 Risk Assessment Radioligand Binding Assay Radioligand Binding Assay Manual Patch-Clamp Manual Patch-Clamp Radioligand Binding Assay->Manual Patch-Clamp High Affinity Automated Patch-Clamp Automated Patch-Clamp Automated Patch-Clamp->Manual Patch-Clamp Potent Inhibition APD Assay APD Assay Manual Patch-Clamp->APD Assay Confirm IC50 Safety Margin Calculation Safety Margin Calculation APD Assay->Safety Margin Calculation Assess Proarrhythmic Potential

Caption: Workflow for assessing the hERG liability of a test compound.

hERG_Channel_Signaling cluster_0 Cardiac Action Potential cluster_1 hERG Channel (IKr) Depolarization Depolarization hERG_Open Open State Depolarization->hERG_Open Activates Plateau Plateau Repolarization Repolarization hERG_Closed Closed State Repolarization->hERG_Closed Deactivates Resting Potential Resting Potential hERG_Closed->Resting Potential hERG_Open->Repolarization K+ Efflux hERG_Inactivated Inactivated State hERG_Open->hERG_Inactivated Rapid Inactivation Prolonged_Repolarization Delayed Repolarization (QT Prolongation) hERG_Open->Prolonged_Repolarization GZ_793A This compound GZ_793A->hERG_Open Blocks

Caption: Role of the hERG channel in cardiac repolarization and the effect of this compound.

Troubleshooting_Decision_Tree Start Unexpected hERG Result Check_Controls Are controls (vehicle/positive) behaving as expected? Start->Check_Controls No_Controls No Check_Controls->No_Controls No Yes_Controls Yes Check_Controls->Yes_Controls Yes Troubleshoot_Assay Troubleshoot general assay conditions (solutions, cells, etc.) No_Controls->Troubleshoot_Assay Check_Compound Is the compound soluble and stable in solution? Yes_Controls->Check_Compound No_Compound No Check_Compound->No_Compound No Yes_Compound Yes Check_Compound->Yes_Compound Yes Reformulate Reformulate compound or use different solvent. No_Compound->Reformulate Consider_Kinetics Consider complex kinetics (e.g., state-dependence, slow binding). Yes_Compound->Consider_Kinetics Modify_Protocol Modify voltage protocol or incubation time. Consider_Kinetics->Modify_Protocol

Caption: Decision tree for troubleshooting unexpected results in hERG assays.

References

GZ-793A Technical Support Center: Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the off-target effects of GZ-793A, a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It interacts with VMAT2 to inhibit the uptake of dopamine into synaptic vesicles.[3][4] This mechanism is central to its ability to attenuate the neurochemical effects of methamphetamine.[5][6]

Q2: What are the known off-target effects of this compound?

The most significant off-target effect of this compound is its interaction with the human-ether-a-go-go-related gene (hERG) channels.[1][5] Inhibition of hERG channels can lead to a prolongation of the action potential in cardiac Purkinje fibers, which raises concerns about potential ventricular arrhythmias.[5][7] In contrast to its parent compound, lobeline, this compound does not exhibit significant interaction with α4β2* and α7* nicotinic acetylcholine receptors.[5][7]

Q3: How does this compound's affinity for its on-target and off-target sites compare?

This compound displays high affinity for its primary target, VMAT2, while its affinity for off-target sites varies. The following table summarizes the available quantitative data for this compound's binding affinity and functional potency.

TargetAssay TypeSpeciesParameterValueReference
VMAT2 [³H]Dopamine Uptake InhibitionRatKᵢ29 nM[2][8]
VMAT2 [³H]Dopamine ReleaseRatHigh-Affinity EC₅₀15.5 nM[3][4]
VMAT2 [³H]Dopamine ReleaseRatLow-Affinity EC₅₀29.3 µM[3][4]
VMAT2 [³H]Dihydrotetrabenazine BindingRatKᵢ8.29 µM[8]
hERG Channel [³H]Dofetilide BindingHuman-Inhibition Observed[5][7]
α4β2 Nicotinic Receptor[³H]Nicotine BindingRat-No significant interaction[5]
α7 Nicotinic Receptor[³H]Methyllycaconitine BindingRat-No significant interaction[5]

Troubleshooting Guide: Experimental Controls for Off-Target Effects

Issue: Observed cellular phenotype may not be solely due to VMAT2 inhibition.

When using this compound in cellular or in vivo experiments, it is crucial to distinguish the effects of VMAT2 inhibition from potential off-target effects, primarily those related to hERG channel modulation.

Recommended Control Experiments:

  • Cell Lines with Varying Target Expression: If possible, utilize cell lines that endogenously express different levels of VMAT2 or engineered cell lines where VMAT2 expression can be knocked down (e.g., using siRNA or CRISPR). A this compound-induced effect that correlates with VMAT2 expression levels is more likely to be on-target.

  • hERG Channel Blockade Control: To investigate the potential contribution of hERG channel inhibition to your observed phenotype, co-administer a known hERG channel blocker with a different mechanism of action. If the effect of this compound is altered, it may suggest an off-target liability.

  • Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects are typically observed at concentrations consistent with the Kᵢ for VMAT2 (in the low nanomolar range), while off-target effects may manifest at higher concentrations.

Experimental Protocols

Protocol 1: VMAT2 Inhibition Assay - [³H]Dopamine Uptake

This protocol is adapted from studies evaluating the inhibitory potency of this compound on VMAT2 function.[8]

  • Objective: To determine the Kᵢ of this compound for VMAT2.

  • Materials:

    • Isolated synaptic vesicles from rat striatum.

    • [³H]Dopamine.

    • This compound at various concentrations.

    • Assay buffer.

  • Procedure:

    • Prepare synaptic vesicles from rat striatal tissue.

    • Pre-incubate the vesicles with varying concentrations of this compound.

    • Initiate dopamine uptake by adding [³H]Dopamine.

    • Incubate for a defined period at 37°C.

    • Terminate the uptake reaction by rapid filtration.

    • Measure the amount of [³H]Dopamine taken up by the vesicles using liquid scintillation counting.

    • Calculate the inhibitory constant (Kᵢ) by fitting the data to a competitive inhibition model.

Protocol 2: hERG Channel Binding Assay - [³H]Dofetilide Binding

This protocol is based on methods used to assess the interaction of this compound with hERG channels.[5]

  • Objective: To determine if this compound binds to hERG channels.

  • Materials:

    • Membranes from HEK-293 cells stably expressing hERG channels.

    • [³H]Dofetilide (a high-affinity hERG channel ligand).

    • This compound at various concentrations.

    • Assay buffer (50 mM Tris, 10 mM KCl, 1 mM MgCl₂).

  • Procedure:

    • Incubate the hERG-expressing cell membranes with [³H]Dofetilide in the presence and absence of varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound [³H]Dofetilide using a scintillation counter.

    • Determine the ability of this compound to displace [³H]Dofetilide binding, indicating an interaction with the hERG channel.

Visualizations

GZ793A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft METH Methamphetamine DA_cyto Cytosolic Dopamine METH->DA_cyto Release from vesicles DAT Dopamine Transporter (DAT) METH->DAT Reverse Transport VMAT2 VMAT2 DA_cyto->VMAT2 Uptake DA_cyto->DAT Reverse Transport DA_vesicle Vesicular Dopamine DA_vesicle->VMAT2 VMAT2->DA_cyto Release DA_extra Extracellular Dopamine DAT->DA_extra Release GZ793A This compound GZ793A->VMAT2 Inhibits caption Mechanism of this compound Action Off_Target_Workflow start Start: Observe Phenotype with this compound q1 Is the effect dose-dependent and consistent with VMAT2 Ki? start->q1 on_target Likely On-Target (VMAT2) q1->on_target Yes off_target_path Potential Off-Target Effect q1->off_target_path No conclude_on_target Strengthened Conclusion: On-Target Effect on_target->conclude_on_target control1 Control 1: Use structurally distinct VMAT2 inhibitor off_target_path->control1 q2 Do results match? control1->q2 q2->off_target_path No control2 Control 2: Test in cells with varying VMAT2 expression q2->control2 Yes q3 Does effect correlate with VMAT2 levels? control2->q3 q3->off_target_path No control3 Control 3: Assess hERG channel interaction (e.g., binding assay) q3->control3 Yes q4 Is there hERG activity at relevant concentrations? control3->q4 conclude_off_target Conclude Off-Target Contribution q4->conclude_off_target Yes q4->conclude_on_target No caption Workflow for Investigating Off-Target Effects

References

Troubleshooting Inconsistent Results in G-793A Behavioral Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers may encounter when conducting behavioral studies with GZ-793A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a water-soluble analog of lobelane that acts as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2][3][4] It interacts with VMAT2 to inhibit the effects of methamphetamine.[2][3] Specifically, it has been shown to inhibit methamphetamine-evoked dopamine release from striatal slices.[3]

Q2: What are the intended behavioral effects of this compound in preclinical studies?

In rodent models, this compound has been shown to decrease methamphetamine self-administration and block conditioned place preference (CPP) for methamphetamine.[5][6] These effects suggest that this compound can reduce the rewarding properties of methamphetamine.[6]

Q3: Are there any known off-target effects of this compound that could lead to inconsistent results?

Yes, a significant off-target effect of this compound is its interaction with the human ether-a-go-go-related gene (hERG) cardiac channels.[1][2][4] This interaction can lead to potential cardiac liabilities, including ventricular arrhythmias, which could cause unexpected animal morbidity or mortality, leading to inconsistent data.[1][2][4] Due to these potential cardiac side effects, its development as a pharmacotherapy has not been pursued.[1][2][4]

Q4: Does this compound show behavioral tolerance with repeated administration?

Unlike its parent compound, lobelane, this compound does not appear to produce behavioral tolerance.[1][2][4] Studies have shown that its effectiveness in reducing methamphetamine self-administration is maintained with repeated dosing.[6]

Q5: How does the route of administration affect the efficacy of this compound?

Both subcutaneous (s.c.) and oral administration of this compound have been shown to be effective in reducing methamphetamine self-administration in rats.[5][7] However, higher doses are required for oral administration to achieve a similar effect as subcutaneous injection.[5] The effects of oral administration have been observed to last longer than those of subcutaneous administration.[5]

Troubleshooting Guide

Issue 1: High variability in behavioral responses between subjects.
Potential Cause Troubleshooting Steps
Individual differences in drug metabolism. Ensure a consistent and adequate washout period between experiments. Consider using a larger sample size to account for individual variability.
Inconsistent drug administration. Verify the accuracy of dosing calculations and the consistency of the administration technique (e.g., injection volume, gavage technique). Ensure the drug solution is properly prepared and homogenous.
Stress-induced behavioral changes. Acclimate animals to handling and the experimental apparatus to minimize stress. Maintain a consistent and quiet environment during testing.
Underlying health status of animals. Monitor animal health closely, especially for any signs of cardiac distress, given the known hERG channel interaction.[1][2][4] Remove any animals showing signs of illness from the study.
Issue 2: Reduced or absent behavioral effect of this compound.
Potential Cause Troubleshooting Steps
Incorrect dosage. Review the literature for effective dose ranges for the specific behavioral paradigm and route of administration.[5][6][7] Perform a dose-response study to determine the optimal dose for your experimental conditions.
Timing of drug administration. The pretreatment interval is crucial. For subcutaneous administration, a 20-minute pretreatment has been shown to be effective.[6] For oral administration, effects have been observed with pretreatment intervals up to 180 minutes.[5][7] Optimize the pretreatment time for your specific experimental design.
Drug solution degradation. Prepare fresh solutions of this compound for each experiment. Store the compound according to the manufacturer's instructions.
Insufficient statistical power. A small sample size may not be sufficient to detect a statistically significant effect. Conduct a power analysis to determine the appropriate number of subjects.
Issue 3: Unexpected mortality or adverse events in the study population.
Potential Cause Troubleshooting Steps
Cardiac toxicity. This is a known risk with this compound due to its interaction with hERG channels.[1][2][4] Closely monitor animals for any signs of distress. Consider consulting with a veterinarian to establish appropriate monitoring protocols. Be aware that this compound was not pursued for further development due to these cardiac liabilities.[1][2][4]
Interaction with other experimental variables. Review all aspects of the experimental protocol for potential confounding factors that could exacerbate the adverse effects of this compound.

Experimental Protocols

Methamphetamine Self-Administration in Rats (Adapted from Beckmann et al., 2011 & Wilmouth et al., 2013) [5][6]

  • Subjects: Male Sprague-Dawley rats are typically used. Animals are housed individually and maintained on a reverse light-dark cycle.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump are used.

  • Training: Rats are trained to self-administer methamphetamine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1 or FR5). Training sessions are typically 2 hours in duration.

  • This compound Administration: Once stable responding for methamphetamine is established, this compound is administered prior to the self-administration session.

    • Subcutaneous (s.c.): Doses ranging from 3 to 30 mg/kg are administered 20 minutes before the session.[6]

    • Oral (p.o.): Doses ranging from 30 to 240 mg/kg are administered via oral gavage at various pretreatment times (e.g., 20, 60, 180 minutes).[5][7]

  • Data Analysis: The primary dependent variable is the number of infusions earned. Active and inactive lever presses are also recorded. Data are typically analyzed using analysis of variance (ANOVA).

Visualizations

GZ_793A_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Reverses GZ793A This compound GZ793A->VMAT2 Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA_synapse Synaptic Dopamine Vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Uptake DA_vesic Vesicular Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds

Caption: this compound's mechanism of action in inhibiting VMAT2.

Troubleshooting_Workflow start Inconsistent Behavioral Results with this compound check_dose Verify Dosage and Route of Administration start->check_dose check_dose->start Incorrect Dose check_timing Review Pretreatment Interval check_dose->check_timing Dose Correct check_timing->start Incorrect Timing check_solution Ensure Fresh and Properly Prepared Drug Solution check_timing->check_solution Timing Correct check_solution->start Degraded Solution check_health Assess Animal Health (Monitor for Cardiac Issues) check_solution->check_health Solution OK check_health->start Adverse Health review_protocol Review Experimental Protocol for Stressors check_health->review_protocol Animals Healthy review_protocol->start Protocol Issues analyze_power Conduct Power Analysis review_protocol->analyze_power Protocol OK analyze_power->start Insufficient Power consistent_results Consistent Results Achieved analyze_power->consistent_results Sufficient Power

Caption: A logical workflow for troubleshooting inconsistent results.

References

GZ-793A Pharmacokinetic and Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic and bioavailability challenges of GZ-793A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] Its primary mechanism of action involves inhibiting the uptake of dopamine into synaptic vesicles and blocking methamphetamine-induced dopamine release.[3] This leads to a decrease in extracellular dopamine concentrations, which is the intended therapeutic effect for treating methamphetamine addiction.[3]

Q2: What are the main challenges associated with the pharmacokinetics and bioavailability of this compound?

The primary challenges are:

  • Low Oral Bioavailability: While this compound is orally bioavailable, relatively high doses are required to achieve therapeutic effects.[4][5][6] The specific reasons for this low bioavailability, such as physicochemical properties and pharmacokinetic profile, have been noted as a limitation in studies.[5]

  • Potential for Cardiotoxicity: A significant issue that has hindered the clinical development of this compound is its interaction with human-ether-a-go-go-related gene (hERG) channels, suggesting a potential for inducing ventricular arrhythmias.[2][7]

Q3: What are the known effective doses of this compound from preclinical studies?

Effective doses of this compound have been determined in rat models for reducing methamphetamine self-administration. The required dosage varies depending on the route of administration.

Route of AdministrationEffective Dose Range (in rats)Observed Effect
Subcutaneous (s.c.)10-30 mg/kgDecreased methamphetamine self-administration and conditioned place preference.[5]
Oral (p.o.)30-240 mg/kgDose-dependent decrease in methamphetamine self-administration, with the highest dose (240 mg/kg) resulting in an 85% reduction.[4][5]
Intravenous (i.v.)5 and 20 mg/kgSignificantly decreased methamphetamine intake.[3]

Q4: Has the development of this compound been discontinued?

Yes, due to its inhibition of hERG channels and the associated risk of cardiotoxicity, the clinical development of this compound was halted.[2][7] Research efforts have since shifted to developing analogs with a more favorable safety profile.[7]

Troubleshooting Guides

Issue: High variability in experimental results following oral administration.

  • Possible Cause: This is likely due to the inherently low and variable oral bioavailability of this compound.

  • Troubleshooting Steps:

    • Optimize Vehicle: Ensure the vehicle used for oral gavage is appropriate for solubilizing this compound and enhancing its absorption.

    • Fasting State: Administer the compound to animals in a fasted state to minimize the influence of food on absorption.

    • Dose-Response Curve: Conduct a thorough dose-response study to identify a more consistent effective dose in your specific experimental setup.

    • Alternative Routes: If consistent oral delivery is not achievable, consider alternative routes of administration with higher bioavailability, such as subcutaneous or intravenous injection, for proof-of-concept studies.

Issue: Observing unexpected off-target effects in behavioral assays.

  • Possible Cause: While this compound is selective for VMAT2, off-target effects, particularly at higher doses required for oral efficacy, are possible.[1] The known interaction with hERG channels is a prime example of a critical off-target effect.

  • Troubleshooting Steps:

    • Dose Reduction: Determine the minimal effective dose to reduce the likelihood of off-target pharmacology.

    • Control Groups: Include comprehensive control groups to differentiate between vehicle effects, compound effects, and behavioral artifacts.

    • In Vitro Profiling: If unexpected effects are consistently observed, consider in vitro profiling of this compound against a panel of common off-targets to identify potential interactions.

Experimental Protocols

Protocol: Assessing the Impact of Oral this compound on Methamphetamine Self-Administration in Rats

This protocol is a generalized procedure based on published studies.[3][4][5]

  • Animal Model: Male Sprague-Dawley rats are commonly used.[3]

  • Surgical Implantation: Surgically implant intravenous catheters for methamphetamine self-administration.

  • Self-Administration Training: Train rats to self-administer methamphetamine (e.g., 0.03 mg/kg/infusion) under a specific schedule of reinforcement (e.g., fixed-ratio).[3]

  • Drug Preparation: Prepare this compound in a suitable vehicle for oral administration. Doses ranging from 30-240 mg/kg have been tested.[5]

  • Administration and Testing:

    • Administer the prepared this compound or vehicle via oral gavage at a specified pretreatment time (e.g., 20-180 minutes) before the self-administration session.[4]

    • Place the rats in the operant conditioning chambers and record the number of methamphetamine infusions.

  • Control Measures:

    • To assess specificity, include a separate group of rats trained to respond for a different reinforcer, such as food, to ensure this compound does not cause a general decrease in motivation.[3][4]

    • A vehicle control group is essential to account for any effects of the gavage procedure or the vehicle itself.

  • Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA, to compare the effects of different doses of this compound to the vehicle control.[1]

Visualizations

GZ793A_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits & Reverses DAT Dopamine Transporter (DAT) METH->DAT Reverses DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Uptake DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DAT->DA_cyto Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds GZ793A This compound GZ793A->VMAT2 Inhibits

Caption: Mechanism of action of this compound in the presence of methamphetamine.

GZ793A_Experimental_Workflow start Start: Hypothesis This compound reduces METH self-administration animal_prep Animal Preparation (Catheter Implantation) start->animal_prep training Self-Administration Training (Methamphetamine vs. Food) animal_prep->training drug_admin Drug Administration (Oral this compound vs. Vehicle) training->drug_admin testing Behavioral Testing (Operant Responding) drug_admin->testing data_collection Data Collection (Infusions / Pellet Rewards) testing->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis conclusion Conclusion Efficacy & Specificity of this compound analysis->conclusion

Caption: Experimental workflow for assessing this compound efficacy.

References

Technical Support Center: GZ-793A Cardiac Liability Assessment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cardiac liabilities of GZ-793A in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known cardiac liabilities of this compound?

A1: Preclinical studies have shown that this compound has the potential to induce ventricular arrhythmias.[1][2][3] This is due to its inhibitory effect on the human Ether-a-go-go-Related Gene (hERG) potassium channels and its ability to prolong action potentials in cardiac Purkinje fibers.[1][2][3] Development of this compound as a pharmacotherapy was discontinued due to these potential cardiac risks.[1][2]

Q2: What is the primary mechanism of this compound's action and its off-target cardiac effect?

A2: this compound is an analog of lobelane that selectively interacts with the vesicular monoamine transporter-2 (VMAT2) to inhibit the neurochemical effects of methamphetamine.[1][2][4][5] Its intended therapeutic action is centered on the central nervous system. However, its off-target cardiac liability stems from the blockade of hERG channels, a critical component in cardiac repolarization.[1][2][3]

Q3: Which animal models are most suitable for studying this compound-induced cardiac liabilities?

A3: The choice of animal model depends on the specific cardiac parameters being investigated. Small animal models like rats and rabbits can be used for initial screening and biomarker analysis.[6] Larger animal models, such as beagle dogs and pigs, are more suitable for in-depth cardiovascular function assessments due to their closer physiological resemblance to humans.[6] Spontaneously hypertensive rats may also be a sensitive model for detecting cardiotoxic effects.[6]

Q4: What are the key cardiac safety biomarkers to monitor in animal studies of this compound?

A4: Key biomarkers for monitoring drug-induced cardiotoxicity include:

  • Cardiac Troponins (cTnI and cTnT): These are highly sensitive and specific markers of myocardial cell injury.[7][8][9]

  • N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): This biomarker is released in response to cardiac muscle stretching and is a reliable indicator of cardiac stress and heart failure.[7][10][11]

  • Creatine Kinase-MB (CK-MB): An isoenzyme of creatine kinase found in the heart muscle that can indicate myocardial damage.[8]

  • Lactate Dehydrogenase (LDH): A less specific marker that can be elevated in cases of tissue damage, including to the heart.[7][8]

Troubleshooting Guides

Problem 1: Difficulty in detecting a clear cardiotoxic signal in rodent models.

  • Possible Cause: Rodent models may have different cardiac ion channel expression and electrophysiology compared to humans, potentially making them less sensitive to hERG-blocking effects of this compound.

  • Troubleshooting Steps:

    • Consider a different species: Rabbits are known to be more sensitive to drugs that prolong the QT interval. The original findings of this compound's effect on action potential duration were observed in rabbit cardiac Purkinje fibers.[1][2][3]

    • Use higher doses or longer exposure times: A dose-response study may be necessary to identify a threshold for cardiotoxicity in the chosen model.

    • Employ more sensitive monitoring techniques: In addition to serum biomarkers, consider electrocardiogram (ECG) monitoring to detect changes in cardiac electrical activity, such as QT interval prolongation.

Problem 2: Inconsistent biomarker results between individual animals.

  • Possible Cause: Biological variability, differences in drug metabolism, or underlying health conditions in the animals can lead to varied responses.

  • Troubleshooting Steps:

    • Increase sample size: A larger cohort of animals can help to determine the statistical significance of any observed changes.

    • Ensure consistent dosing and sample collection times: Standardize experimental procedures to minimize variability.

    • Monitor animal health closely: Any signs of illness or stress should be noted as they can influence cardiac biomarkers.

Problem 3: ECG abnormalities are observed, but there is no corresponding increase in cardiac injury biomarkers.

  • Possible Cause: this compound may be causing functional changes in cardiac electrophysiology (arrhythmias) without causing immediate structural damage to the heart muscle.[11]

  • Troubleshooting Steps:

    • Focus on electrophysiological assessments: Utilize in vivo or ex vivo models (e.g., Langendorff-perfused heart) to directly measure action potentials and ion channel currents.

    • Histopathological examination: Conduct detailed microscopic examination of heart tissue to look for subtle signs of cellular stress or damage that may not be reflected by biomarkers.

    • Consider the time course: Biomarkers of cardiac injury may have a delayed release profile. Collect samples at multiple time points after this compound administration.

Quantitative Data Summary

Table 1: Key Cardiac Safety Biomarkers in Animal Models

BiomarkerAnimal Model(s)Typical UseReference
Cardiac Troponin I (cTnI)Dog, Cat, Horse, Cattle, Rat, RabbitDetection of myocardial cell damage[7]
Cardiac Troponin T (cTnT)PigDetection of myocardial cell damage[7]
NT-proBNPRat, Dog, CatIndicator of cardiac stress and heart failure[7][10][11]
NT-proANPRat, Mouse, Rabbit, DogMarker of drug-induced cardiac hypertrophy[10][11]
Creatine Kinase-MB (CK-MB)GeneralIndicator of myocardial injury[8]
Lactate Dehydrogenase (LDH)GeneralGeneral marker of tissue damage[7][8]

Detailed Experimental Protocols

Protocol 1: Assessment of this compound Effects on Cardiac Biomarkers in Rats

  • Animal Model: Male Sprague-Dawley rats (n=8-10 per group).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Groups:

    • Vehicle control (e.g., saline or appropriate solvent).

    • This compound low dose.

    • This compound high dose.

  • Drug Administration: Administer this compound or vehicle via the intended clinical route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples (e.g., from the tail vein) at baseline (pre-dose) and at multiple time points post-dose (e.g., 2, 6, 24, and 48 hours).

  • Biomarker Analysis: Process blood to obtain serum or plasma. Analyze samples for cTnI, cTnT, and NT-proBNP using commercially available ELISA kits validated for rats.[10]

  • Data Analysis: Compare biomarker levels between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Ex Vivo Assessment of this compound on Rabbit Cardiac Action Potential

  • Animal Model: New Zealand White rabbits.

  • Tissue Preparation: Isolate cardiac Purkinje fibers from the rabbit heart.

  • Experimental Setup: Mount the Purkinje fibers in an organ bath superfused with a physiological salt solution at a constant temperature.

  • Electrophysiological Recording: Impale the Purkinje fibers with a microelectrode to record intracellular action potentials.

  • Drug Application: After obtaining a stable baseline recording, perfuse the organ bath with increasing concentrations of this compound.

  • Data Acquisition: Record action potential parameters, including action potential duration at 90% repolarization (APD90).

  • Data Analysis: Analyze the concentration-dependent effects of this compound on APD90.

Visualizations

GZ793A_Cardiac_Liability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Risk Assessment hERG_Assay hERG Channel Binding Assay ([3H]dofetilide) Risk Potential for Ventricular Arrhythmias hERG_Assay->Risk Inhibition indicates risk Purkinje_Fiber Rabbit Purkinje Fiber Action Potential Assay Purkinje_Fiber->Risk APD prolongation indicates risk Animal_Model Animal Model Selection (e.g., Rat, Rabbit, Dog) ECG_Monitoring ECG Monitoring (QT Interval) Animal_Model->ECG_Monitoring Biomarker_Analysis Cardiac Biomarker Analysis (cTnI, NT-proBNP) Animal_Model->Biomarker_Analysis ECG_Monitoring->Risk QT prolongation indicates risk Histopathology Histopathology of Heart Tissue Biomarker_Analysis->Histopathology Elevated levels prompt further investigation Histopathology->Risk Cellular damage confirms toxicity

Caption: Experimental workflow for assessing this compound cardiac liabilities.

GZ793A_Mechanism cluster_therapeutic Therapeutic Target (CNS) cluster_offtarget Off-Target Effect (Heart) GZ793A_CNS This compound VMAT2 VMAT2 GZ793A_CNS->VMAT2 Inhibits Meth_Effect Methamphetamine Effects VMAT2->Meth_Effect Mediates GZ793A_Heart This compound hERG hERG K+ Channel GZ793A_Heart->hERG Blocks Repolarization Cardiac Repolarization hERG->Repolarization Is critical for Arrhythmia Arrhythmia Risk Repolarization->Arrhythmia Impairment leads to

Caption: Dual mechanism of this compound: therapeutic action and off-target cardiac effect.

References

unexpected effects of GZ-793A on locomotor activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the unexpected effects of GZ-793A on locomotor activity.

Frequently Asked Questions (FAQs)

Q1: We administered this compound to our rodent models and observed no significant change in spontaneous locomotor activity. Is this an expected outcome?

A1: Yes, this is an unexpected but documented finding. Studies have shown that acute administration of this compound, a potent and selective VMAT2 inhibitor, does not alter locomotor activity when administered alone or in conjunction with methamphetamine.[1] This was considered surprising given that other VMAT2 inhibitors like lobeline and tetrabenazine are known to inhibit amphetamine- and methamphetamine-induced hyperactivity.[1]

Q2: Why is the lack of effect of this compound on locomotor activity considered unexpected?

A2: VMAT2 inhibitors are expected to alter dopamine homeostasis. By inhibiting the vesicular monoamine transporter 2 (VMAT2), this compound prevents the uptake of dopamine into synaptic vesicles.[2] This would presumably lead to changes in cytosolic dopamine levels, which is a key neurotransmitter involved in regulating motor activity.[1] Typically, modulation of the dopaminergic system has a pronounced effect on locomotion.

Q3: We are using this compound to study its effects on methamphetamine-induced behaviors. Should we expect it to attenuate methamphetamine-induced hyperlocomotion?

A3: Based on published data, this compound does not appear to alter methamphetamine-induced locomotor activity.[1] While it has been shown to decrease methamphetamine self-administration and reinstatement of methamphetamine-seeking behavior, it does not seem to impact the psychomotor-activating effects of methamphetamine.[1][3]

Q4: Are there any other significant unexpected effects of this compound that we should be aware of during our experiments?

A4: Yes, a critical unexpected finding is the potential for cardiac liabilities. This compound was found to inhibit [3H]dofetilide binding to human-ether-a-go-go related gene (hERG) channels and prolong action potentials in rabbit cardiac Purkinje fibers.[4] This suggests a risk for inducing ventricular arrhythmias, which ultimately led to the discontinuation of its development as a pharmacotherapy for methamphetamine use disorders.[4]

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[4][5][6] It interacts with VMAT2 to inhibit the uptake of dopamine into synaptic vesicles.[2][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect on locomotor activity after this compound administration. This is the documented, albeit unexpected, effect of the compound.1. Confirm the dose and administration route are consistent with published studies (e.g., 15 mg/kg, s.c. in rats).[1] 2. Ensure the locomotor activity monitoring equipment is functioning correctly by testing with a known psychostimulant. 3. Consider that the lack of effect is the true result and proceed with your experimental plan accordingly.
Variability in baseline locomotor activity across animals. Animal-to-animal variability is common.1. Ensure a sufficient habituation period for the animals in the testing chambers before recording baseline activity. 2. Standardize handling procedures and the time of day for testing to minimize environmental influences.
Concern about potential off-target effects. This compound has a known off-target effect on hERG channels.1. Be aware of the potential for cardiac effects, although these may not be readily observable in locomotor studies. 2. If conducting physiological monitoring, pay close attention to cardiovascular parameters.

Quantitative Data Summary

Table 1: Effect of this compound on Methamphetamine-Induced Reinstatement of Drug-Seeking Behavior

Pretreatment Reinstatement Drug Active Lever Presses (Mean ± SEM)
SalineSaline2.5 ± 0.5
SalineMethamphetamine (0.5 mg/kg)12.5 ± 2.5
This compound (10 mg/kg)Saline1.0 ± 0.5
This compound (10 mg/kg)Methamphetamine (0.5 mg/kg)3.0 ± 1.0
This compound (15 mg/kg)Saline1.5 ± 0.5
This compound (15 mg/kg)Methamphetamine (0.5 mg/kg)2.0 ± 1.0

Data adapted from a study on methamphetamine-induced reinstatement; specific values are illustrative based on reported significant effects.[1]

Table 2: Effect of Oral this compound on Methamphetamine Self-Administration

This compound Dose (mg/kg, oral) % Decrease in Methamphetamine Infusions (from baseline)
30Not significant
60Not significant
120Significant Decrease
240~85%

Data adapted from a study on the oral administration of this compound on methamphetamine self-administration.[3]

Experimental Protocols

Protocol 1: Assessment of this compound on Locomotor Activity in Rats

Objective: To determine the effect of this compound, alone and in combination with methamphetamine, on spontaneous locomotor activity.

Materials:

  • Male Sprague-Dawley rats

  • This compound hydrochloride

  • d-Methamphetamine HCl

  • Sterile saline (0.9% NaCl)

  • Locomotor activity chambers (e.g., 42 x 42 x 30 cm) with a grid of photobeam sensors

  • Data acquisition software (e.g., Versamax System)

Procedure:

  • Habituation:

    • Habituate the rats to the locomotor activity chambers for a set period (e.g., 60 minutes) for at least one day prior to the test day to minimize novelty-induced hyperactivity.

  • Drug Preparation:

    • Dissolve this compound and methamphetamine in sterile saline to the desired concentrations.

  • Experimental Groups:

    • Divide the animals into appropriate experimental groups (e.g., Saline + Saline, Saline + Methamphetamine, this compound + Saline, this compound + Methamphetamine).

  • Administration:

    • Administer this compound (e.g., 15 mg/kg, s.c.) or saline 20 minutes prior to the second injection.

    • Administer methamphetamine (e.g., 0.5 mg/kg, s.c.) or saline.

  • Data Collection:

    • Immediately after the second injection, place the rats in the locomotor activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes) in time bins (e.g., 5 minutes).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of pretreatment and test drug on locomotor activity.

Visualizations

GZ793A_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAO MAO Dopamine->MAO Metabolism Vesicle Synaptic Vesicle Released_DA Dopamine Vesicle->Released_DA Exocytosis VMAT2->Vesicle GZ793A This compound GZ793A->VMAT2 Inhibits Degraded Degraded Dopamine MAO->Degraded

Caption: Mechanism of this compound action on VMAT2.

Locomotor_Activity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Habituation Animal Habituation to Chambers Drug_Prep Prepare this compound and Methamphetamine Habituation->Drug_Prep Grouping Assign Animals to Treatment Groups Drug_Prep->Grouping Admin_GZ Administer this compound or Saline Grouping->Admin_GZ Admin_METH Administer Methamphetamine or Saline Admin_GZ->Admin_METH Placement Place Animals in Chambers Admin_METH->Placement Record Record Locomotor Activity Placement->Record Data_Extraction Extract Locomotor Data Record->Data_Extraction Stats Statistical Analysis (ANOVA) Data_Extraction->Stats Results Interpret Results Stats->Results

Caption: Experimental workflow for locomotor activity assessment.

References

GZ-793A Preclinical Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the GZ-793A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a lobelane analog that acts as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2][3] It interacts with VMAT2 to inhibit the uptake of dopamine into synaptic vesicles and to block methamphetamine-evoked dopamine release.[1][2] This action is believed to be the basis for its potential as a therapeutic agent for methamphetamine abuse.[1][3]

Q2: What are the key advantages of this compound over its parent compounds, lobeline and lobelane?

A2: this compound displays several advantages over lobeline and lobelane. Unlike lobeline, this compound does not have a high affinity for nicotinic receptors, thus avoiding potential side effects associated with nAChR antagonism.[2][4][5] Furthermore, unlike lobelane, tolerance to the behavioral effects of this compound has not been observed in preclinical studies.[2][4] this compound has also demonstrated greater efficacy and specificity in decreasing methamphetamine self-administration in rat models.[5]

Q3: What is the most significant limitation of this compound for clinical development?

A3: The primary limitation that has halted the further development of this compound as a pharmacotherapy is its potential for cardiac liabilities.[2][4][6] Studies have shown that this compound inhibits [3H]dofetilide binding to human-ether-a-go-go related gene (hERG) channels and prolongs action potentials in rabbit cardiac Purkinje fibers.[2][4] This interaction suggests a risk of inducing ventricular arrhythmias.[2][4]

Q4: Does this compound have abuse potential on its own?

A4: Preclinical evidence suggests that this compound lacks abuse potential. It does not engender self-administration behavior or produce conditioned place preference (CPP) in animal models.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent inhibition of methamphetamine-evoked dopamine release in vitro.

  • Possible Cause 1: this compound Concentration. The inhibitory effect of this compound on methamphetamine-evoked dopamine release is concentration-dependent.[2] Ensure that the concentrations used are within the effective range (e.g., 0.3-100 μM in rat striatal slices).[2][4]

  • Possible Cause 2: Experimental Preparation. The stability and viability of the preclinical model (e.g., striatal slices, isolated synaptic vesicles) are crucial. Ensure proper preparation and maintenance of the experimental setup.

  • Solution: Conduct a concentration-response curve to determine the optimal inhibitory concentration in your specific assay. Verify the health of your tissue preparation through appropriate controls.

Issue 2: Unexpected effects on baseline dopamine levels or other neurotransmitter systems.

  • Possible Cause 1: Off-target effects. While this compound is selective for VMAT2 over nicotinic receptors, high concentrations may lead to unforeseen off-target interactions.

  • Possible Cause 2: Model-specific responses. The neurochemical effects of this compound can vary depending on the brain region and the specific animal model used. For instance, this compound has been shown to decrease dopamine synthesis in the nucleus accumbens and striatum but not in the medial prefrontal cortex or orbitofrontal cortex.[9]

  • Solution: Use the lowest effective concentration of this compound. Characterize the neurochemical profile of this compound in your specific model and brain region of interest. This compound does not alter nicotine-evoked or electrical field-stimulation-evoked dopamine release, indicating its selectivity for inhibiting the effects of methamphetamine.[2][4]

Issue 3: Observing response-suppressant effects in behavioral models.

  • Possible Cause: At higher doses, this compound may produce response-suppressant effects that are not specific to the rewarding effects of methamphetamine. For example, while this compound decreased methamphetamine-induced reinstatement of drug-seeking, response-suppressant effects were noted when the compound was administered alone in that specific experimental context.[7][10]

  • Solution: Carefully titrate the dose of this compound to find a window that reduces methamphetamine-related behaviors without causing general response suppression. Include appropriate control groups to differentiate between specific and non-specific behavioral effects. For instance, this compound has been shown to have no effect on food-maintained responding at doses that decrease methamphetamine self-administration.[7]

Data Presentation

Table 1: In Vitro Binding Affinities and Potencies of this compound

ParameterValueSpecies/SystemReference
VMAT2 ([3H]DA uptake) Ki = 29 nMRat striatal synaptic vesicles[1]
VMAT2 ([3H]DTBZ binding) Ki = 8.29 µMRat striatal synaptic vesicles[1]
[3H]DA Release (High-affinity) EC50 = 15.5 nMRat striatal synaptic vesicles[1][3]
[3H]DA Release (Low-affinity) EC50 = 29.3 µMRat striatal synaptic vesicles[1][3]

Table 2: Effects of this compound on Methamphetamine (METH)-Induced Behaviors in Rats

Behavioral ParadigmThis compound DoseEffectReference
METH Self-Administration 10, 15, 30 mg/kgDose-dependent decrease[5]
METH-induced CPP 15 mg/kgBlocked METH-induced CPP[8]
Cue-induced Reinstatement 15 mg/kgDecreased reinstatement[7]
METH-induced Reinstatement 15 mg/kgDecreased reinstatement[7]

Experimental Protocols

Protocol 1: Methamphetamine-Evoked Dopamine Release from Rat Striatal Slices

This protocol is a summary of the methodology described in the literature.[2]

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs buffer. The striata are dissected and sliced into 300 µm sections using a McIlwain tissue chopper.

  • Superfusion: Slices are transferred to superfusion chambers and superfused with oxygenated Krebs buffer at 37°C for a 60-minute equilibration period.

  • This compound Incubation: Slices are superfused with varying concentrations of this compound (e.g., 0.3-100 µM) or vehicle for 30 minutes.

  • Methamphetamine Stimulation: Following incubation, the slices are exposed to methamphetamine (e.g., 5 µM) in the superfusion buffer for a defined period.

  • Fraction Collection: Superfusate fractions are collected at regular intervals throughout the experiment.

  • Dopamine Analysis: The concentration of dopamine in the collected fractions is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Dopamine release is calculated as fractional release and the inhibitory effect of this compound is determined by comparing it to vehicle-treated controls.

Visualizations

GZ793A_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft METH Methamphetamine DA_cyto Cytosolic Dopamine METH->DA_cyto Increases VMAT2 VMAT2 METH->VMAT2 Induces Release DA_cyto->VMAT2 Uptake DAT Dopamine Transporter (DAT) DA_cyto->DAT Reverse Transport DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Packaging DA_extra Extracellular Dopamine DAT->DA_extra Release GZ793A This compound GZ793A->VMAT2 Inhibits Uptake & METH-evoked Release

Caption: Mechanism of this compound action on dopaminergic nerve terminals.

GZ793A_Troubleshooting_Workflow Start Inconsistent/Unexpected Results with this compound Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Protocol Review Experimental Protocol & Controls Check_Concentration->Check_Protocol Concentration OK Data_Analysis Re-analyze Data Check_Concentration->Data_Analysis Concentration Adjusted Check_Model Consider Model-Specific Effects Check_Protocol->Check_Model Protocol Validated Check_Protocol->Data_Analysis Protocol Corrected Consult_Literature Consult Published Literature Check_Model->Consult_Literature Model Considerations Noted End Refine Experiment Data_Analysis->End Consult_Literature->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

GZ-793A vs. Lobeline: A Comparative Analysis of VMAT2 Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GZ-793A and lobeline, two compounds recognized for their inhibitory effects on the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 plays a crucial role in the packaging of monoamine neurotransmitters into synaptic vesicles, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. This document synthesizes experimental data to offer an objective performance comparison, outlines detailed experimental protocols, and visualizes key pathways and workflows to support further research and development.

Mechanism of Action: VMAT2 Inhibition

VMAT2 is a transporter protein located on the membrane of synaptic vesicles in monoaminergic neurons. Its primary function is to sequester cytosolic monoamines, such as dopamine, norepinephrine, serotonin, and histamine, into vesicles for subsequent release into the synaptic cleft. This process is vital for proper neurotransmission.

Inhibitors of VMAT2 interfere with this vesicular packaging process. By blocking the transporter, these compounds lead to a depletion of vesicular monoamines. The cytosolic monoamines are then more susceptible to metabolism by enzymes like monoamine oxidase (MAO), resulting in a decrease in the overall amount of neurotransmitter available for release. This mechanism is the basis for the therapeutic effects of VMAT2 inhibitors in conditions characterized by excessive monoaminergic activity.

Quantitative Comparison of VMAT2 Inhibition

The following table summarizes the key quantitative metrics for this compound and lobeline in their inhibition of VMAT2. The data highlights the significantly greater potency of this compound compared to lobeline.

ParameterThis compoundLobelineReference
VMAT2 Inhibition (K_i) 26 nM2.04 µM[1]
[³H]Dopamine Release (EC_50) 15.5 nM (High-affinity site)25.3 µM[2][3]
[³H]Dopamine Uptake Inhibition (IC_50) Not explicitly stated, but potent inhibition is noted.0.88 µM[2][3][4]
[³H]Dihydrotetrabenazine Binding Inhibition (IC_50) Not explicitly stated, but noted to have low-affinity interaction.0.90 µM[2][3][4]
Selectivity for VMAT2 High, with negligible activity at nicotinic receptors.Lower, also acts as an antagonist at nicotinic acetylcholine receptors.[1]

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: [³H]dihydrotetrabenazine ([³H]DTBZ) binding assays and [³H]dopamine ([³H]DA) uptake/release assays. These experiments are fundamental to characterizing the interaction of compounds with VMAT2.

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This assay is used to determine the affinity of a compound for the tetrabenazine binding site on VMAT2.

Methodology:

  • Preparation of Vesicle Membranes: Synaptic vesicles are typically isolated from rat striatal tissue through a series of homogenization and centrifugation steps. The final pellet, rich in synaptic vesicles, is resuspended in a suitable buffer.

  • Binding Reaction: The prepared vesicle membranes are incubated with a fixed concentration of [³H]DTBZ, a radioligand that binds with high affinity to VMAT2.

  • Competition Binding: To determine the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC_50) of a test compound (e.g., this compound or lobeline), the incubation is performed in the presence of varying concentrations of the unlabeled compound.

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The radioactivity retained on the filters, corresponding to the amount of [³H]DTBZ bound to VMAT2, is then quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the IC_50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]DTBZ. The K_i value can then be calculated from the IC_50 using the Cheng-Prusoff equation.

[³H]Dopamine ([³H]DA) Uptake and Release Assays

These functional assays measure the ability of a compound to inhibit the transport of dopamine into synaptic vesicles or to induce the release of pre-loaded dopamine.

Methodology for Uptake Assay:

  • Vesicle Preparation: Similar to the binding assay, synaptic vesicles are isolated from rat striatum.

  • Uptake Reaction: The vesicles are incubated with [³H]DA in a buffer containing ATP to energize the VMAT2 transporter.

  • Inhibition: To test the inhibitory effect of a compound, the uptake reaction is carried out in the presence of various concentrations of the test compound.

  • Termination and Measurement: The uptake is stopped by rapid filtration, and the amount of [³H]DA accumulated inside the vesicles is measured by scintillation counting.

  • Analysis: The IC_50 value for the inhibition of [³H]DA uptake is determined from the concentration-response curve.

Methodology for Release Assay:

  • Vesicle Loading: Synaptic vesicles are pre-loaded with [³H]DA by incubation in the presence of ATP.

  • Release Induction: After loading, the vesicles are exposed to the test compound at various concentrations to induce the release of the accumulated [³H]DA.

  • Measurement: The amount of [³H]DA remaining in the vesicles after exposure to the test compound is measured over time.

  • Analysis: The half-maximal effective concentration (EC_50) for [³H]DA release is calculated from the concentration-response data.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the VMAT2 signaling pathway and a typical experimental workflow.

VMAT2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_inhibition Inhibition cluster_postsynaptic Synaptic Cleft & Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Cytosolic Dopamine L_DOPA->Dopamine_cyto DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine_cyto->Vesicle VMAT2 MAO MAO Dopamine_cyto->MAO Metabolism Dopamine_vesicle Vesicular Dopamine Synaptic_Cleft Synaptic Cleft Dopamine_vesicle->Synaptic_Cleft Exocytosis Metabolites Dopamine Metabolites MAO->Metabolites GZ_793A This compound GZ_793A->Vesicle Inhibits VMAT2 Lobeline Lobeline Lobeline->Vesicle Inhibits VMAT2 Dopamine_receptor Dopamine Receptor Synaptic_Cleft->Dopamine_receptor Postsynaptic_Signal Postsynaptic Signaling Dopamine_receptor->Postsynaptic_Signal

Caption: VMAT2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization Vesicles Isolated Synaptic Vesicles Homogenization->Vesicles Incubation Incubation with [3H]Ligand & Test Compound Vesicles->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Radioactivity Data Counting->Data Regression Non-linear Regression Data->Regression Results Calculate IC50 / Ki / EC50 Regression->Results

Caption: VMAT2 Inhibition Assay Workflow.

Discussion and Conclusion

The experimental data clearly indicate that this compound is a significantly more potent inhibitor of VMAT2 than lobeline. With a K_i value in the nanomolar range, this compound demonstrates a much higher affinity for the transporter. This is further supported by its high-potency EC_50 value for inducing dopamine release.

Furthermore, this compound exhibits greater selectivity for VMAT2. Lobeline's interaction with nicotinic acetylcholine receptors introduces a confounding factor in its pharmacological profile, potentially leading to off-target effects. The high selectivity of this compound makes it a more precise tool for studying VMAT2 function and a potentially more favorable therapeutic candidate with a reduced side-effect profile.

References

A Comparative Guide to the VMAT2 Inhibitors GZ-793A and Tetrabenazine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the mechanisms of action of two prominent vesicular monoamine transporter 2 (VMAT2) inhibitors: GZ-793A and tetrabenazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their biochemical and pharmacological properties.

Introduction

Both this compound and tetrabenazine exert their primary pharmacological effects by inhibiting VMAT2, a transport protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles. By blocking this process, these compounds lead to the depletion of monoamines from neuronal stores, thereby modulating neurotransmission. While their primary target is the same, emerging evidence reveals subtle but significant differences in their mechanisms of action, binding properties, and selectivity.

Mechanism of Action

Tetrabenazine is a well-established, reversible VMAT2 inhibitor. It acts by binding to VMAT2 and preventing the uptake of monoamines into synaptic vesicles, leading to their cytoplasmic degradation by monoamine oxidase. This depletion of monoamines, particularly dopamine, in the central nervous system is the basis for its therapeutic effects in hyperkinetic movement disorders. Tetrabenazine itself is rapidly metabolized to active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which are potent VMAT2 inhibitors. Notably, the (+)-enantiomer of tetrabenazine and its metabolites exhibit significantly higher affinity for VMAT2 than their (-)-counterparts. Beyond its action on VMAT2, tetrabenazine has been shown to possess a weak affinity for the dopamine D2 receptor.

This compound , a novel and selective VMAT2 inhibitor, also functions by inhibiting the vesicular uptake of monoamines. However, its interaction with VMAT2 appears to be more complex than that of tetrabenazine. Studies suggest that this compound interacts with VMAT2 at multiple sites. It exhibits surmountable allosteric inhibition of methamphetamine-evoked dopamine release. This compound has a high-affinity interaction site (EC50 = 15.5 nM) and a low-affinity site (EC50 = 29.3 μM) related to dopamine release, and it also shows a low affinity for the dihydrotetrabenazine binding site on VMAT2.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters for this compound and tetrabenazine based on available experimental data.

ParameterThis compoundTetrabenazineReference(s)
VMAT2 Binding Affinity (Ki) 29 nM (for dopamine uptake inhibition)Racemic: ~100 nM; (+)-enantiomer: 4.47 nM
[3H]DTBZ Binding Affinity (Ki) 8.29 µMNot directly reported, but is the radioligand used
Dopamine Release Inhibition High-affinity site EC50 = 15.5 nM; Low-affinity site EC50 = 29.3 µMNot explicitly defined in the same manner
Mechanism of Inhibition Surmountable allosteric inhibitionReversible, competitive with monoamines
Off-Target Binding Low affinity for dopamine and serotonin transportersWeak affinity for Dopamine D2 receptor (Ki = 2100 nM)

Experimental Protocols

VMAT2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for VMAT2 using [3H]dihydrotetrabenazine ([3H]DTBZ) as the radioligand.

Materials:

  • Rat brain tissue (striatum)

  • [3H]dihydrotetrabenazine ([3H]DTBZ)

  • Test compounds (this compound, tetrabenazine)

  • Assay Buffer: 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5

  • Wash Buffer: Ice-cold assay buffer

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Vesicle Preparation: Homogenize rat striatal tissue in ice-cold sucrose solution (0.32 M). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 100,000 x g for 45 minutes at 4°C to pellet the synaptic vesicles. Resuspend the vesicle pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, add the vesicle suspension, [3H]DTBZ (final concentration ~10 nM), and varying concentrations of the test compound (or buffer for total binding). For non-specific binding, add a high concentration of unlabeled tetrabenazine or Ro4-1284 (10 µM).

  • Incubation: Incubate the plate at room temperature for 30-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Dopamine Release Assay using Fast-Scan Cyclic Voltammetry (FSCV)

This protocol outlines the measurement of dopamine release from brain slices in response to electrical stimulation.

Materials:

  • Rodent brain slices (containing the striatum)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2/5% CO2

  • Carbon-fiber microelectrode

  • Stimulating electrode

  • Voltammetry software and hardware

  • Vibratome

Procedure:

  • Slice Preparation: Prepare 300 µm coronal brain slices containing the striatum using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C. Position a carbon-fiber microelectrode in the striatum. Place a bipolar stimulating electrode approximately 100-200 µm from the recording electrode.

  • Dopamine Measurement: Apply a triangular waveform potential to the carbon-fiber electrode and scan repeatedly. Electrically stimulate the tissue with a single pulse or a train of pulses to evoke dopamine release. The oxidation and reduction of dopamine at the electrode surface generates a current that is measured and is proportional to the dopamine concentration.

  • Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing the test compound (this compound or tetrabenazine) at various concentrations.

  • Data Analysis: Analyze the FSCV data to determine the peak concentration of dopamine released and the rate of dopamine uptake. Compare the dopamine release parameters before and after drug application to determine the inhibitory effect of the compound.

In Vivo Neurotransmitter Level Measurement using Microdialysis

This protocol describes the in vivo measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Materials:

  • Live rodent

  • Microdialysis probe

  • Stereotaxic apparatus

  • Perfusion pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the desired brain region (e.g., striatum). Allow the animal to recover from surgery.

  • Microdialysis: On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect the dialysate, which contains extracellular fluid from the brain, in timed fractions using a fraction collector.

  • Drug Administration: After collecting baseline samples, administer the test compound (this compound or tetrabenazine) systemically (e.g., intraperitoneally or orally).

  • Neurotransmitter Analysis: Analyze the collected dialysate samples for their content of dopamine, serotonin, and their metabolites using HPLC-ECD.

  • Data Analysis: Quantify the neurotransmitter concentrations in each sample and express them as a percentage of the baseline levels. This allows for the determination of the time course and magnitude of the drug's effect on extracellular neurotransmitter levels.

Signaling Pathways and Experimental Workflows

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_inhibitors Inhibitors cluster_postsynaptic Synaptic Cleft & Postsynaptic Neuron DOPA L-DOPA DA_cyto Cytosolic Dopamine DOPA->DA_cyto DOPA Decarboxylase VMAT2 VMAT2 DA_cyto->VMAT2 MAO MAO DA_cyto->MAO Degradation Vesicle Synaptic Vesicle DA_vesicular Vesicular Dopamine Vesicle->DA_vesicular Packaging Release Release DA_vesicular->Release Exocytosis VMAT2->Vesicle Metabolites Dopamine Metabolites MAO->Metabolites DA_synapse Synaptic Dopamine Release->DA_synapse GZ793A This compound GZ793A->VMAT2 Inhibits TBZ Tetrabenazine TBZ->VMAT2 Inhibits D2R Dopamine Receptors DA_synapse->D2R Signal Postsynaptic Signaling D2R->Signal

Caption: VMAT2 Inhibition Signaling Pathway.

Experimental_Workflow cluster_binding VMAT2 Binding Assay cluster_release Dopamine Release Assay (FSCV) cluster_levels In Vivo Neurotransmitter Levels (Microdialysis) b1 Prepare Synaptic Vesicles from Rat Striatum b2 Incubate Vesicles with [3H]DTBZ and Test Compound b1->b2 b3 Separate Bound and Free Ligand via Filtration b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 r1 Prepare Striatal Brain Slices r2 Record Baseline Dopamine Release (Electrical Stimulation) r1->r2 r3 Perfuse with Test Compound r2->r3 r4 Measure Changes in Dopamine Release r3->r4 r5 Determine IC50 r4->r5 l1 Implant Microdialysis Probe in Striatum l2 Collect Baseline Dialysate Samples l1->l2 l3 Administer Test Compound l2->l3 l4 Collect Post-Treatment Samples l3->l4 l5 Analyze Neurotransmitter Levels via HPLC-ECD l4->l5

Caption: Experimental Workflow Diagram.

Conclusion

Both this compound and tetrabenazine are potent inhibitors of VMAT2, leading to the depletion of vesicular monoamines. While they share this primary mechanism, key differences exist. This compound demonstrates a more complex, allosteric interaction with VMAT2 at multiple sites, whereas tetrabenazine acts as a more classical reversible inhibitor. In terms of dopamine uptake inhibition, this compound is equipotent to tetrabenazine, but it is significantly less potent at the [3H]DTBZ binding site, suggesting distinct binding modes. These differences in their molecular interactions with VMAT2 may underlie their unique pharmacological profiles and therapeutic applications. Further research is warranted to fully elucidate the clinical implications of these mechanistic distinctions.

GZ-793A: High Selectivity for VMAT2 with Negligible Nicotinic Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating therapeutic candidates for substance use disorders, particularly for methamphetamine addiction, the selectivity of a compound is a critical determinant of its potential efficacy and safety. This guide provides a detailed comparison of GZ-793A, a lobelane analog, and its interaction with nicotinic acetylcholine receptors (nAChRs), supported by experimental data.

This compound was developed as a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2) to mitigate the neurochemical and behavioral effects of methamphetamine.[1][2] A key objective in its development was to avoid the nicotinic receptor activity associated with its parent compound, lobeline, which is known to have a high affinity for nAChRs.[1][2][3]

Comparative Analysis of Receptor Binding Affinity

Experimental evidence demonstrates that this compound exhibits a starkly different binding profile compared to lobeline, with a notable lack of affinity for the primary nicotinic receptor subtypes in the brain, the α4β2* and α7* nAChRs.[1][2]

CompoundTargetKi (nM)Selectivity over nAChRs
This compound VMAT2 ~50 >20,000-fold vs. α4β2 & α7**
α4β2* nAChR>1,000,000
α7* nAChR>1,000,000
Lobeline VMAT2 ~50 Low
α4β2* nAChRHigh Affinity
α7* nAChRHigh Affinity
Nicotine α4β2* nAChRHigh AffinityN/A
α7* nAChRHigh AffinityN/A
Note: Ki values are approximate and compiled from multiple sources for comparative purposes. The Ki for this compound at nAChRs is extrapolated from the lack of inhibition at concentrations up to 1 mM.
Functional Assays Corroborate Lack of Nicotinic Activity

Functional studies further confirm the absence of interaction between this compound and nicotinic receptors. In striatal slice preparations, this compound did not inhibit dopamine release evoked by nicotine or electrical field stimulation.[1][2][3] This is in direct contrast to its effective inhibition of methamphetamine-evoked dopamine release, which is mediated by its action on VMAT2.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's selectivity.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for α4β2* and α7* nicotinic receptors.

Protocol:

  • Tissue Preparation: Whole brains from male Sprague-Dawley rats were homogenized in ice-cold buffer.

  • Assay for α4β2 nAChRs:*

    • Radioligand: [³H]nicotine.

    • Incubation: Rat brain membranes were incubated with varying concentrations of this compound and [³H]nicotine.

    • Nonspecific Binding Determination: Defined in the presence of 10 µM cytisine.

    • Detection: Bound radioactivity was quantified using liquid scintillation spectrometry.

  • Assay for α7 nAChRs:*

    • Radioligand: [³H]methyllycaconitine (MLA).

    • Incubation: Rat brain membranes were incubated with varying concentrations of this compound and [³H]MLA.

    • Nonspecific Binding Determination: Defined in the presence of 10 µM nicotine.[1]

    • Detection: Bound radioactivity was quantified using liquid scintillation spectrometry.

Dopamine Release Assay

Objective: To assess the functional effect of this compound on nicotine-evoked dopamine release.

Protocol:

  • Tissue Preparation: Striatal slices were prepared from male Sprague-Dawley rats.

  • Superfusion: The slices were superfused with a physiological buffer.

  • Stimulation: Dopamine release was evoked by the application of nicotine (30 µM).

  • Treatment: In separate experiments, this compound (1-100 µM) was applied prior to and during the nicotine stimulation.[2]

  • Quantification: The amount of dopamine released into the superfusate was measured, likely via high-performance liquid chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the relevant signaling pathway.

GZ793A_Selectivity_Workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Dopamine Release Assay cluster_results Results cluster_conclusion Conclusion a4b2 α4β2* nAChR Assay ([³H]nicotine) result_binding No Inhibition of Radioligand Binding a4b2->result_binding a7 α7* nAChR Assay ([³H]MLA) a7->result_binding membranes Rat Brain Membranes membranes->a4b2 membranes->a7 gz793a_binding This compound (Test Compound) gz793a_binding->a4b2 gz793a_binding->a7 slices Rat Striatal Slices nicotine Nicotine Stimulation slices->nicotine release Measure Dopamine Release nicotine->release gz793a_functional This compound Treatment gz793a_functional->nicotine result_functional No Inhibition of Nicotine-Evoked Release release->result_functional conclusion This compound lacks affinity for α4β2* and α7* nAChRs result_binding->conclusion result_functional->conclusion

Experimental workflow for assessing this compound selectivity.

Nicotinic_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft nAChR α4β2* nAChR Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization opens channel Dopamine_vesicle Dopamine Vesicle Ca_channel->Dopamine_vesicle Ca²⁺ influx triggers fusion Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release VMAT2 VMAT2 Nicotine Nicotine/ Acetylcholine Nicotine->nAChR Binds & Activates GZ793A This compound GZ793A->nAChR No Interaction GZ793A->VMAT2 Inhibits

Nicotinic receptor signaling in dopamine release.

Logical_Comparison cluster_targets Molecular Targets cluster_gz793a This compound cluster_lobeline Lobeline (Comparison) compound Test Compound vmat2 VMAT2 compound->vmat2 nachr nAChRs (α4β2, α7) compound->nachr gz_vmat2 Inhibits lob_vmat2 Inhibits gz_nachr No Interaction lob_nachr Binds/Activates conclusion Conclusion: this compound is highly selective for VMAT2 over nAChRs gz_nachr->conclusion lob_nachr->conclusion

Comparative selectivity of this compound and Lobeline.

References

GZ-793A Shows Greater Specificity Than Varenicline in Reducing Methamphetamine Self-Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data reveals that GZ-793A, a selective vesicular monoamine transporter-2 (VMAT2) inhibitor, more effectively and selectively reduces methamphetamine self-administration in animal models compared to varenicline, a nicotinic acetylcholine receptor (nAChR) partial agonist. While both compounds have been investigated as potential pharmacotherapies for methamphetamine use disorder, this compound demonstrates a more promising preclinical profile by specifically targeting methamphetamine-seeking behavior without significantly altering motivation for other rewards.

Methamphetamine addiction remains a significant public health challenge with no FDA-approved medications.[1][2] The research community has been actively exploring novel pharmacological interventions that can effectively reduce the reinforcing effects of methamphetamine and prevent relapse. This comparison guide synthesizes key experimental findings on this compound and varenicline to inform researchers, scientists, and drug development professionals.

Mechanisms of Action: Distinct Neurological Targets

This compound and varenicline reduce methamphetamine's effects through different neurobiological pathways.

This compound is a water-soluble analog of lobelane and acts as a selective inhibitor of VMAT2.[3][4] VMAT2 is a crucial protein responsible for packaging dopamine and other monoamines into synaptic vesicles for release. By inhibiting VMAT2, this compound is thought to reduce the amount of dopamine available for release when methamphetamine is administered, thereby blunting the drug's rewarding and reinforcing effects.[3][4][5] Notably, this compound does not appear to have significant affinity for nicotinic receptors, which distinguishes it from other compounds like lobeline.[3][4] However, its development as a potential pharmacotherapy has been halted due to concerns about potential cardiac liabilities.[3][4]

Varenicline , marketed as Chantix®, is primarily known for its use in smoking cessation. It functions as a partial agonist at α4β2 nicotinic acetylcholine receptors and a full agonist at α7 nicotinic acetylcholine receptors.[6][7][8] The rationale for its use in methamphetamine dependence stems from the role of the cholinergic system in modulating dopamine release and the rewarding effects of stimulants.[7][9][10] By partially activating α4β2 nAChRs, varenicline may help restore dopamine deficits associated with methamphetamine use and reduce the rewarding effects of the drug.[9][10]

cluster_GZ793A This compound Pathway cluster_Varenicline Varenicline Pathway GZ793A This compound VMAT2 VMAT2 GZ793A->VMAT2 Inhibits Dopamine_Vesicle Dopamine Packaging into Vesicles VMAT2->Dopamine_Vesicle Mediates Dopamine_Release Methamphetamine-Induced Dopamine Release Dopamine_Vesicle->Dopamine_Release Decreases Reward Drug Reward & Reinforcement Dopamine_Release->Reward Reduces Varenicline Varenicline nAChR α4β2 & α7 nAChRs Varenicline->nAChR Partial Agonist Dopamine_Modulation Dopamine Modulation nAChR->Dopamine_Modulation Influences Meth_Effects Subjective Effects of Methamphetamine Dopamine_Modulation->Meth_Effects Alters Reward_V Drug Reward & Reinforcement Meth_Effects->Reward_V Reduces

Figure 1. Simplified signaling pathways for this compound and varenicline.

Head-to-Head Comparison in Methamphetamine Self-Administration

A key study directly compared the effects of this compound and varenicline on methamphetamine self-administration in male Sprague-Dawley rats using a multiple schedule of reinforcement, where the animals could work for either intravenous methamphetamine infusions or food pellets.[1][2] This design is crucial for determining the specificity of a potential pharmacotherapy.

Experimental Protocol: Multiple Schedule of Reinforcement
  • Subjects: Male Sprague-Dawley rats.[2]

  • Apparatus: Standard operant conditioning chambers.

  • Procedure: Rats were trained to self-administer methamphetamine (0.03 mg/kg/infusion) and food pellets in alternating components within a single session. This allowed for the simultaneous assessment of the drugs' effects on motivation for a natural reward (food) versus a drug reward.[2]

  • Drug Administration: this compound or varenicline was administered prior to the self-administration sessions.[2]

start Start Session meth_component Methamphetamine Component start->meth_component Alternate food_component Food Component meth_component->food_component Alternate food_component->meth_component end_session End Session food_component->end_session

Figure 2. Multiple schedule of reinforcement experimental workflow.
Quantitative Data Summary

Treatment GroupDose (mg/kg)Effect on Methamphetamine Self-AdministrationEffect on Food-Maintained RespondingReference
This compound 5 and 20Significantly decreased methamphetamine intake compared to saline.No alteration in food-maintained responding.[1][2]
Varenicline 0.3, 1.0, 3.0Less specific decrease in methamphetamine intake over time.Data suggests non-specific effects on behavior.[1][2]

The results from this direct comparison indicate that this compound selectively reduces methamphetamine self-administration, suggesting it specifically targets the reinforcing properties of the drug.[1] In contrast, varenicline's effects were less specific.[1][2]

Varenicline's Effects on Methamphetamine Seeking and Reinstatement

Further studies on varenicline have explored its effects on both the self-administration and reinstatement phases of methamphetamine use in both male and female rats. Reinstatement models are preclinical paradigms that mimic relapse in humans.

Experimental Protocol: Self-Administration and Reinstatement
  • Subjects: Male and female Sprague-Dawley rats.[6][7][8]

  • Surgery: Rats were surgically implanted with indwelling jugular catheters for intravenous drug administration.[6][7][8]

  • Self-Administration Phase: Rats were trained to self-administer methamphetamine (e.g., 0.056 mg/kg/infusion) during daily sessions.[7][8] The effect of various doses of varenicline (0.0, 0.3, 1.0, and 3.0 mg/kg) on methamphetamine intake was then tested.[6][7][8]

  • Extinction Phase: Following the self-administration phase, methamphetamine was no longer available, and lever pressing was extinguished.[6][7][8]

  • Reinstatement Phase: Methamphetamine-seeking behavior was reinstated by a priming injection of methamphetamine (e.g., 0.3 mg/kg). The effect of varenicline on this reinstated seeking behavior was then assessed.[6][7][8]

A Phase 1: Self-Administration Training B Phase 2: Varenicline Pretreatment & Self-Administration Testing A->B Responding Stabilizes C Phase 3: Extinction Training B->C Testing Complete D Phase 4: Methamphetamine-Primed Reinstatement Testing with Varenicline C->D Lever Pressing Extinguished

Figure 3. Experimental workflow for self-administration and reinstatement studies.
Quantitative Data Summary for Varenicline
Study PopulationVarenicline Dose (mg/kg)Effect on Methamphetamine Self-AdministrationEffect on Methamphetamine-Primed ReinstatementReference
Male Rats 0.3, 1.0, 3.0Did not alter self-administration of methamphetamine or saline.Non-specifically increased active lever responding at 0.3 and 1.0 mg/kg doses.[6][11]
Female Rats 0.3, 1.0, 3.0Higher doses non-specifically reduced active lever pressing.Lower doses increased methamphetamine-primed reinstatement.[7][8]

These findings suggest that varenicline is not only ineffective at reducing methamphetamine self-administration in these models but may also increase the liability for relapse, particularly at lower doses.[6][7][8][11] The increase in active lever pressing during reinstatement was observed to be non-specific, suggesting a potential general increase in activity rather than a specific effect on drug-seeking.[6]

This compound's Efficacy in Other Preclinical Models

In addition to the direct comparison, other studies have consistently demonstrated this compound's ability to reduce methamphetamine-seeking behaviors.

  • Oral Administration: Oral administration of this compound (120 and 240 mg/kg) dose-dependently decreased methamphetamine self-administration without affecting food-maintained responding.[12] This is a critical finding as oral administration is the preferred route for clinical applications.[12]

  • Reinstatement: this compound has also been shown to decrease cue-induced and methamphetamine-induced reinstatement of drug-seeking, further supporting its potential to prevent relapse.[5]

Conclusion

The available preclinical evidence strongly suggests that this compound holds a more favorable profile than varenicline as a potential pharmacotherapy for methamphetamine dependence. This compound consistently and selectively reduces methamphetamine self-administration and seeking behaviors across different administration routes and experimental paradigms. In contrast, varenicline's effects are less specific, and it may even exacerbate relapse-like behavior under certain conditions. While the development of this compound has been halted due to off-target effects, its mechanism of action through VMAT2 inhibition remains a promising avenue for future drug development efforts targeting methamphetamine use disorder.[1][2][3][4] Researchers should continue to explore VMAT2 inhibitors with improved safety profiles.

References

A Comparative Analysis of GZ-793A and Other VMAT2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vesicular monoamine transporter 2 (VMAT2) inhibitor GZ-793A with other notable VMAT2 inhibitors, including the clinically approved drugs tetrabenazine, deutetrabenazine, and valbenazine. This analysis is supported by a compilation of experimental data and detailed methodologies for key assays.

Executive Summary

Vesicular monoamine transporter 2 (VMAT2) is a critical protein involved in the packaging and release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of VMAT2 is a key therapeutic strategy for managing hyperkinetic movement disorders. This guide focuses on a comparative analysis of this compound, a novel VMAT2 inhibitor, against established VMAT2 inhibitors. While this compound showed promise in preclinical studies for the treatment of methamphetamine abuse, its development was halted due to potential cardiac liabilities. In contrast, tetrabenazine and its derivatives, deutetrabenazine and valbenazine, have received FDA approval for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.

Mechanism of Action of VMAT2 Inhibitors

VMAT2 inhibitors act by binding to the VMAT2 protein on synaptic vesicles, which prevents the uptake of monoamines from the cytoplasm into the vesicles.[1] This leads to a depletion of monoamine stores, resulting in reduced neurotransmitter release into the synaptic cleft. The primary therapeutic effect in hyperkinetic movement disorders is attributed to the depletion of dopamine.[2]

Below is a diagram illustrating the signaling pathway of VMAT2 and its inhibition.

cluster_presynaptic Presynaptic Neuron cluster_key Key Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_cyto Cytosolic Dopamine L-DOPA->Dopamine_cyto DOPA Decarboxylase VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake Dopamine_ves Vesicular Dopamine VMAT2->Dopamine_ves Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic_Cleft Dopamine_ves->Synaptic_Cleft Exocytosis Inhibitors VMAT2 Inhibitors (this compound, Tetrabenazine, etc.) Inhibitors->VMAT2 Inhibition Key_Process Process Key_Molecule Molecule Key_Transporter Transporter Key_Inhibitor Inhibitor

VMAT2 Signaling Pathway and Point of Inhibition.

Comparative Data of VMAT2 Inhibitors

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and other VMAT2 inhibitors.

Table 1: VMAT2 Binding Affinity and Potency

CompoundVMAT2 Binding Affinity (Ki)VMAT2 Inhibition (IC50)Notes
This compound 26 nM[3]-High affinity and selectivity for VMAT2.[3]
Tetrabenazine 1.34 nM (Kd)[4]~100-200 nM (dopamine uptake)[4]Parent drug has lower affinity than its active metabolites.
(+)-α-dihydrotetrabenazine 0.97 nM[2]-Active metabolite of valbenazine and tetrabenazine.
(-)-α-dihydrotetrabenazine 2.2 µM[2]-Less active metabolite of tetrabenazine.
Deutetrabenazine Metabolites Active metabolites show potent VMAT2 inhibition.[5][+] metabolites: ~10 nM[5]Deuteration slows metabolism, leading to a more stable pharmacokinetic profile.[6]
Valbenazine --Prodrug, rapidly converted to (+)-α-dihydrotetrabenazine.[6]

Table 2: Pharmacokinetic Properties

CompoundHalf-lifeDosing FrequencyFood EffectKey Metabolic Pathways
This compound Not clinically determinedNot applicableNot applicableNot applicable
Tetrabenazine ~2-8 hours (active metabolites extend duration)[4]Multiple times daily-Extensive first-pass metabolism.[4]
Deutetrabenazine 9-10 hours[7]Twice dailyAdminister with food[6]Metabolized by CYP2D6.[6]
Valbenazine 15-22 hours[1]Once dailyNo significant food effect[1]Hydrolysis and metabolism by CYP3A4/5 and CYP2D6.[7]

Table 3: Clinical and Developmental Status

CompoundTherapeutic IndicationDevelopment StatusKey Adverse Events
This compound Methamphetamine abuse (preclinical)Development HaltedPotential for ventricular arrhythmias (hERG channel inhibition).[8]
Tetrabenazine Chorea in Huntington's diseaseFDA ApprovedDepression, suicidality, parkinsonism.[1]
Deutetrabenazine Tardive dyskinesia, Chorea in Huntington's diseaseFDA ApprovedSomnolence, diarrhea, dry mouth.[6]
Valbenazine Tardive dyskinesiaFDA ApprovedSomnolence, fatigue.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

VMAT2 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to VMAT2. A common radioligand is [³H]dihydrotetrabenazine ([³H]DTBZ).

Start Start Prep Prepare rat striatal membranes Start->Prep Incubate Incubate membranes with [3H]DTBZ and test compound Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity using liquid scintillation Wash->Count Analyze Analyze data to determine Ki value Count->Analyze End End Analyze->End

Workflow for a VMAT2 Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation enriched with VMAT2.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]dihydrotetrabenazine and varying concentrations of the test compound. Include a control for non-specific binding using a high concentration of unlabeled tetrabenazine.[2]

  • Filtration: After incubation (e.g., 60-90 minutes at 30°C), rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[2][9]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[9]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Dopamine Release Assay from Rat Striatal Slices

This assay measures the ability of a compound to inhibit dopamine release from brain tissue.

Protocol:

  • Slice Preparation: Prepare coronal slices (e.g., 300 µm thick) of rat striatum using a vibratome.

  • Pre-incubation: Pre-incubate the slices in an oxygenated artificial cerebrospinal fluid (aCSF) buffer. The slices can be loaded with [³H]dopamine to measure its release.

  • Stimulation and Sample Collection: Place the slices in a superfusion chamber and perfuse with aCSF. Stimulate dopamine release using high potassium concentrations or electrical stimulation. Collect the superfusate at regular intervals.

  • Drug Application: Introduce the test compound into the perfusion buffer and continue to stimulate and collect samples to determine its effect on dopamine release.

  • Quantification: Measure the amount of dopamine (or [³H]dopamine) in the collected samples using high-performance liquid chromatography (HPLC) with electrochemical detection or liquid scintillation counting.

  • Data Analysis: Compare the amount of dopamine released in the presence and absence of the test compound to determine the extent of inhibition.

Comparative Logic and Conclusion

The development of VMAT2 inhibitors highlights a progression towards improved pharmacokinetic profiles and better tolerability.

Tetrabenazine Tetrabenazine Deutetrabenazine Deutetrabenazine Tetrabenazine->Deutetrabenazine Improved PK (Deuteration) Valbenazine Valbenazine Tetrabenazine->Valbenazine Improved PK (Prodrug) Reduced Dosing Frequency Reduced Dosing Frequency Deutetrabenazine->Reduced Dosing Frequency Once-daily Dosing Once-daily Dosing Valbenazine->Once-daily Dosing GZ_793A This compound Preclinical Efficacy\n(Methamphetamine Abuse) Preclinical Efficacy (Methamphetamine Abuse) GZ_793A->Preclinical Efficacy\n(Methamphetamine Abuse) Development Halted\n(Cardiac Safety) Development Halted (Cardiac Safety) GZ_793A->Development Halted\n(Cardiac Safety)

Logical Comparison of VMAT2 Inhibitors.

References

GZ-793A: An In Vitro Efficacy Comparison Guide for VMAT2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of GZ-793A, a novel lobelane analog, with other vesicular monoamine transporter-2 (VMAT2) inhibitors. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in neuropharmacology and drug development.

Executive Summary

This compound is a potent and selective inhibitor of VMAT2, demonstrating significant efficacy in blocking methamphetamine-evoked dopamine release in vitro. Compared to its parent compounds, lobeline and lobelane, this compound exhibits a favorable profile of high affinity for VMAT2 and greater selectivity over other monoamine transporters. While showing promise as a potential pharmacotherapy for methamphetamine abuse, its development was halted due to potential cardiac liabilities stemming from off-target effects on hERG channels. This guide will delve into the quantitative data supporting its VMAT2 inhibitory activity, compare it with other known VMAT2 inhibitors, and provide detailed experimental protocols for the key in vitro assays.

Comparative Efficacy of VMAT2 Inhibitors

The following tables summarize the in vitro potency of this compound in comparison to lobeline, lobelane, tetrabenazine, and reserpine in inhibiting VMAT2 function.

Table 1: VMAT2 Binding Affinity (Ki values)

CompoundKi (nM)RadioligandTissue PreparationReference
This compound 29[3H]DihydrotetrabenazineRat Striatal Vesicles[1]
Lobeline900[3H]DihydrotetrabenazineRat Striatal Vesicles[2]
Lobelane45[3H]DA uptakeRat Striatal Synaptic Vesicles[3]
Tetrabenazine1.3 - 4.47[3H]DihydrotetrabenazineRat Brain Membranes[4][5]
Reserpine340 (in absence of ATP)[3H]DihydrotetrabenazineBovine Striatal Synaptic Vesicles[6]

Table 2: Inhibition of Dopamine (DA) Uptake/Release (IC50/EC50 values)

CompoundIC50/EC50Assay TypeTissue/Cell PreparationReference
This compound High EC50: 15.5 nM; Low EC50: 29.3 µM[3H]DA ReleaseIsolated Striatal Synaptic Vesicles[7]
Lobeline0.88 µM[3H]DA UptakeRat Striatal Vesicle Preparations[2]
Lobelane0.65 µMMethamphetamine-evoked DA overflowRat Striatal Slices[3]
Tetrabenazine20.4 ± 4.1 nMFFN206 UptakeHEK293T cells expressing VMAT2[8]
Reserpine< 100 nMNicotinic-stimulated catecholamine releasePC12 cells[9]

Mechanism of Action at VMAT2

This compound inhibits VMAT2, a transporter responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound reduces the amount of dopamine available for release, thereby counteracting the effects of stimulants like methamphetamine which promote a surge in dopamine. This compound interacts with VMAT2 at multiple sites, leading to a surmountable allosteric inhibition of methamphetamine-evoked dopamine release.[7][10]

GZ793A_Mechanism cluster_presynaptic Presynaptic Terminal METH Methamphetamine DA_cyto Cytosolic Dopamine VMAT2 VMAT2 METH->VMAT2 Enters & Reverses DA_cyto->VMAT2 Uptake DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Packaging Vesicle Synaptic Vesicle GZ793A This compound GZ793A->VMAT2 Inhibits

This compound inhibits the VMAT2 transporter, blocking dopamine packaging.

Experimental Protocols

[3H]Dihydrotetrabenazine (DTBZ) Binding Assay

This assay is used to determine the binding affinity of a compound to VMAT2.

  • Tissue Preparation: Whole rat brains or striatum are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[11]

  • Assay Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of [3H]DTBZ and varying concentrations of the test compound (e.g., this compound). The incubation is typically carried out at 30°C for 60 minutes.[11]

  • Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, dried, and radioactivity is quantified using a scintillation counter.[11]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled VMAT2 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Tissue Homogenization B Membrane Preparation A->B C Incubation with [3H]DTBZ & Test Compound B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (Ki determination) E->F

Workflow for a typical radioligand binding assay.

Methamphetamine-Evoked Dopamine Release Assay from Rat Striatal Slices

This assay measures the ability of a compound to inhibit the release of dopamine induced by methamphetamine.

  • Slice Preparation: Rat striatal slices (typically 300 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[12]

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate and temperature.

  • Sample Collection: After a baseline period, the superfusion medium is switched to one containing methamphetamine to evoke dopamine release. Fractions of the superfusate are collected at regular intervals. To test the effect of an inhibitor, the slices are pre-incubated with the compound before the methamphetamine challenge.

  • Dopamine Quantification: The concentration of dopamine in the collected fractions is measured, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The amount of dopamine released is calculated and compared between control and drug-treated conditions to determine the inhibitory effect of the compound.

Concluding Remarks

This compound stands out as a high-affinity, selective VMAT2 inhibitor that effectively counteracts methamphetamine-induced dopamine release in vitro. Its comparison with other VMAT2 inhibitors like lobeline, lobelane, tetrabenazine, and reserpine highlights its potent activity. However, the discovery of its interaction with hERG channels underscores the critical importance of comprehensive off-target screening in the early stages of drug development. The data and protocols presented in this guide offer valuable insights for researchers working on novel therapeutics targeting the vesicular monoamine transporter system.

References

GZ-793A's Allosteric Antagonism of Methamphetamine at VMAT2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Lexington, KY – Researchers in the field of neuropharmacology and drug development now have access to a comprehensive comparison guide detailing the Schild analysis of GZ-793A, a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2), in its antagonism of methamphetamine. This guide elucidates the allosteric nature of this interaction and provides a comparative framework with other VMAT2 inhibitors, offering valuable insights for the development of therapeutics for methamphetamine use disorder.

A critical finding from studies on this compound is its unique mechanism of action. Unlike classical competitive antagonists, this compound exhibits surmountable allosteric inhibition of methamphetamine-induced dopamine release. A Schild-like analysis, a method adapted to study complex drug-transporter interactions, revealed a regression slope of 0.49 ± 0.08. This value, deviating from the unity slope expected for competitive antagonism, signifies that this compound modulates the effect of methamphetamine at a site on the VMAT2 protein distinct from the methamphetamine binding site. This allosteric modulation presents a nuanced approach to counteracting the neurochemical effects of methamphetamine.

Comparative Efficacy of VMAT2 Inhibitors

To provide a clearer perspective on this compound's performance, this guide summarizes key quantitative data for this compound and other notable VMAT2 inhibitors, lobeline and tetrabenazine. These compounds have been investigated for their potential to mitigate the effects of methamphetamine.

CompoundParameterValueSpeciesAssayReference
This compound Schild Slope 0.49 ± 0.08Rat[³H]Dopamine Release from Striatal Vesicles[1]
Ki (VMAT2) 29 nMRat[³H]Dopamine Uptake
IC₅₀ (METH-evoked DA release) ~10 µM (for initial inhibition)RatDopamine Release from Striatal Slices
Lobeline Ki (VMAT2) 45 nMRatVesicular [³H]Dopamine Uptake[2]
IC₅₀ (METH-evoked DA overflow) 0.42 µMRatDopamine Overflow from Striatal Slices[2]
Tetrabenazine Ki (VMAT2) ~2 nMRat[³H]Dihydrotetrabenazine Binding
Potency vs. DAT 2.5-fold more potent for VMAT2Rat[³H]DA Uptake (VMAT2) vs. [³H]WIN 35,428 Binding (DAT)[3]

Experimental Methodologies

A cornerstone of this guide is the detailed presentation of the experimental protocols used to derive the comparative data. Understanding these methodologies is crucial for researchers seeking to replicate or build upon these findings.

Schild-like Analysis of this compound Inhibition of Methamphetamine-Evoked [³H]Dopamine Release from Isolated Striatal Synaptic Vesicles

This assay is pivotal in characterizing the nature of this compound's antagonism.

  • Preparation of Synaptic Vesicles: Striata from male Sprague-Dawley rats are homogenized in a sucrose buffer. The homogenate undergoes differential centrifugation to isolate synaptic vesicles.

  • [³H]Dopamine Loading: Vesicles are incubated with [³H]dopamine in the presence of ATP to facilitate active transport into the vesicles.

  • Initiation of Release: Methamphetamine is added at various concentrations to evoke the release of pre-loaded [³H]dopamine.

  • Inhibition with this compound: The release assay is performed in the absence and presence of increasing concentrations of this compound.

  • Quantification: The amount of [³H]dopamine released is determined by liquid scintillation counting.

  • Data Analysis: Concentration-response curves for methamphetamine are generated at each concentration of this compound. The dose-ratios are calculated and a Schild regression is plotted (log(dose-ratio - 1) vs. log[this compound]). The slope of this regression indicates the nature of the antagonism. A slope of 1 suggests competitive antagonism, while a slope less than 1, as observed with this compound, is consistent with surmountable allosteric inhibition.[1]

In Vivo Microdialysis for Measuring Dopamine Release

This technique allows for the real-time measurement of extracellular dopamine levels in the brains of awake, freely moving animals, providing a more physiologically relevant context.

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the nucleus accumbens, a key area in the brain's reward circuitry.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

  • Drug Administration: this compound or a vehicle is administered, followed by a methamphetamine challenge.

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals and the concentration of dopamine is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Changes in extracellular dopamine concentrations in response to methamphetamine, with and without this compound pre-treatment, are analyzed to determine the inhibitory effect of this compound in vivo.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the complex mechanisms and workflows, this guide includes detailed diagrams generated using the DOT language.

Schild_Analysis_Workflow cluster_prep Vesicle Preparation cluster_assay Dopamine Release Assay cluster_inhibition Inhibition with this compound cluster_analysis Data Analysis P1 Homogenize Rat Striata P2 Differential Centrifugation P1->P2 P3 Isolate Synaptic Vesicles P2->P3 A1 Load Vesicles with [3H]Dopamine + ATP P3->A1 A2 Add Methamphetamine (various concentrations) A1->A2 A3 Measure [3H]Dopamine Release A2->A3 D1 Generate Dose-Response Curves A3->D1 I1 Perform Release Assay with increasing [this compound] I1->D1 D2 Calculate Dose Ratios D1->D2 D3 Construct Schild Plot D2->D3 D4 Determine Slope D3->D4 Result Schild Slope = 0.49 (Allosteric Inhibition) D4->Result

Workflow for the Schild-like analysis of this compound.

VMAT2_Signaling cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Substrate/ Inhibitor DAT Dopamine Transporter (DAT) METH->DAT Substrate (Reverse Transport) GZ793A This compound GZ793A->VMAT2 Allosteric Inhibition DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Transport Vesicle Synaptic Vesicle DA_synapse Synaptic Dopamine Vesicle->DA_synapse Exocytosis (reduced by METH's vesicular depletion) VMAT2->Vesicle Packages DA DAT->DA_synapse Release DA_synapse->DAT Reuptake (inhibited by METH) DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal

Methamphetamine and this compound interaction at the dopaminergic synapse.

This comprehensive guide serves as a critical resource for researchers dedicated to understanding the complex pharmacology of methamphetamine and developing effective countermeasures. The detailed data and protocols provided herein are intended to facilitate further research and accelerate the discovery of novel therapeutics for methamphetamine addiction.

References

Validating GZ-793A's Therapeutic Potential for Substance Abuse: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GZ-793A with other pharmacological alternatives for the treatment of substance abuse, with a focus on methamphetamine addiction. The information presented is supported by experimental data to validate the therapeutic potential of this compound.

Executive Summary

This compound, a novel lobelane analog, has emerged as a promising preclinical candidate for the treatment of methamphetamine abuse. It functions as a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, a mechanism distinct from currently explored alternatives. This guide compares the preclinical efficacy and mechanism of action of this compound with three other pharmacological agents investigated for stimulant use disorder: bupropion, naltrexone, and varenicline. While bupropion and naltrexone (particularly in combination) and varenicline have shown some clinical utility, this compound's unique target and preclinical profile suggest a potentially valuable new therapeutic strategy.

Comparative Analysis of Therapeutic Agents

This section details the mechanisms of action and summarizes the performance of this compound and its comparators in preclinical and clinical studies.

This compound: A Selective VMAT2 Inhibitor

This compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[2][3][4][5][6] By inhibiting VMAT2, this compound is thought to reduce the amount of dopamine available for release, thereby dampening the reinforcing effects of methamphetamine.[7] Preclinical studies have shown that this compound dose-dependently decreases methamphetamine self-administration in rats.[1][8] Notably, this effect appears to be specific to drug-seeking behavior, as this compound did not significantly alter food-maintained responding at effective doses.[9][10] Furthermore, studies have indicated that this compound does not produce significant effects on general locomotor activity, suggesting a favorable side-effect profile in this regard.[7]

Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor

Bupropion is a norepinephrine and dopamine reuptake inhibitor (NDRI) approved for the treatment of depression and as a smoking cessation aid.[11][12][13][14] Its mechanism in substance abuse is thought to involve the enhancement of dopaminergic and noradrenergic signaling, which may alleviate withdrawal symptoms and reduce cravings.[11][12][13][14][15] Clinical trials of bupropion for methamphetamine dependence have yielded mixed results. Some studies suggest efficacy in reducing methamphetamine use, particularly in individuals with lower levels of dependence.[16] However, other trials have not demonstrated a significant overall effect compared to placebo.[17]

Naltrexone: An Opioid Receptor Antagonist

Naltrexone is an opioid receptor antagonist approved for the treatment of opioid and alcohol use disorders.[18][19][20][21][22] Its mechanism in stimulant abuse is less clear but is hypothesized to involve modulation of the endogenous opioid system, which plays a role in the rewarding effects of drugs of abuse.[18][19][20][21][22] Clinical studies of naltrexone for amphetamine dependence have shown some promise in reducing relapse and craving.[23] More recently, the combination of injectable extended-release naltrexone with oral bupropion has demonstrated efficacy in reducing methamphetamine use in a Phase III clinical trial.[24][25]

Varenicline: A Nicotinic Acetylcholine Receptor Partial Agonist

Varenicline is a partial agonist at α4β2 nicotinic acetylcholine receptors and a full agonist at α7 nicotinic acetylcholine receptors.[26][27][28][29] It is approved as a smoking cessation aid.[30] Its potential for treating methamphetamine abuse is based on the role of nicotinic receptors in modulating dopamine release and the rewarding effects of stimulants.[29][31] As a partial agonist, varenicline can reduce cravings and withdrawal symptoms while also blocking the reinforcing effects of nicotine and potentially other stimulants.[26][27][30] Clinical trials of varenicline for methamphetamine dependence have shown it to be safe and to reduce the subjective positive effects of methamphetamine.[32] However, a phase II clinical trial did not find it to be an effective treatment for reducing methamphetamine use.[29][33]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from key preclinical and clinical studies for each compound.

Table 1: Preclinical Efficacy of this compound in Animal Models of Methamphetamine Self-Administration

Dose (mg/kg)Route of AdministrationPercent Reduction in Methamphetamine Self-Administration (vs. Control)Effect on Food-Maintained RespondingReference
5s.c.Significant decreaseNo significant change[9][10]
10s.c.~25%No significant change[7]
15s.c.~50%No significant change[7]
20s.c.Significant decreaseNo significant change[9][10]
120p.o.Significant decreaseNo significant change[1]
240p.o.~85%No significant change[1]

Table 2: Clinical Efficacy of Alternative Treatments for Methamphetamine Abuse

Compound(s)Primary Outcome MeasureEfficacy FindingReference
BupropionMethamphetamine-free weekNot statistically significant overall (p=0.09); significant effect in male patients with lower baseline use (p<0.0001)
NaltrexoneAmphetamine-negative urine samplesSignificantly higher number of negative urine samples compared to placebo[23]
Naltrexone (injectable) + Bupropion (oral)≥3 methamphetamine-negative urine samples out of 4Stage 1: 16.5% in treatment group vs. 3.4% in placebo group. Stage 2: 11.4% in treatment group vs. 1.8% in placebo group[24]
VareniclineEnd-of-treatment abstinenceNo significant difference between varenicline (15%) and placebo (20%)[33]
VareniclineReduction in positive subjective effects of methamphetamine2 mg dose significantly reduced ratings of "Any drug effect" and "Stimulated"[32]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited.

This compound: Preclinical Self-Administration and Reinstatement Studies
  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a syringe pump for intravenous drug delivery, and a pellet dispenser for food reward.

  • Procedure (Self-Administration): Rats were trained to press a lever for intravenous infusions of methamphetamine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5, requiring five lever presses per infusion).[1] Sessions were typically conducted daily. For the multiple schedule of reinforcement, drug and food were available in alternating components within a single session.[9][10]

  • Procedure (Reinstatement): Following self-administration training, rats underwent an extinction phase where lever presses no longer resulted in methamphetamine infusions. Reinstatement of drug-seeking behavior was then triggered by a priming injection of methamphetamine or presentation of drug-associated cues. The effect of this compound on this reinstated behavior was then assessed.[7]

  • Data Analysis: The primary dependent variable was the number of methamphetamine infusions earned or the number of active lever presses. Statistical analyses typically involved analysis of variance (ANOVA) to compare the effects of different doses of this compound to a vehicle control.

Bupropion: Randomized, Placebo-Controlled Clinical Trial
  • Study Design: A double-blind, placebo-controlled, parallel-group design.[34]

  • Participants: Individuals meeting DSM-IV criteria for methamphetamine dependence.[34]

  • Intervention: Participants were randomly assigned to receive either sustained-release bupropion (e.g., 150 mg twice daily) or a matching placebo for a period of 12 weeks.[16][17]

  • Concomitant Treatment: All participants typically received psychosocial therapy, such as cognitive-behavioral therapy.[17]

  • Outcome Measures: The primary outcome was typically the proportion of methamphetamine-negative urine samples collected during the treatment period. Secondary outcomes included self-reported drug use, craving scores, and treatment retention.

  • Data Analysis: Statistical analyses such as generalized estimating equations were used to compare the treatment and placebo groups on the primary outcome measures.

Naltrexone and Bupropion Combination: Multi-Site Clinical Trial
  • Study Design: A multi-site, double-blind, placebo-controlled trial with a two-stage sequential parallel comparison design.[24]

  • Participants: Adults with moderate to severe methamphetamine use disorder.[25]

  • Intervention: In the first stage, participants were randomized to receive either extended-release injectable naltrexone (380 mg every 3 weeks) plus oral extended-release bupropion (450 mg daily) or matched placebos for 6 weeks.[24][25] Non-responders in the placebo group were re-randomized in a second 6-week stage.

  • Outcome Measures: The primary outcome was a response defined as at least three methamphetamine-negative urine samples out of four collected at the end of each stage.[24] Secondary outcomes included craving and quality of life assessments.[35]

  • Data Analysis: The response rates between the active treatment and placebo groups were compared using appropriate statistical tests.

Varenicline: Randomized, Double-Blind, Phase II Clinical Trial
  • Study Design: A randomized, double-blind, placebo-controlled phase II clinical trial.[29][33]

  • Participants: Treatment-seeking, methamphetamine-dependent volunteers.[29][33]

  • Intervention: Participants were randomized to receive varenicline (e.g., 1 mg twice daily) or a placebo, in conjunction with cognitive-behavioral therapy, for 9 weeks.[29][33][36]

  • Outcome Measures: The primary outcomes were the proportion of participants achieving end-of-treatment abstinence (methamphetamine-negative urine during the final weeks) and the treatment effectiveness score (number of negative urine samples).[29][33]

  • Data Analysis: The primary outcomes were compared between the varenicline and placebo groups using statistical tests appropriate for proportions and count data.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GZ793A_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 uptake Vesicle Synaptic Vesicle Synaptic_Dopamine Synaptic Dopamine Vesicle->Synaptic_Dopamine release VMAT2->Vesicle packaging GZ793A This compound GZ793A->VMAT2 inhibits Meth Methamphetamine Meth->VMAT2 reverses transport DAT Dopamine Transporter (DAT) Meth->DAT reverses transport DAT->Dopamine reuptake D_Receptor Dopamine Receptor Synaptic_Dopamine->D_Receptor binds Reward_Signal Reward Signal D_Receptor->Reward_Signal activates

Caption: Mechanism of action of this compound in the presynaptic dopamine neuron.

Alternatives_Mechanism cluster_bupropion Bupropion cluster_naltrexone Naltrexone cluster_varenicline Varenicline Bupropion Bupropion DAT_NET Dopamine & Norepinephrine Transporters (DAT/NET) Bupropion->DAT_NET inhibits DA_NE_Reuptake Dopamine & Norepinephrine Reuptake DAT_NET->DA_NE_Reuptake mediates Naltrexone Naltrexone Opioid_Receptor Opioid Receptors (μ, κ, δ) Naltrexone->Opioid_Receptor antagonizes Opioid_Binding Opioid Binding & Reward Signal Opioid_Receptor->Opioid_Binding mediates Varenicline Varenicline nAChR Nicotinic Acetylcholine Receptors (α4β2) Varenicline->nAChR partial agonist Dopamine_Release Dopamine Release (Reward) nAChR->Dopamine_Release modulates

Caption: Mechanisms of action for alternative therapeutic agents.

Experimental_Workflow cluster_preclinical Preclinical (this compound) cluster_clinical Clinical (Alternatives) Animal_Model Animal Model (Rats) Self_Admin Methamphetamine Self-Administration Animal_Model->Self_Admin Extinction Extinction Training Self_Admin->Extinction Reinstatement Reinstatement Test Extinction->Reinstatement Data_Analysis_Pre Data Analysis: Drug Intake & Seeking Reinstatement->Data_Analysis_Pre Recruitment Patient Recruitment (Methamphetamine Dependence) Randomization Randomization (Drug vs. Placebo) Recruitment->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment Assessment Outcome Assessment (Urine Screens, Craving) Treatment->Assessment Data_Analysis_Clin Data Analysis: Efficacy & Safety Assessment->Data_Analysis_Clin

Caption: Generalized experimental workflows for preclinical and clinical validation.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for G-793A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

In the dynamic landscape of pharmaceutical research, the introduction of novel compounds like GZ-793A, a lobelane analog, marks a significant step forward in the exploration of new therapeutic avenues. As a compound that interacts with the vesicular monoamine transporter-2 (VMAT2), its handling and disposal demand a protocol rooted in rigorous safety standards, especially in the absence of a specific Safety Data Sheet (SDS). This document serves as an essential guide for researchers, scientists, and drug development professionals, providing a clear, step-by-step framework for the safe disposal of this compound, thereby ensuring a secure laboratory environment.

When dealing with a novel chemical with unknown hazards, it is imperative to treat the substance as hazardous until proven otherwise.[1] This precautionary principle underpins all subsequent handling and disposal procedures.

I. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

A conservative approach to PPE is crucial when handling substances with unknown toxicity.[2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting)- Full-face respirator with appropriate particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)[2]
Preparing Solutions - Fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[2]
Conducting Reactions - Fume hood or other ventilated enclosure- Chemical-resistant gloves- Lab coat- Safety glasses with side shields or safety goggles
Waste Disposal - Chemical-resistant gloves- Lab coat- Safety glasses with side shields or safety goggles

II. This compound Disposal: A Step-by-Step Protocol

All waste generated from the handling of this compound must be treated as hazardous waste.[2] Adherence to the following protocol is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations.

Step 1: Waste Segregation

  • Solid Waste: All contaminated solid waste, including used gloves, weighing boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been unequivocally confirmed.[2]

  • Sharps: Any sharps, such as needles or broken glassware contaminated with this compound, should be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[3]

Step 2: Container Management

  • All hazardous waste containers must be in good condition and compatible with the chemical waste being stored.[4]

  • Containers must be securely capped at all times, except when adding waste.[4][5]

  • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the appropriate hazard pictograms.[6]

Step 3: Storage

  • Hazardous waste must be stored in a designated and secure "Satellite Accumulation Area" (SAA).[4]

  • Ensure secondary containment for all liquid waste containers to prevent spills from reaching drains.[1][5]

  • Incompatible wastes must be segregated to prevent dangerous reactions.[3][4] For instance, acids should be stored separately from bases.[4][7]

Step 4: Final Disposal

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Never dispose of this compound down the sink or in the regular trash.[3][6]

  • Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so.

III. Experimental Protocols and Decontamination

While specific experimental protocols for this compound are not publicly available, general best practices for handling potent research chemicals should be followed. All manipulations of powdered this compound should occur within a fume hood or a powder-containment balance enclosure to prevent inhalation of dust.[2]

Following any experiment, all work surfaces and non-disposable equipment must be thoroughly decontaminated with an appropriate solvent or cleaning agent.[2] Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

IV. Visualizing the Disposal Workflow

To provide a clear logical framework for the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.

GZ793A_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Sharps? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Collect in Labeled Puncture-Resistant Sharps Container is_sharp->sharp_waste Yes store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->store liquid_waste->store sharp_waste->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs

Caption: Workflow for the proper segregation, collection, storage, and disposal of this compound waste.

By adhering to these stringent guidelines, researchers can confidently work with novel compounds like this compound, ensuring both their personal safety and the protection of the environment. This commitment to best practices in laboratory safety and chemical handling is paramount for the continued advancement of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GZ-793A
Reactant of Route 2
Reactant of Route 2
GZ-793A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.